PAT1inh-B01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18BrF3N6O2 |
|---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
InChI |
InChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3 |
InChI Key |
GPOYUOYUWZBINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
PAT1inh-B01: A Selective Inhibitor of SLC26A6 (PAT1) for Modulating Intestinal Fluid Absorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] SLC26A6 is a key Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, where it plays a crucial role in intestinal chloride and fluid absorption.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, selectivity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating intestinal transport physiology and potential therapeutic interventions for disorders related to intestinal fluid balance.
Mechanism of Action
This compound exerts its effects through the selective inhibition of the anion exchange activity of SLC26A6/PAT1.[1][2] In the small intestine, electroneutral NaCl absorption, which drives fluid absorption, is primarily mediated by the coordinated action of Na⁺/H⁺ exchangers and Cl⁻/HCO₃⁻ exchangers on the apical membrane of epithelial cells.[1] SLC26A6 is a major contributor to this Cl⁻/HCO₃⁻ exchange. By inhibiting PAT1, this compound effectively blocks this pathway of chloride uptake, thereby reducing the osmotic gradient for water absorption and consequently inhibiting fluid movement from the intestinal lumen into the body.[1] Studies suggest that this compound may have an intracellular site of action, as its inhibitory effect increases progressively over a few minutes.[2]
Signaling and Transport Pathway
The following diagram illustrates the role of SLC26A6 in intestinal fluid absorption and the point of intervention for this compound.
Caption: Inhibition of SLC26A6 by this compound blocks Cl⁻ uptake, disrupting NaCl and fluid absorption.
Quantitative Data
This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against PAT1-mediated anion exchange and its in vivo efficacy in modulating intestinal fluid transport.
Table 1: In Vitro Inhibitory Potency of this compound
| Anion Exchange Process | IC₅₀ (nM) | Cell System | Reference |
| PAT1-mediated Cl⁻/I⁻ Exchange | 350 | FRT cells expressing PAT1 | [1][2] |
| PAT1-mediated Cl⁻/HCO₃⁻ Exchange | 290 | FRT cells expressing PAT1 | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Jejunum
| Treatment | Concentration/Dose | Inhibition of Fluid Absorption (%) | Experimental Model | Reference |
| This compound | 30 µM (luminal) | ~50% | Closed-loop jejunum | [1] |
| DRAinh-A270 | 10 µM (luminal) | ~50% | Closed-loop jejunum | [1] |
| This compound + DRAinh-A270 | 30 µM + 10 µM | >90% | Closed-loop jejunum | [1][2] |
| Tenapanor (NHE3 inhibitor) | 10 µM (luminal) | >90% | Closed-loop jejunum | [1][2] |
Table 3: Selectivity Profile of this compound
| Transporter/Channel | Concentration Tested (µM) | % Inhibition | Cell System | Reference |
| SLC26A3 (DRA) | 25 | Not significant | FRT cells | [2] |
| SLC26A4 (Pendrin) | 25 | Not significant | FRT cells | [2] |
| SLC26A9 | 25 | Not significant | FRT cells | [2] |
| TMEM16A | 25 | Not significant | FRT cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
High-Throughput Screening for PAT1 Inhibitors
This assay identifies inhibitors of PAT1-mediated anion exchange using a halide-sensitive fluorescent protein.
Experimental Workflow:
Caption: High-throughput screening workflow for identifying PAT1 inhibitors.
Detailed Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells, engineered to co-express human SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L), are cultured in Kaighn's modified Ham's F12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Assay Preparation: Cells are plated in 96-well black, clear-bottom plates and grown to confluence.
-
Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. Test compounds (like this compound) dissolved in DMSO are added to the wells at desired concentrations and incubated.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured for a short period (e.g., 2 seconds).[2]
-
Anion Exchange Initiation: A solution where NaCl is replaced by NaI is injected into each well to create an inwardly directed iodide gradient, which drives Cl⁻/I⁻ exchange via PAT1.[2]
-
Data Acquisition: YFP fluorescence is continuously recorded. The influx of iodide quenches the YFP fluorescence.
-
Analysis: The initial rate of fluorescence decrease is calculated. A reduction in the rate of quenching compared to DMSO controls indicates inhibition of PAT1-mediated anion exchange. IC₅₀ values are determined by fitting the concentration-response data to a standard model.[2]
In Vivo Intestinal Fluid Absorption (Closed-Loop Model)
This model directly measures the effect of intraluminally administered compounds on fluid absorption in a specific segment of the mouse intestine.
Experimental Workflow:
Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.
Detailed Protocol:
-
Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the procedure.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum or ileum is identified and carefully isolated, ensuring the blood supply remains intact. Sutures are placed at both ends to create a closed loop.
-
Compound Administration: A small incision is made, and the loop is gently flushed to remove contents. The loop is then filled with a precise volume of a test solution (e.g., PBS containing 30 µM this compound or a vehicle control). The injection site is ligated.[1]
-
Incubation: The looped segment is returned to the abdominal cavity, and the abdomen is closed. The animal is kept warm for the duration of the experiment (e.g., 30-60 minutes).
-
Sample Collection: The animal is euthanized, the abdomen is reopened, and the closed loop is carefully excised.
-
Analysis: The length and weight of the excised loop are measured. The weight-to-length ratio (mg/cm) is calculated. A decrease in this ratio compared to the initial state indicates fluid absorption. The percentage inhibition is calculated by comparing the change in the weight-to-length ratio in the presence of the inhibitor to the control group.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the physiology and pathophysiology of intestinal transport. Its high potency and selectivity for SLC26A6 make it superior to non-specific anion transport inhibitors. The data presented here demonstrate its ability to inhibit PAT1-mediated anion exchange and, consequently, intestinal fluid absorption. These characteristics suggest that this compound and similar molecules could be further investigated as potential therapeutic agents for conditions characterized by small intestinal hyposecretory disorders.[1]
References
An In-depth Technical Guide to the Mechanism of Action of PAT1inh-B01
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PAT1inh-B01, a selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as SLC26A6. This document details the molecular target, inhibitory activity, selectivity, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Selective Inhibition of SLC26A6 (PAT1)
This compound is a potent and selective small-molecule inhibitor of the SLC26A6 transporter. SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, the epithelial cells lining the small intestine.[1][2] By facilitating the exchange of chloride ions (Cl⁻) for bicarbonate ions (HCO₃⁻), PAT1 plays a significant role in electroneutral NaCl absorption, which in turn drives fluid absorption from the intestinal lumen.[1][2]
This compound exerts its therapeutic effect by directly blocking the anion exchange activity of PAT1. This inhibition prevents the absorption of Cl⁻ and, consequently, reduces the parallel absorption of Na⁺ and water. The net result is an increase in the fluid content of the small intestine.[1][3] This mechanism of action makes this compound a promising candidate for the treatment of hyposecretory intestinal disorders, such as meconium ileus and distal intestinal obstruction syndrome (DIOS) associated with cystic fibrosis.
Below is a diagram illustrating the signaling pathway of intestinal fluid absorption mediated by PAT1 and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC₅₀ | Reference |
| PAT1 (SLC26A6) | Anion Exchange | ~350 nM | [1] |
| PAT1 (SLC26A6) | Cl⁻/HCO₃⁻ Exchange | 290 nM | [2] |
Table 2: Selectivity Profile of this compound
At a concentration of 25 μM, this compound did not exhibit significant inhibition of other related intestinal transporters.[2]
| Transporter/Channel | Function | % Inhibition by 25 μM this compound | Reference |
| SLC26A3 (DRA) | Cl⁻/HCO₃⁻ exchanger | Not significant | [2] |
| SLC26A4 (Pendrin) | Cl⁻/HCO₃⁻/I⁻ transporter | Not significant | [2] |
| SLC26A9 | Cl⁻ channel/transporter | Not significant | [2] |
| TMEM16A | Ca²⁺-activated Cl⁻ channel | Not significant | [2] |
Table 3: In Vivo Efficacy of this compound in Mice (Closed Midjejunal and Ileal Loops)
| Intestinal Region | Effect of this compound | % Inhibition of Fluid Absorption | Co-administration with DRAinh-A270 | Reference |
| Midjejunum | Partial inhibition | 50% | >90% inhibition | [1][3] |
| Ileum | Complete inhibition | >80% | N/A | [1][3] |
The logical relationship of this compound's selectivity is depicted in the following diagram.
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.
High-Throughput Screening (HTS) for PAT1 Inhibitors
The identification of this compound was the result of a high-throughput screen of approximately 50,000 synthetic small molecules.[1]
-
Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing murine PAT1 (slc26a6) and a halide-sensing cytoplasmic Yellow Fluorescent Protein (YFP).
-
Assay Principle: PAT1-mediated influx of iodide (I⁻) in exchange for intracellular chloride (Cl⁻) leads to the quenching of YFP fluorescence. Inhibitors of PAT1 will reduce the rate of I⁻ influx and thus prevent fluorescence quenching.
-
Protocol:
-
FRT-YFP-slc26a6 cells were plated in 96-well black-walled, clear-bottom plates and cultured until confluent.
-
Cells were washed twice with Phosphate-Buffered Saline (PBS).
-
Cells were incubated for 10 minutes with test compounds (25 μM) in PBS.
-
An inward gradient of I⁻ was established by adding an I⁻-containing solution, and the YFP fluorescence was monitored over time using a plate reader.
-
Compounds that reduced the rate of fluorescence quenching were identified as potential PAT1 inhibitors.
-
The workflow for the high-throughput screening is illustrated in the diagram below.
Anion Exchange and Selectivity Assays
The inhibitory activity and selectivity of this compound were confirmed using a similar fluorescence-based assay.
-
Cell Lines: FRT cells individually expressing PAT1 (SLC26A6), SLC26A3, SLC26A4, SLC26A9, or TMEM16A, along with the YFP halide sensor.
-
Protocol:
-
Cells were plated and cultured as described for the HTS assay.
-
For IC₅₀ determination, cells expressing PAT1 were incubated with varying concentrations of this compound.
-
For selectivity testing, cells expressing the different transporters were incubated with a high concentration (25 μM) of this compound.
-
The rate of I⁻/Cl⁻ exchange was measured by monitoring YFP fluorescence quenching.
-
Data were analyzed to determine the IC₅₀ for PAT1 and the percentage inhibition for other transporters.
-
In Vivo Closed-Loop Model of Intestinal Fluid Absorption
The efficacy of this compound in blocking intestinal fluid absorption was evaluated in a murine model.
-
Animal Model: Wild-type mice.
-
Protocol:
-
Mice were anesthetized, and a midline laparotomy was performed to expose the small intestine.
-
Closed loops (2-3 cm in length) were created in the midjejunum or ileum by ligation, taking care to preserve blood supply.
-
A saline solution containing a non-absorbable marker and either this compound or a vehicle control was injected into the lumen of the closed loops.
-
The intestine was returned to the abdominal cavity, and the incision was closed.
-
After a defined period (e.g., 30 minutes), the loops were excised, and the volume of the remaining fluid was measured.
-
The percentage of fluid absorption was calculated based on the change in the concentration of the non-absorbable marker.
-
Conclusion
This compound is a novel, potent, and selective inhibitor of the intestinal anion exchanger SLC26A6 (PAT1). Its mechanism of action, the direct blockade of Cl⁻/HCO₃⁻ exchange, leads to a significant reduction in fluid absorption in the small intestine, particularly the ileum. The comprehensive data from in vitro and in vivo studies underscore its potential as a therapeutic agent for small intestinal hyposecretory disorders. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising compound.
References
- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
The Role of PAT1/SLC26A6 in Intestinal Fluid and Electrolyte Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), is a versatile anion exchanger critically involved in the regulation of fluid and electrolyte balance in the intestine. Predominantly expressed on the apical membrane of enterocytes in the small intestine, PAT1 facilitates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions, such as oxalate. This activity is fundamental to electroneutral NaCl absorption, a primary driver of intestinal fluid absorption. Dysregulation of PAT1 function has been implicated in various gastrointestinal disorders, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PAT1 in intestinal fluid transport, detailing the molecular mechanisms, regulatory pathways, and key experimental methodologies used in its study. Quantitative data from seminal studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research in this field.
Introduction
Intestinal fluid transport is a dynamic process governed by the coordinated action of various ion transporters and channels located on the apical and basolateral membranes of intestinal epithelial cells. A key player in the absorptive processes of the small intestine is the Cl⁻/HCO₃⁻ exchanger, PAT1/SLC26A6. This protein is instrumental in the absorption of luminal chloride, which in turn drives the absorption of sodium and water.[1][2] Understanding the precise role and regulation of PAT1 is crucial for developing novel therapeutic strategies for diseases characterized by intestinal fluid and electrolyte imbalance, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][3]
Molecular Function and Transport Modes
PAT1 is a multifunctional anion exchanger capable of transporting a variety of monovalent and divalent anions.[4] Its primary physiological roles in the intestine are believed to be:
-
Cl⁻/HCO₃⁻ Exchange: This is the principal mode of action contributing to electroneutral NaCl absorption. PAT1, in concert with the Na⁺/H⁺ exchanger 3 (NHE3), facilitates the coupled uptake of luminal NaCl.[5][6]
-
Cl⁻/Oxalate Exchange: PAT1 is a major pathway for intestinal oxalate secretion.[4] This function is crucial for preventing hyperoxaluria and the subsequent formation of calcium oxalate kidney stones.[2]
The transporter's activity is not static but is influenced by the ionic composition of the intestinal lumen and the intracellular environment. For instance, in the jejunum, under conditions of high luminal CO₂ and HCO₃⁻, PAT1 is thought to play a significant role in Na⁺HCO₃⁻ reabsorption.[6][7]
Regional Expression and Physiological Significance
The expression of PAT1 varies along the gastrointestinal tract, which dictates its region-specific physiological roles.
-
Duodenum: PAT1 is highly expressed and is the predominant apical membrane Cl⁻/HCO₃⁻ exchanger in the upper villous epithelium.[2] It is responsible for a significant portion of basal HCO₃⁻ secretion, a critical process for neutralizing gastric acid.[4] Studies in Slc26a6 knockout mice have shown a decrease in basal duodenal HCO₃⁻ secretory rate.[4]
-
Jejunum: In the jejunum, both PAT1 and another SLC26 family member, DRA (SLC26A3), contribute to fluid absorption. Pharmacological inhibition studies suggest that they have comparable and complementary roles.[1][8] Knockout studies indicate that both transporters are essential for CO₂/HCO₃⁻-stimulated fluid absorption.[7][9]
-
Ileum: PAT1 appears to be the predominant anion exchanger responsible for fluid absorption in the mouse ileum.[1] The specific inhibitor PAT1inh-B01 blocks over 80% of fluid absorption in this segment.[1]
-
Colon: PAT1 expression is low in the colon, where DRA is the primary apical Cl⁻/HCO₃⁻ exchanger.[1]
Quantitative Data on PAT1/SLC26A6 Function
The following tables summarize key quantitative findings from studies on PAT1/SLC26A6 function in intestinal fluid and ion transport.
Table 1: Effect of PAT1/SLC26A6 Knockout on Intestinal Transport
| Intestinal Segment | Parameter Measured | Genotype | Value | % Change vs. Wild-Type | Reference |
| Jejunum | Basal Fluid Absorption (μl·cm⁻¹·h⁻¹) | Wild-Type | 131.7 ± 9.9 | - | [10] |
| Slc26a6⁻/⁻ | 94.1 ± 9.2 | -28.5% | [10] | ||
| Jejunum | CO₂/HCO₃⁻-stimulated Fluid Absorption (% of basal) | Wild-Type | 203.3 ± 19.6 | - | [10] |
| Slc26a6⁻/⁻ | 144.9 ± 5.2 | -28.7% | [10] | ||
| Jejunum | Net Cl⁻ Absorption | Wild-Type | Absorptive | - | [5] |
| Slc26a6⁻/⁻ | Significantly decreased | >20% reduction | [1][5] | ||
| Duodenum | Basal HCO₃⁻ Secretion | Wild-Type | Normal | - | [4] |
| Slc26a6⁻/⁻ | Decreased | ~30% reduction | [4] | ||
| Duodenum | Forskolin-stimulated HCO₃⁻ Secretion | Wild-Type | Stimulated | - | [11] |
| Slc26a6⁻/⁻ | No difference | 0% | [11] | ||
| Duodenum | PGE₂-stimulated HCO₃⁻ Secretion | Wild-Type | Stimulated | - | [11] |
| Slc26a6⁻/⁻ | Reduced | -59% | [11] | ||
| Ileum | Net Oxalate Flux (pmol·cm⁻²·h⁻¹) | Wild-Type | Secretory | - | [12] |
| Slc26a6⁻/⁻ | Absorptive (75 ± 10) | Reversal of transport | [12] |
Table 2: Effect of PAT1 Inhibitor (this compound) on Intestinal Fluid Absorption
| Intestinal Segment | Treatment | Inhibition of Fluid Absorption | Reference |
| Jejunum | This compound (30 µM) | ~50% | [1] |
| This compound + DRAinh-A270 | >90% | [1] | |
| Ileum | This compound (30 µM) | >80% | [1] |
| DRAinh-A270 | No effect | [1] | |
| Colon | This compound (30 µM) | No effect | [1] |
| DRAinh-A270 | Complete block | [1] |
Signaling and Regulation
The activity and expression of PAT1 are regulated by various signaling pathways, allowing for dynamic control of intestinal fluid transport in response to physiological cues.
PKA Signaling Pathway
The Protein Kinase A (PKA) signaling pathway is a key regulator of PAT1-mediated oxalate transport. Activation of PKA by agonists such as forskolin and IBMX has been shown to stimulate oxalate transport in intestinal Caco-2 cells.[13][14] This stimulation is attributed to both an increase in PAT1 surface protein expression and an enhancement of the intrinsic activity of the transporter.[13]
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) has been shown to impair the expression and function of PAT1 in the duodenum, contributing to the pathogenesis of duodenal ulcers associated with Helicobacter pylori infection.[15] This suggests a role for inflammatory mediators in the regulation of intestinal fluid transport via PAT1.
Experimental Protocols
In Vivo Closed-Loop Intestinal Fluid Absorption in Mice
This protocol is used to measure intestinal fluid absorption in a specific segment of the intestine in a living animal.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Syringe with a fine-gauge needle
-
Test solution (e.g., phosphate-buffered saline, PBS) with or without inhibitors
-
Analytical balance
-
Ruler
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the small intestine and identify the desired segment (jejunum or ileum).
-
Ligate the intestine at two points approximately 2-3 cm apart, ensuring the blood supply is not compromised.
-
Inject a known volume (e.g., 100 µL) of the pre-warmed test solution into the ligated loop.
-
Gently return the loop to the abdominal cavity and close the incision with sutures or clips.
-
Maintain the animal under anesthesia for the desired experimental period (e.g., 30 minutes).
-
Re-open the abdomen, excise the ligated loop, and carefully remove any adhering mesenteric tissue.
-
Measure the final weight of the loop and its length.
-
Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio over time compared to a control group indicates fluid absorption.
Ussing Chamber Experiments with Intestinal Tissue
The Ussing chamber technique allows for the measurement of ion transport across an isolated piece of intestinal epithelium under controlled conditions.
Materials:
-
Ussing chamber system with electrodes and voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Intestinal tissue from a freshly euthanized animal
-
Surgical instruments
-
Serosal and mucosal bathing solutions (with or without inhibitors or secretagogues)
Procedure:
-
Prepare fresh Ringer's solution and equilibrate it with carbogen gas at 37°C.
-
Euthanize the animal and immediately excise the desired intestinal segment.
-
Place the tissue in ice-cold Ringer's solution and carefully strip away the outer muscle layers to isolate the mucosa.
-
Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.
-
Fill both chambers with the pre-warmed and gassed Ringer's solution.
-
Allow the tissue to equilibrate for a baseline period (e.g., 20-30 minutes).
-
Measure the transepithelial potential difference (PD) and short-circuit current (Isc). The Isc represents the net ion transport across the epithelium.
-
Add experimental compounds (e.g., inhibitors, agonists) to the mucosal or serosal bath and record the changes in Isc and PD.
-
For ion flux studies, radioisotopes (e.g., ³⁶Cl⁻) can be added to one chamber, and their appearance in the other chamber can be measured over time.
Measurement of Cl⁻/HCO₃⁻ Exchange Activity using BCECF
This method utilizes the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH (pHi) as an indicator of Cl⁻/HCO₃⁻ exchange activity.
Materials:
-
Intestinal epithelial cells (cultured or freshly isolated)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Fluorescence microscope or plate reader with appropriate filters for BCECF (excitation ~440 nm and ~490 nm, emission ~535 nm)
-
Cl⁻-containing and Cl⁻-free buffers
-
HCO₃⁻/CO₂-buffered solutions
Procedure:
-
Load the cells with BCECF-AM by incubating them in a buffer containing the dye. The ester groups are cleaved by intracellular esterases, trapping the fluorescent BCECF inside the cells.
-
Wash the cells to remove extracellular dye.
-
Excite the cells at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths of BCECF and measure the emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the pHi.
-
To measure Cl⁻/HCO₃⁻ exchange, first perfuse the cells with a Cl⁻-free, HCO₃⁻/CO₂-buffered solution to induce an intracellular alkalinization due to the outward movement of HCO₃⁻ in exchange for extracellular anions (if present) or through other base-loading mechanisms.
-
Rapidly switch to a Cl⁻-containing, HCO₃⁻/CO₂-buffered solution. The re-introduction of extracellular Cl⁻ will drive the influx of Cl⁻ in exchange for intracellular HCO₃⁻ via PAT1, resulting in a decrease in pHi.
-
The initial rate of this pHi decrease is a measure of the Cl⁻/HCO₃⁻ exchange activity.
Conclusion and Future Directions
PAT1/SLC26A6 is a pivotal transporter in intestinal fluid and electrolyte homeostasis. Its region-specific expression and diverse transport capabilities underscore its complex role in gut physiology. The development of specific inhibitors like this compound has provided invaluable tools to dissect its function and has opened new avenues for therapeutic interventions in intestinal disorders. Future research should focus on further elucidating the intricate regulatory networks that govern PAT1 activity, including the interplay with other transporters and the influence of the gut microbiome. A deeper understanding of these aspects will be instrumental in the development of targeted and effective treatments for a range of gastrointestinal diseases.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Electroneutral NaCl Absorption by the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium and chloride absorptive defects in the small intestine in Slc26a6 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. physoc.org [physoc.org]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. The distinct roles of anion transporters Slc26a3 (DRA) and Slc26a6 (PAT-1) in fluid and electrolyte absorption in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the anion exchanger SLC26A6 in prostaglandin E2- but not forskolin-stimulated duodenal HCO3- secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ileal oxalate absorption and urinary oxalate excretion are enhanced in Slc26a6 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of PAT1inh-B01, a first-in-class, potent, and selective inhibitor of the solute carrier family 26 member A6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption.[1] The identification of this compound offers a valuable pharmacological tool for investigating the physiological functions of SLC26A6 and presents a potential therapeutic candidate for intestinal disorders characterized by hyposecretion, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various SLC26A6-mediated anion exchange modes and its selectivity against other related transporters.
| Anion Exchange Mode | This compound IC₅₀ (nM) | Reference |
| Cl⁻/SCN⁻ | 260 | [1] |
| Cl⁻/HCO₃⁻ | 290 | [1] |
| Overall Anion Exchange | ~350 | [1][2][3] |
| Transporter | Inhibition by 25 µM this compound | Reference |
| SLC26A3 (DRA) | No significant inhibition | [1][2] |
| SLC26A4 | No significant inhibition | [4] |
| SLC26A9 | No significant inhibition | [4] |
| TMEM16A | No significant inhibition | [4] |
| CFTR | No significant inhibition | [4] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and validation of this compound.
High-Throughput Screening (HTS) for PAT1 Inhibitors
A cell-based, fluorescence imaging plate reader (FLIPR) assay was developed to screen for inhibitors of SLC26A6.[1]
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a cytoplasmic halide-sensing Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]
-
Assay Principle: The assay measures the kinetics of PAT1-mediated Cl⁻/I⁻ exchange. Extracellular iodide (I⁻) enters the cell in exchange for intracellular chloride (Cl⁻) via PAT1, quenching the YFP fluorescence. Inhibitors of PAT1 will slow the rate of I⁻ influx and thus reduce YFP fluorescence quenching.
-
Protocol:
-
FRT cells co-expressing Slc26a6 and YFP were seeded in 384-well plates.
-
The cells were incubated with a library of 50,000 synthetic small molecules at a concentration of 10 µM for 15 minutes.[1]
-
The plate was then transferred to a FLIPR to measure the baseline YFP fluorescence.
-
An iodide-containing solution was added to the wells to initiate the Cl⁻/I⁻ exchange.
-
YFP fluorescence was monitored over time. The rate of fluorescence quenching was used to determine the activity of PAT1.
-
Compounds that significantly reduced the rate of YFP quenching were identified as potential PAT1 inhibitors.
-
Electrophysiological Validation: Cl⁻/HCO₃⁻ Exchange Assay
To confirm the inhibitory activity of this compound on the physiologically relevant Cl⁻/HCO₃⁻ exchange, intracellular pH measurements were performed using the pH-sensitive fluorescent dye BCECF.[1]
-
Cell Line: FRT cells expressing Slc26a6.
-
Assay Principle: The activity of the Cl⁻/HCO₃⁻ exchanger is measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular Cl⁻ concentration. In the absence of extracellular Cl⁻, the exchanger is driven in reverse, causing an efflux of intracellular HCO₃⁻ and a subsequent decrease in pHi.
-
Protocol:
-
FRT-Slc26a6 cells were loaded with the ratiometric pH-sensitive dye BCECF-AM.
-
Cells were perfused with a Cl⁻-containing buffer, and baseline pHi was recorded.
-
The perfusate was switched to a Cl⁻-free buffer (gluconate substituted for Cl⁻) to induce HCO₃⁻ efflux and intracellular acidification.
-
The rate of acidification is a measure of PAT1-mediated Cl⁻/HCO₃⁻ exchange.
-
The effect of this compound was assessed by pre-incubating the cells with the compound and measuring the change in the rate of acidification.
-
In Vivo Validation: Closed-Loop Intestinal Fluid Absorption Model
The in vivo efficacy of this compound was evaluated in a murine closed-loop model of intestinal fluid absorption.[1]
-
Animal Model: Wild-type mice.
-
Protocol:
-
Mice were anesthetized, and a laparotomy was performed to expose the small intestine.
-
A 2-cm segment of the jejunum or ileum was isolated and ligated at both ends to create a closed loop.
-
The loop was injected with a saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) with or without this compound (30 µM).[1]
-
The abdominal cavity was closed, and the animal was allowed to recover for a set period (e.g., 4 hours).
-
After the incubation period, the animal was euthanized, and the closed loop was excised.
-
The change in the weight-to-length ratio of the loop was measured to determine the extent of fluid absorption. A decrease in this ratio indicates fluid absorption.[1]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the discovery of this compound.
Caption: High-throughput screening workflow for the discovery of this compound.
Caption: Proposed mechanism of this compound action on SLC26A6.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|CAS 1775330-54-5|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
PAT1inh-B01: A Selective Inhibitor of the Intestinal Anion Exchanger PAT1 (SLC26A6)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PAT1inh-B01, a small-molecule, selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as Solute Carrier Family 26 Member 6 (SLC26A6). PAT1 is a key apical membrane anion exchanger in intestinal epithelial cells, mediating electroneutral chloride/bicarbonate (Cl⁻/HCO₃⁻) and Cl⁻/oxalate exchange, which are crucial for intestinal fluid absorption.[1][2] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of PAT1 and as a potential therapeutic lead for intestinal disorders characterized by excessive fluid absorption, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1] This document details the quantitative inhibitory properties of this compound, its selectivity profile, and the experimental protocols for its characterization.
Introduction to PAT1 (SLC26A6) and its Role in Intestinal Fluid Transport
SLC26A6, or PAT1, is a member of the SLC26 family of anion transporters.[3] Located on the apical membrane of enterocytes, it plays a critical role in the electroneutral absorption of NaCl, which in turn drives the absorption of water from the intestinal lumen.[1][2] The primary mechanism of PAT1 involves the exchange of intracellular bicarbonate (HCO₃⁻) for luminal chloride (Cl⁻). This process, coupled with the action of the Na⁺/H⁺ exchanger NHE3, results in the net absorption of NaCl and fluid.[1][2] Studies using knockout mice have highlighted the importance of PAT1 in intestinal anion exchange and overall fluid homeostasis.[4]
Quantitative Inhibitory Profile of this compound
This compound is a potent inhibitor of PAT1-mediated anion exchange. Its inhibitory activity has been quantified using various in vitro assays, demonstrating sub-micromolar efficacy.
| Parameter | Value | Assay | Reference |
| IC₅₀ (Cl⁻/I⁻ exchange) | 350 nM | YFP fluorescence quenching | [4][5] |
| IC₅₀ (Cl⁻/SCN⁻ exchange) | 260 nM | YFP fluorescence quenching | [1] |
| IC₅₀ (Cl⁻/HCO₃⁻ exchange) | 290 nM | BCECF pH measurement | [1] |
Selectivity Profile of this compound
A key attribute of this compound is its high selectivity for PAT1 over other related anion transporters, which is crucial for its utility as a specific pharmacological probe.
| Transporter | % Inhibition at 25 µM this compound | Assay | Reference |
| SLC26A1 | Not Significant | Cl⁻/I⁻ exchange | [1] |
| SLC26A2 | Not Significant | Cl⁻/I⁻ exchange | [1] |
| SLC26A3 (DRA) | Not Significant | Cl⁻/I⁻ exchange | [1][5] |
| SLC26A4 | Not Significant | Cl⁻/I⁻ exchange | [1] |
| SLC26A9 | Not Significant | Cl⁻/I⁻ exchange | [1] |
| TMEM16A (Anoctamin 1) | Not Significant | I⁻ influx | [1] |
Furthermore, this compound has been shown to have no significant effect on the activities of other key intestinal ion transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and Calcium-activated Chloride Channels (CaCCs).[1]
Cytotoxicity Profile
This compound exhibits a favorable cytotoxicity profile, with no significant cell death observed in Fischer Rat Thyroid (FRT) cells after 48 hours of incubation at a concentration of 10 µM.[1]
Mechanism of Action of PAT1 (SLC26A6) in Intestinal Enterocytes
PAT1's primary role in enterocytes is the facilitation of electroneutral Cl⁻/HCO₃⁻ exchange at the apical membrane. This process is a key component of the overall mechanism of intestinal fluid absorption.
Caption: Mechanism of PAT1 (SLC26A6) in intestinal fluid absorption and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Halide-Sensing YFP Quenching Assay for Cl⁻/I⁻ and Cl⁻/SCN⁻ Exchange
This assay is a cell-based high-throughput screening method to measure the anion exchange activity of PAT1. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide (I⁻) or thiocyanate (SCN⁻) ions.
Experimental Workflow Diagram:
Caption: Workflow for the halide-sensing YFP quenching assay.
Detailed Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human PAT1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded in 96-well black, clear-bottom microplates.
-
Compound Incubation: After 24-48 hours, cells are washed with a chloride-containing buffer (e.g., PBS). Subsequently, cells are incubated with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. Baseline YFP fluorescence is recorded (excitation ~500 nm, emission ~530 nm).
-
Anion Exchange and Quenching: An equal volume of an iodide- or thiocyanate-containing buffer (substituting Cl⁻ with I⁻ or SCN⁻) is added to the wells using an automated injector. The decrease in YFP fluorescence is monitored kinetically.
-
Data Analysis: The initial rate of fluorescence quenching (dF/dt) is calculated. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
BCECF Assay for Cl⁻/HCO₃⁻ Exchange
This assay measures the intracellular pH (pHi) changes resulting from Cl⁻/HCO₃⁻ exchange using the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein).
Detailed Methodology:
-
Cell Loading: FRT cells expressing PAT1 are grown on permeable supports or glass coverslips and loaded with the acetoxymethyl ester form of BCECF (BCECF-AM), which readily enters the cells and is cleaved by intracellular esterases to the membrane-impermeant BCECF.
-
Buffer Exchange and pHi Measurement: Cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer. The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates a Cl⁻ gradient that drives the exchange of intracellular Cl⁻ for extracellular HCO₃⁻ via PAT1, leading to an increase in pHi. The fluorescence of BCECF is monitored at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at ~535 nm. The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is used to determine the pHi.
-
Inhibitor Testing: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the rate of pHi increase.
-
Data Analysis: The initial rate of pHi change is calculated. The percentage of inhibition and the IC₅₀ value are determined as described for the YFP assay.
In Vivo Closed-Loop Model of Intestinal Fluid Absorption
This in vivo model directly assesses the effect of this compound on fluid absorption in a specific segment of the small intestine in anesthetized mice.
Detailed Methodology:
-
Animal Preparation: Anesthetized mice undergo a midline laparotomy to expose the small intestine.
-
Loop Creation: A segment of the mid-jejunum or ileum is isolated by ligatures, forming a closed loop. Care is taken to not obstruct major blood vessels.
-
Inhibitor Administration: A known volume of a buffered solution (e.g., PBS) containing this compound or vehicle control is injected into the lumen of the closed loop.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 30-60 minutes).
-
Measurement of Fluid Absorption: The loop is then excised, and the remaining fluid volume is carefully aspirated and measured. The length and weight of the loop are also recorded. Fluid absorption is calculated as the difference between the initial injected volume and the final recovered volume, often normalized to the length of the intestinal segment.
-
Data Analysis: The extent of fluid absorption in the presence of this compound is compared to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the intestinal anion exchanger PAT1 (SLC26A6). Its well-characterized inhibitory and selectivity profiles, combined with a lack of significant cytotoxicity, make it an invaluable tool for investigating the role of PAT1 in intestinal physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of PAT1 inhibition in disorders of intestinal fluid transport.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Closed-Loop Doluisio (Colon, Small Intestine) and Single-Pass Intestinal Perfusion (Colon, Jejunum) in Rat-Biophysical Model and Predictions Based on Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
PAT1inh-B01: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide details its chemical properties, a proposed synthesis pathway, and in-depth experimental protocols for its biological evaluation.
Core Chemical Properties
This compound is a small molecule inhibitor with the systematic name N-(4-(3-(5-bromo-1H-indol-1-yl)-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. Its key chemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C22H18BrF3N6O2 | [1][2] |
| Molecular Weight | 535.32 g/mol | [1] |
| CAS Number | 1775330-54-5 | [1][2] |
| Appearance | White to off-white solid | Inferred from typical pyrazole derivatives |
| Solubility | Soluble in DMSO (12.5 mg/mL with heating) | [1] |
| Purity | ≥98% | [3] |
| Storage | Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound has not been published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazole-carboxamide and 1,2,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material can be synthesized from commercially available precursors, such as ethyl 2-formyl-3-oxobutanoate, through a cyclization reaction with methylhydrazine, followed by hydrolysis of the resulting ester.
Step 2: Synthesis of N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the amide bond.
Step 3: Synthesis of 5-bromo-1H-indole-N'-hydroxy-carboximidamide. 5-bromo-1H-indole can be reacted with a source of the cyanate ion (e.g., from the reaction of sodium cyanide with an oxidizing agent in the presence of a phase-transfer catalyst) to form the corresponding nitrile. The nitrile is then treated with hydroxylamine to yield the N'-hydroxy-carboximidamide (an amidoxime).
Step 4: Formation of the 1,2,4-oxadiazole ring. The N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide from Step 2 is diazotized using sodium nitrite in an acidic medium, followed by a reaction with a cyanide source to introduce a nitrile group at the 4-position of the phenyl ring. This intermediate is then converted to the corresponding amidoxime by reaction with hydroxylamine. Finally, a cyclization reaction between the amidoxime from Step 3 and the newly synthesized amidoxime, likely under dehydrating conditions (e.g., using a coupling agent like EDC or DCC, or by heating), would form the 3,5-disubstituted 1,2,4-oxadiazole ring and yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the SLC26A6 (PAT1) anion exchanger. SLC26A6 is a crucial transporter in the apical membrane of intestinal epithelial cells, where it mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), contributing significantly to intestinal fluid absorption.
This compound has been shown to inhibit PAT1-mediated anion exchange with a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM.[1][2][4] The inhibitory effect has been demonstrated for various modes of anion exchange, including Cl⁻/SCN⁻ and Cl⁻/HCO₃⁻ exchange, with IC₅₀ values of 260 nM and 290 nM, respectively.[4] Importantly, this compound exhibits high selectivity for SLC26A6 over other related SLC26 family members, such as SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9, as well as the cystic fibrosis transmembrane conductance regulator (CFTR) and Ca²⁺-activated Cl⁻ channels.[4]
By blocking the activity of SLC26A6, this compound effectively reduces Cl⁻ and subsequent fluid absorption in the small intestine. This mechanism of action makes it a valuable research tool for studying intestinal ion transport and a potential therapeutic agent for managing conditions characterized by excessive intestinal fluid absorption.
Experimental Protocols
In Vitro Inhibition of SLC26A6-Mediated Anion Exchange
This protocol describes the cell-based assay used to determine the inhibitory activity of this compound on SLC26A6.
1. Cell Culture and Transfection:
- Fischer rat thyroid (FRT) cells are cultured in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin).
- Cells are stably co-transfected with a plasmid encoding human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). YFP fluorescence is quenched by iodide (I⁻).
2. Anion Exchange Assay:
- Transfected FRT cells are seeded in 96-well black-walled microplates and grown to confluence.
- The cells are washed with a chloride-containing buffer (e.g., PBS).
- The cells are then incubated with varying concentrations of this compound (or vehicle control, DMSO) for a predetermined time (e.g., 10-30 minutes) at 37°C.
- The chloride-containing buffer is rapidly replaced with an iodide-containing buffer (e.g., PBS with NaI replacing NaCl) using an automated liquid handler.
- The rate of YFP fluorescence quenching is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 500 nm excitation, 530 nm emission).
- The initial rate of fluorescence quenching is proportional to the rate of I⁻ influx, which is mediated by the SLC26A6-mediated Cl⁻/I⁻ exchange.
3. Data Analysis:
- The initial rates of fluorescence quenching are calculated for each concentration of this compound.
- The data are normalized to the vehicle control (100% activity) and a maximal inhibition control.
- The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Measurement of Cl⁻/HCO₃⁻ Exchange
This protocol details the measurement of this compound's effect on the physiologically relevant Cl⁻/HCO₃⁻ exchange.
1. Cell Preparation and Dye Loading:
- FRT cells stably expressing SLC26A6 are grown on glass coverslips.
- The cells are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) by incubation with its acetoxymethyl ester (BCECF-AM).
2. Intracellular pH Measurement:
- The coverslip with BCECF-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.
- The cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer.
- The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates an outwardly directed Cl⁻ gradient that drives the influx of HCO₃⁻ through SLC26A6, leading to an increase in intracellular pH (pHi).
- BCECF fluorescence is excited at two wavelengths (e.g., 490 nm and 440 nm), and the ratio of the emitted fluorescence (at ~535 nm) is used to determine the pHi, calibrated using the nigericin/high-K⁺ method.
- The experiment is repeated in the presence of different concentrations of this compound.
3. Data Analysis:
- The initial rate of pHi increase upon switching to the HCO₃⁻-containing buffer is calculated.
- The inhibition of the rate of pHi increase by this compound is used to determine its effect on Cl⁻/HCO₃⁻ exchange activity and to calculate the IC₅₀.
In Vivo Measurement of Intestinal Fluid Absorption (Closed-Loop Model)
This protocol describes an in vivo method to assess the effect of this compound on intestinal fluid absorption in a mouse model.
1. Animal Preparation:
- Mice are fasted overnight with free access to water.
- The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- A midline laparotomy is performed to expose the small intestine.
2. Creation of Intestinal Loops:
- A segment of the jejunum or ileum of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk, taking care not to obstruct the mesenteric blood supply.
- The intestinal contents of the looped segment are gently flushed with warm saline.
3. Administration of Test Solution:
- A solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) and either this compound or vehicle is injected into the lumen of the closed loop.
- The abdominal incision is temporarily closed, and the animal is kept warm for the duration of the experiment (e.g., 1-2 hours).
4. Measurement of Fluid Absorption:
- At the end of the experimental period, the animal is euthanized, and the intestinal loop is carefully excised.
- The contents of the loop are collected, and the volume is measured.
- The concentration of the non-absorbable marker in the initial and final luminal fluid is determined (e.g., by liquid scintillation counting).
- The net fluid absorption is calculated based on the change in the concentration of the non-absorbable marker.
5. Data Analysis:
- Fluid absorption in the this compound-treated group is compared to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).
Visualizations
Caption: Mechanism of action of this compound in an intestinal enterocyte.
Caption: Workflow for the in vitro SLC26A6 inhibition assay.
References
The Role of PAT1inh-B01 in Chloride/Bicarbonate Exchange: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor PAT1inh-B01 and its role in the modulation of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a key player in intestinal chloride and fluid absorption through its function as a Cl-/HCO3- exchanger.[1] The development of selective inhibitors such as this compound is a significant advancement for studying intestinal ion transport and holds potential for therapeutic applications in small intestinal hyposecretory disorders.[1][2]
Core Concepts: SLC26A6 (PAT1) and its Inhibition
SLC26A6 is a member of the solute carrier family 26 and is primarily located on the apical membrane of enterocytes in the small intestine.[1][3] It facilitates the electroneutral exchange of chloride (Cl-) for bicarbonate (HCO3-), contributing to intestinal Cl- absorption, fluid balance, and the regulation of intracellular pH.[1][4][5] The expression of SLC26A6 is most abundant in the small intestine, with lower levels in the colon.[3]
This compound is a selective, small-molecule inhibitor of SLC26A6.[2][6] It was identified through high-throughput screening of a large library of synthetic small molecules.[1] This inhibitor provides a powerful tool to dissect the specific contributions of SLC26A6 to intestinal physiology and pathophysiology.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 | ~350 nM | Fischer rat thyroid (FRT) cells expressing human SLC26A6 | Represents the half-maximal inhibitory concentration for PAT1-mediated anion exchange. | [1][2][6] |
| Selectivity | No inhibition of SLC26A3 (DRA) | FRT cells expressing human SLC26A3 | Demonstrates selectivity for SLC26A6 over the related intestinal anion transporter SLC26A3. | [1][6] |
Table 2: In Vivo Effects of this compound on Intestinal Fluid Absorption in Mice
| Intestinal Segment | Treatment | Inhibition of Fluid Absorption | Comments | Reference |
| Mid-jejunum | This compound | 50% | Highlights the significant role of SLC26A6 in jejunal fluid absorption. | [1][6] |
| Mid-jejunum | This compound + DRAinh-A270 | >90% | Suggests complementary roles for SLC26A6 and SLC26A3 in the jejunum. | [1][6] |
| Ileum | This compound | >80% | Indicates that SLC26A6 is the predominant anion exchanger in the mouse ileum. | [1][6] |
| Ileum | DRAinh-A270 | No effect | Further supports the dominance of SLC26A6 in the ileum. | [1][6] |
| Colon | This compound | No effect | Consistent with the lower expression of SLC26A6 in the colon. | [1] |
| Colon | DRAinh-A270 | Complete inhibition | Shows that SLC26A3 is the primary anion exchanger responsible for fluid absorption in the colon. | [1] |
Signaling Pathways and Mechanisms
The primary mechanism of this compound is the direct inhibition of the Cl-/HCO3- exchange activity of the SLC26A6 transporter. This leads to a reduction in the absorption of chloride from the intestinal lumen, which in turn decreases water absorption, as water follows the osmotic gradient created by ion transport.
Caption: Mechanism of this compound action on the SLC26A6 transporter.
The coordinated action of SLC26A6 and other transporters, such as the Na+/H+ exchanger 3 (NHE3), is crucial for overall electroneutral NaCl absorption. The inhibition of SLC26A6 by this compound disrupts this process.
Caption: Disruption of coupled NaCl absorption by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the characterization of this compound.
High-Throughput Screening for SLC26A6 Inhibitors
This assay was designed to identify small molecules that inhibit the anion exchange activity of SLC26A6.
-
Cell Line: Fischer rat thyroid (FRT) cells stably expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Principle: The fluorescence of this YFP variant is quenched by iodide (I-). The assay measures the rate of I- influx through SLC26A6 in exchange for nitrate (NO3-).
-
Procedure:
-
Cells are cultured in 96-well plates.
-
The cells are washed and incubated with a buffer containing NO3-.
-
The plate is placed in a fluorescence plate reader.
-
A buffer containing I- and the test compound (e.g., this compound) is added.
-
The rate of YFP fluorescence quenching is measured, which is proportional to the rate of I- influx and thus SLC26A6 activity.
-
-
Data Analysis: The initial rate of fluorescence quenching is calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the test compound. The IC50 is calculated from the dose-response curve.
Caption: Workflow for high-throughput screening of SLC26A6 inhibitors.
In Vivo Closed-Loop Model of Intestinal Fluid Absorption
This model is used to assess the effect of inhibitors on fluid absorption in a specific segment of the intestine in live animals.
-
Animal Model: Mice (e.g., C57BL/6).
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the small intestine.
-
A segment of the intestine (e.g., jejunum or ileum) of a defined length is isolated by ligatures, forming a closed loop.
-
A solution containing the test compound (this compound) and a non-absorbable marker (e.g., 14C-polyethylene glycol) is injected into the loop.
-
The intestine is returned to the abdominal cavity, and the incision is closed.
-
After a set period (e.g., 4 hours), the animal is euthanized, and the loop is resected.
-
The loop is weighed before and after draining its contents to determine the change in fluid volume.
-
-
Data Analysis: The volume of fluid absorbed is calculated based on the change in the concentration of the non-absorbable marker and the change in the weight of the loop. The percentage of inhibition is calculated by comparing the fluid absorption in treated versus control loops.
Caption: Workflow for the in vivo closed-loop intestinal fluid absorption model.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of SLC26A6 in intestinal ion and fluid transport. Its selectivity and potency make it a superior alternative to non-specific anion exchange inhibitors. The data presented here underscore the importance of SLC26A6 in the small intestine and provide a foundation for further investigation into the therapeutic potential of SLC26A6 inhibition. This may include conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome, where increasing intestinal fluid secretion is a therapeutic goal.[1] Further research and development in this area could lead to novel treatments for these and other disorders of intestinal function.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an apical Cl(-)/HCO3(-) exchanger in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAT-1 (Slc26a6) is the predominant apical membrane Cl-/HCO3- exchanger in the upper villous epithelium of the murine duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anion exchanger PAT-1 (Slc26a6) does not participate in oxalate or chloride transport by mouse large intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
Downstream Effects of SLC26A6 Inhibition by PAT1inh-B01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream effects of inhibiting the solute carrier family 26 member 6 (SLC26A6), also known as the putative anion transporter 1 (PAT1), using the selective small-molecule inhibitor PAT1inh-B01. SLC26A6 is a crucial anion exchanger involved in various physiological processes, including intestinal fluid absorption, oxalate secretion, and intracellular pH regulation. Its inhibition presents a promising therapeutic strategy for conditions such as cystic fibrosis-related intestinal obstructions and other hyposecretory disorders of the small intestine. This document summarizes key quantitative data, details experimental methodologies for studying SLC26A6 inhibition, and visualizes the associated signaling pathways and experimental workflows.
Introduction
SLC26A6 is a versatile anion exchanger, primarily facilitating the transport of chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate.[1][2] It is prominently expressed on the apical membrane of epithelial cells in the small intestine and kidney proximal tubule.[1][3] The inhibitor this compound, a pyrazolo-pyrido-pyrimidinone, has been identified as a potent and selective inhibitor of SLC26A6.[1] Understanding the downstream consequences of its inhibitory action is critical for its development as a therapeutic agent.
Quantitative Data on this compound Inhibition
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Potency of this compound on SLC26A6-Mediated Anion Exchange
| Anion Exchange Mode | IC₅₀ (nM) | Assay System | Reference |
| Cl⁻/I⁻ | ~350 | FRT cells expressing murine SLC26A6 and a halide-sensing YFP | [1] |
| Cl⁻/SCN⁻ | 260 | FRT cells expressing murine SLC26A6 and a halide-sensing YFP | [1] |
| Cl⁻/HCO₃⁻ | 290 | BCECF-loaded FRT cells expressing murine SLC26A6 | [1] |
Table 2: In Vivo Efficacy of this compound on Intestinal Fluid Absorption in Mice (Closed-Loop Model)
| Intestinal Segment | Inhibitor(s) and Concentration | Inhibition of Fluid Absorption (%) | Mouse Model | Reference |
| Mid-jejunum | 30 µM this compound | ~50 | Wild-type | [1] |
| Mid-jejunum | 30 µM this compound + 10 µM DRAinh-A270 | >90 | Wild-type | [1] |
| Ileum | 30 µM this compound | >80 | Wild-type | [1] |
| Ileum | 10 µM DRAinh-A270 | No effect | Wild-type | [1] |
| Ileum | 30 µM this compound | Complete Blockade | Cystic Fibrosis (F508del homozygous) | [4] |
| Colon | 30 µM this compound | No effect | Wild-type | [1] |
| Colon | 10 µM DRAinh-A270 | Complete Blockade | Wild-type | [1] |
Key Signaling Pathways and Downstream Effects
Inhibition of SLC26A6 by this compound primarily disrupts the exchange of Cl⁻ and HCO₃⁻ across the apical membrane of intestinal epithelial cells. This has several downstream consequences:
-
Inhibition of Fluid Absorption: In the small intestine, electroneutral NaCl absorption is a primary driver of fluid absorption. This process is mediated by the coupled action of a Na⁺/H⁺ exchanger (NHE3) and a Cl⁻/HCO₃⁻ exchanger (SLC26A6 or SLC26A3/DRA). By blocking SLC26A6, this compound inhibits Cl⁻ uptake, thereby reducing NaCl absorption and consequently water reabsorption from the intestinal lumen.[1] This effect is particularly pronounced in the ileum, where SLC26A6 is the predominant Cl⁻/HCO₃⁻ exchanger.[1]
-
Alteration of Intracellular pH (pHi): SLC26A6 plays a role in regulating the pH of intestinal villous epithelial cells.[2][5] By mediating HCO₃⁻ transport, it helps to buffer the intracellular environment, particularly during processes that involve proton influx, such as H⁺-di/tripeptide transport.[2][5] Inhibition of SLC26A6 is expected to impair this buffering capacity, leading to intracellular acidification.
-
Impact on Oxalate Transport: SLC26A6 is a key transporter for oxalate secretion in the intestine.[6][7] This process is crucial for preventing hyperoxaluria, a major risk factor for the formation of calcium oxalate kidney stones.[8] While direct quantitative data on the effect of this compound on oxalate transport is limited in the provided search results, it is a critical downstream effect to consider. Chronic inhibition of SLC26A6 could potentially lead to increased net oxalate absorption and subsequent hyperoxaluria.
The following diagram illustrates the central role of SLC26A6 in intestinal ion transport and the downstream effects of its inhibition by this compound.
Caption: Role of SLC26A6 and its inhibition by this compound.
The following diagram illustrates the logical downstream consequences of SLC26A6 inhibition.
Caption: Logical flow of downstream effects from SLC26A6 inhibition.
Experimental Protocols
YFP-Based Halide-Sensing Protein Assay for SLC26A6 Inhibitor Screening
This cell-based fluorescence quenching assay is a high-throughput method for identifying and characterizing inhibitors of SLC26A6.[1]
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). The fluorescence of this YFP variant is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx into the cells, which is mediated by SLC26A6 in exchange for intracellular Cl⁻. A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of SLC26A6.[1][9]
Detailed Methodology:
-
Cell Culture: FRT cells stably expressing both murine SLC26A6 and YFP-H148Q are cultured in a suitable medium (e.g., Kaighn's modified Ham's F12 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and selection antibiotics) in 96- or 384-well plates.[1]
-
Assay Procedure:
-
The cells are washed with a standard phosphate-buffered saline (PBS) solution.
-
A baseline fluorescence is measured for a short period (e.g., 2 seconds).
-
A solution where NaCl is replaced by NaI is added to the wells to create an inwardly directed I⁻ gradient.
-
The change in fluorescence over time is recorded using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence quenching is determined by fitting the fluorescence decay curve to a single exponential function. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the test compound. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
Workflow Diagram:
Caption: Workflow for the YFP-based SLC26A6 inhibitor screening assay.
In Vivo Closed-Loop Intestinal Absorption Assay
This in vivo model is used to directly measure the effect of inhibitors on fluid absorption in different segments of the intestine in anesthetized animals.[1]
Principle: A specific segment of the intestine (e.g., jejunum, ileum, or colon) is surgically isolated to create a "closed-loop." This loop is then filled with a saline solution containing the test inhibitor. After a set period, the change in the weight-to-length ratio of the loop is measured, which directly correlates with the amount of fluid absorbed.[1]
Detailed Methodology (based on available descriptions):
-
Animal Preparation: Mice are anesthetized. A midline abdominal incision is made to expose the intestines.
-
Loop Creation: A segment of the desired intestinal region (e.g., mid-jejunum or ileum) of a specific length is identified and ligated at both ends with sutures, ensuring the blood supply remains intact.
-
Injection: The test solution (e.g., PBS with or without this compound) is injected into the lumen of the closed-loop.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for the duration of the experiment (e.g., 30 minutes).
-
Measurement: The animal is euthanized, and the closed-loop is excised. The length and weight of the loop are measured.
-
Data Analysis: The weight-to-length ratio is calculated. A decrease in this ratio from the initial state indicates fluid absorption. The percentage of inhibition is calculated by comparing the change in the ratio in the presence and absence of the inhibitor.[1]
Workflow Diagram:
Caption: Workflow for the in vivo closed-loop intestinal absorption assay.
Conclusion
This compound is a potent and selective inhibitor of SLC26A6 that effectively blocks intestinal fluid absorption, primarily in the ileum. Its mechanism of action, centered on the inhibition of Cl⁻/HCO₃⁻ exchange, leads to predictable downstream effects on luminal fluid content and intracellular pH. While its therapeutic potential for small intestinal hyposecretory disorders is significant, further investigation into its long-term effects on oxalate homeostasis is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on SLC26A6-targeted therapies.
References
- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 2. Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slc26a6 (PAT1) Deletion Downregulates the Apical Na+/H+ Exchanger in the Straight Segment of the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grant Details | Paper Digest [paperdigest.org]
- 7. Enteric oxalate elimination is induced and oxalate is normalized in a mouse model of primary hyperoxaluria following intestinal colonization with Oxalobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut microbiota and oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of PAT1inh-B01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a novel, potent, and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the apical membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. The information presented herein is primarily derived from the seminal study by Cil et al., published in JCI Insight in 2021.
Core Data Summary
In Vitro Activity and Selectivity
This compound was identified through a high-throughput screening of 50,000 synthetic small molecules. Its inhibitory activity against SLC26A6 and selectivity over other key intestinal transporters are summarized below.
| Target | Assay Type | Endpoint | Result | Reference |
| SLC26A6 (PAT1) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | IC₅₀ | 350 nM | [1] |
| SLC26A3 (DRA) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |
| SLC26A4 (Pendrin) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |
| SLC26A9 | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |
| CFTR | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |
| ENaC | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |
| CaCC | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |
In Vivo Efficacy in Mouse Models
The efficacy of this compound in modulating intestinal fluid absorption was evaluated in closed-loop models in different segments of the mouse intestine.
| Intestinal Segment | Model | Treatment | Primary Outcome | Result | Reference |
| Mid-jejunum | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | ~50% | [1] |
| This compound + DRAinh-A270 | Inhibition of fluid absorption | >90% | [1] | ||
| Ileum | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | >80% | [1] |
| DRAinh-A270 | Inhibition of fluid absorption | No effect | [1] | ||
| Colon | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | No effect | [1] |
| DRAinh-A270 | Inhibition of fluid absorption | Complete blockade | [1] | ||
| Whole GI Tract | Loperamide-induced constipation | This compound + DRAinh-A270 | Stool output | Increased compared to DRAinh-A270 alone | [1] |
Cytotoxicity
| Cell Line | Assay | Concentration | Duration | Result | Reference |
| FRT cells | Alamar Blue assay | 10 µM | 48 hours | No cytotoxicity observed | [1] |
Experimental Protocols
YFP-based Anion Exchange Assay
This assay was utilized for the high-throughput screening and determination of inhibitor potency.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Assay Principle: The fluorescence of this YFP variant is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx in exchange for intracellular Cl⁻, which is initiated by adding an I⁻-containing solution.
-
Procedure:
-
Cells are plated in 96-well microplates.
-
The cells are washed with a chloride-containing buffer.
-
Test compounds (like this compound) are added at various concentrations.
-
An iodide-containing buffer is added to initiate the Cl⁻/I⁻ exchange.
-
YFP fluorescence is continuously measured using a plate reader.
-
The rate of fluorescence decay reflects the rate of I⁻ influx and thus the activity of the anion exchanger.
-
-
Data Analysis: The initial rate of fluorescence quenching is determined, and IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Closed-Loop Intestinal Fluid Absorption Model
This model was used to assess the in vivo efficacy of this compound.
-
Animal Model: Wild-type mice.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the small intestine and colon.
-
A segment of the desired intestinal region (jejunum, ileum, or colon) of approximately 2-3 cm is isolated by ligatures, forming a "closed loop."
-
A saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) and the test compound (this compound) or vehicle is injected into the lumen of the loop.
-
The loop is returned to the abdominal cavity, and the incision is temporarily closed.
-
After a defined period (e.g., 4 hours), the animal is euthanized, and the loop is excised.
-
The length and weight of the loop are measured. The luminal fluid is collected to measure the concentration of the non-absorbable marker.
-
-
Data Analysis: Fluid absorption is calculated based on the change in the concentration of the non-absorbable marker and the change in loop weight.
Signaling Pathways and Experimental Workflows
SLC26A6 (PAT1) in Intestinal Enterocyte and Site of Action of this compound
The following diagram illustrates the role of SLC26A6 in the apical membrane of an intestinal enterocyte and the inhibitory action of this compound. SLC26A6 facilitates the exchange of luminal chloride (Cl⁻) for intracellular bicarbonate (HCO₃⁻), a key step in electroneutral NaCl absorption, which drives water movement from the lumen into the cell. This compound directly inhibits this exchange.
Caption: Mechanism of this compound action on the SLC26A6 transporter in an enterocyte.
High-Throughput Screening Workflow for PAT1 Inhibitors
The diagram below outlines the workflow used to identify this compound from a large chemical library.
Caption: Workflow for the identification of this compound.
In Vivo Efficacy Evaluation Workflow
This diagram depicts the logical flow of the in vivo experiments to confirm the efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Conclusion
The available preclinical data strongly support this compound as a potent and selective inhibitor of SLC26A6. Its ability to significantly reduce fluid absorption in the small intestine, particularly the ileum, highlights its potential as a therapeutic agent for conditions characterized by excessive fluid absorption or intestinal hyposecretion. Further studies are warranted to explore its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models.
References
Unveiling PAT1inh-B01: A Technical Guide to a Novel Anion Exchange Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as the Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger involved in various physiological processes, including intestinal chloride and fluid absorption, as well as oxalate secretion.[1][2] this compound has emerged as a valuable research tool and a potential therapeutic candidate for intestinal disorders characterized by hyposecretion.[1]
Core Mechanism: Selective Inhibition of SLC26A6-Mediated Anion Exchange
This compound is a potent and selective small-molecule inhibitor of SLC26A6.[3] Its primary mechanism of action is the direct inhibition of the anion exchange function of SLC26A6, predominantly the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻).[4][5] This inhibition has significant downstream effects on ion and fluid transport across epithelial tissues, particularly in the small intestine.[1]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (this compound) | ~350 nM | Fischer Rat Thyroid (FRT) cells expressing SLC26A6 | [1] |
| Inhibition of Fluid Absorption (Jejunum) | 50% | Closed midjejunal loops in mice | [1] |
| Inhibition of Fluid Absorption (Jejunum with DRA inhibitor) | >90% | Closed midjejunal loops in mice (co-administered with DRAinh-A270) | [1] |
| Inhibition of Fluid Absorption (Ileum) | >80% | Ileal loops in mice | [1] |
| Effect on Fluid Absorption (Colon) | No effect | Colonic loops in mice | [1] |
Table 1: Quantitative analysis of this compound inhibitory effects.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize this compound.
High-Throughput Screening for SLC26A6 Inhibitors
The discovery of this compound was the result of a high-throughput screening campaign of 50,000 synthetic small molecules.[1]
Experimental Workflow:
Caption: High-throughput screening workflow for identifying SLC26A6 inhibitors.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells are stably co-transfected with human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP).
-
Compound Addition: The library of small molecules is added to the cells in a multi-well plate format.
-
Anion Exchange Assay: The extracellular solution is rapidly changed from a chloride-containing buffer to an iodide-containing buffer. The influx of iodide through active SLC26A6 quenches the YFP fluorescence.
-
Fluorescence Measurement: A plate reader is used to measure the rate of YFP fluorescence quenching. Inhibitors of SLC26A6 will slow down or prevent this quenching.
-
Hit Confirmation and Selectivity: Potent hits are further characterized through dose-response curves to determine their IC₅₀. Selectivity is assessed by testing the compounds on cells expressing other related anion transporters, such as SLC26A3 (DRA).[1]
In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)
To assess the in vivo efficacy of this compound, a closed-loop model of intestinal fluid absorption in mice is utilized.[1]
Experimental Workflow:
Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.
Methodology:
-
Animal Preparation: Mice are anesthetized, and the small intestine is exposed via a midline incision.
-
Loop Creation: A segment of the desired intestinal region (jejunum, ileum, or colon) is isolated by ligating both ends with sutures.
-
Inhibitor Administration: A known volume of a test solution (e.g., saline) with or without this compound is injected into the lumen of the created loop.
-
Incubation: The loop is returned to the abdominal cavity for a specific duration to allow for fluid absorption.
-
Measurement: The loop is then excised, and its weight and length are measured. The change in the weight-to-length ratio is used to quantify fluid absorption. A smaller decrease in this ratio in the presence of the inhibitor indicates reduced fluid absorption.[1]
Signaling Pathway Context: Regulation of SLC26A6 and the Impact of this compound
The activity of SLC26A6 can be modulated by intracellular signaling pathways. One key regulatory mechanism involves Protein Kinase C (PKC).
Caption: Regulation of SLC26A6 by PKC and direct inhibition by this compound.
Activation of certain PKC isoforms can lead to the internalization of SLC26A6 from the plasma membrane, thereby reducing its anion exchange activity. This compound, in contrast, acts as a direct antagonist of the active transporter at the cell surface, providing a distinct mechanism for modulating SLC26A6 function.
Conclusion
This compound is a groundbreaking tool for studying the physiological roles of SLC26A6. Its high potency and selectivity make it an invaluable asset for dissecting the complexities of intestinal ion and fluid transport. Furthermore, its ability to modulate fluid absorption in the small intestine suggests its potential as a therapeutic agent for conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1] Further research into the long-term effects and systemic exposure of this compound will be crucial in advancing its development from a research tool to a clinical candidate.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine. | Department of Pediatrics [pediatrics.ucsf.edu]
- 2. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regulation of anion exchanger Slc26a6 by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
Investigating the Role of SLC26A6 with PAT1inh-B01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solute carrier family 26 member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), and the use of its selective inhibitor, PAT1inh-B01, as a tool for investigation. This document details the function of SLC26A6, its physiological roles, and its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction to SLC26A6 (PAT1)
SLC26A6 is a multifunctional anion exchanger protein with a significant role in maintaining ion homeostasis and acid-base balance in various tissues.[1][2] It is expressed in several organs, including the pancreas, kidney, intestine, and heart.[3][4] This transporter mediates the exchange of a wide range of monovalent and divalent anions, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), oxalate, sulfate, and formate.[2][3][5] Its function is crucial for processes like intestinal salt and fluid absorption, renal oxalate secretion, and regulation of intracellular pH.[3][6] Dysregulation of SLC26A6 has been implicated in conditions like calcium oxalate kidney stones.[7]
This compound: A Selective Inhibitor of SLC26A6
This compound is a potent and selective small-molecule inhibitor of SLC26A6, identified through high-throughput screening.[6][8] It belongs to the pyrazolo-pyrido-pyrimidinone chemical class.[6] This inhibitor has proven to be a valuable research tool for elucidating the specific physiological functions of SLC26A6 in different tissues, particularly in the intestine.[6][9]
Quantitative Data: Inhibition of SLC26A6 by this compound
The inhibitory activity of this compound on SLC26A6 has been quantified in cellular assays. The following tables summarize the available data on its potency and selectivity.
Table 1: Inhibitory Potency of this compound on SLC26A6-mediated Anion Exchange
| Anion Exchange Mode | IC₅₀ (nM) | Assay System | Reference |
| Cl⁻/SCN⁻ | ~260 | FRT cells expressing murine SLC26A6 and YFP | [6] |
| Cl⁻/HCO₃⁻ | ~290 | FRT cells expressing murine SLC26A6 with BCECF | [6] |
| Cl⁻/I⁻ | ~350 | FRT cells expressing murine SLC26A6 and YFP | [6][8] |
Table 2: Selectivity of this compound
| Transporter/Channel | Inhibition at 25 µM this compound | Assay System | Reference |
| SLC26A3 (DRA) | No significant inhibition | FRT cells expressing human SLC26A3 and YFP | [6][9] |
| SLC26A4 (Pendrin) | No significant inhibition | FRT cells expressing human SLC26A4 and YFP | [6][9] |
| SLC26A9 | No significant inhibition | FRT cells expressing human SLC26A9 and YFP | [6][9] |
| TMEM16A | No significant inhibition | FRT cells expressing human TMEM16A and YFP | [6][9] |
| SLC26A1 | No significant inhibition | HEK293 cells | [6] |
| SLC26A2 | No significant inhibition | HEK293 cells | [6] |
Signaling Pathways and Protein Interactions
SLC26A6 function is modulated by various signaling pathways and protein-protein interactions. This compound, by directly inhibiting the transporter, can be used to probe the downstream consequences of blocking SLC26A6 activity within these networks.
Regulatory Signaling Pathways
-
Protein Kinase A (PKA) Pathway: Activation of the PKA signaling pathway has been shown to enhance the surface expression and intrinsic activity of SLC26A6, leading to increased oxalate transport.[1][3][10][11]
-
Protein Kinase C (PKC) Pathway: PKC activation, specifically via PKC-delta, negatively regulates SLC26A6 by promoting its redistribution from the plasma membrane to an intracellular compartment.[12]
Figure 1: Regulation of SLC26A6 by PKA and PKC signaling pathways and inhibition by this compound.
Protein-Protein Interactions
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): SLC26A6 and CFTR interact physically and functionally.[3][13] This interaction, facilitated by their PDZ domains, leads to the mutual activation of both transporters and is crucial for bicarbonate secretion in tissues like the pancreas.[13][14] The binding of the STAS domain of SLC26A6 to the R domain of CFTR is enhanced by PKA-mediated phosphorylation of the R domain.[13]
-
Sodium-dependent dicarboxylate cotransporter 1 (NaDC-1): SLC26A6 interacts with NaDC-1, a citrate transporter.[7][15][16] This interaction results in reciprocal regulation: SLC26A6 inhibits NaDC-1 activity, while NaDC-1 enhances SLC26A6 transport activity.[7][15][16] This interplay is important for regulating urinary oxalate and citrate levels.[7][15]
There is currently no direct evidence to suggest that this compound affects the physical interaction between SLC26A6 and its partner proteins.
Figure 2: Protein-protein interactions of SLC26A6 and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and SLC26A6.
Halide-Sensing YFP-Based Anion Exchange Assay
This cell-based fluorescence quenching assay is used for high-throughput screening of SLC26A6 inhibitors.[6][17]
-
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) through SLC26A6 in exchange for intracellular chloride (Cl⁻) quenches the YFP fluorescence. Inhibitors of SLC26A6 will reduce the rate of I⁻ influx and thus prevent fluorescence quenching.
-
Cell Culture and Plating:
-
Maintain FRT cells stably expressing both murine slc26a6 and a halide-sensing YFP mutant (e.g., YFP-H148Q/I152L).
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer within 48 hours.
-
-
Assay Procedure:
-
Wash the confluent cell monolayers twice with a phosphate-buffered saline (PBS) solution (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4).
-
Incubate the cells for 10-30 minutes at room temperature with the PBS solution containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Measure the baseline YFP fluorescence using a plate reader equipped with appropriate filters (e.g., excitation ~500 nm, emission ~530 nm).
-
Rapidly add an equal volume of a high-iodide solution (e.g., PBS with NaCl replaced by NaI) to initiate the Cl⁻/I⁻ exchange.
-
Immediately start recording the YFP fluorescence over time.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is determined for each well.
-
Plot the rate of quenching against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
In Vivo Intestinal Closed-Loop Model in Mice
This surgical model is used to assess the effect of SLC26A6 inhibitors on intestinal fluid absorption in live animals.[4][6][18][19]
-
Principle: A segment of the small or large intestine is ligated at both ends to create a closed loop. A solution containing the test compound is injected into the loop. The change in the weight of the loop over time reflects the net fluid movement (absorption or secretion).
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or Avertin).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Identify the desired intestinal segment (e.g., jejunum, ileum, or colon).
-
Carefully ligate the intestine at two points, approximately 2-5 cm apart, using surgical silk sutures. Ensure the blood supply to the looped segment is not compromised.
-
Inject a precise volume (e.g., 100 µl) of a pre-warmed saline solution (e.g., PBS) containing this compound or vehicle control into the lumen of the ligated loop.
-
Return the intestine to the abdominal cavity and suture the abdominal wall and skin.
-
Maintain the mouse under anesthesia for the duration of the experiment (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
After the designated time, euthanize the mouse and carefully excise the ligated intestinal loop.
-
Measure the length and weight of the loop.
-
Calculate the loop weight-to-length ratio (mg/cm).
-
A decrease in this ratio compared to the initial state (or a buffer-injected control) indicates net fluid absorption, while an increase indicates net fluid secretion. Compare the ratios between the this compound-treated and control groups to determine the effect on fluid absorption.
-
Experimental Workflow for Investigating SLC26A6 with this compound
The following diagram illustrates a logical workflow for the comprehensive investigation of SLC26A6 using this compound, from initial inhibitor characterization to in vivo validation.
Figure 3: A logical workflow for the investigation of SLC26A6 using this compound.
Conclusion
This compound is a powerful and selective tool for dissecting the multifaceted roles of the SLC26A6 anion exchanger. Its use in a combination of in vitro and in vivo models, as detailed in this guide, allows for a thorough investigation of SLC26A6 function in health and its potential as a therapeutic target in various diseases. The provided protocols and workflows offer a framework for researchers to effectively utilize this inhibitor in their studies.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Parsing apical oxalate exchange in Caco-2BBe1 monolayers: siRNA knockdown of SLC26A6 reveals the role and properties of PAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 4. Ligated intestinal loop mouse model protocol. [protocols.io]
- 5. Specificity of anion exchange mediated by mouse Slc26a6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC26A6 and NaDC-1 transporters interact to regulate oxalate and citrate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 10. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of anion exchanger Slc26a6 by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unity Is Strength: The Mutual Alliance between CFTR and SLC26A6 as Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gating of CFTR by the STAS domain of SLC26 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SLC26A6 and NaDC-1 Transporters Interact to Regulate Oxalate and Citrate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 18. protocols.io [protocols.io]
- 19. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
PAT1inh-B01 Target Validation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This document details the quantitative data supporting its selectivity and efficacy, in-depth experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, SLC26A6
SLC26A6 is an anion exchanger primarily located on the apical membrane of epithelial cells in various tissues, including the small intestine, pancreas, and kidney.[1][2] It plays a crucial role in maintaining acid-base homeostasis and fluid absorption by mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and oxalate.[1][2][3] Dysregulation of SLC26A6 has been implicated in several gastrointestinal and renal disorders.
This compound is a small molecule inhibitor designed to selectively target SLC26A6. Its validation as a potent and selective inhibitor is critical for its development as a potential therapeutic agent. This guide summarizes the key preclinical data that validate SLC26A6 as the target of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from target validation studies of this compound.
Table 1: Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Cl⁻/HCO₃⁻ Exchange Inhibition | IC₅₀ | 290 nM | [4] |
| PAT1-mediated Anion Exchange | IC₅₀ | 350 nM |
Table 2: Selectivity Profile of this compound
| Target | % Inhibition at 25 µM | Cell Line | Assay Type | Reference |
| SLC26A3 (DRA) | Not Significant | FRT | Cl⁻/I⁻ Exchange | [4] |
| SLC26A4 (Pendrin) | Not Significant | FRT | Cl⁻/I⁻ Exchange | [4] |
| SLC26A9 | Not Significant | FRT | Cl⁻/I⁻ Exchange | [4] |
| TMEM16A | Not Significant | FRT | Cl⁻/I⁻ Exchange | [4] |
Table 3: Cytotoxicity Data
| Cell Line | Compound Concentration | Incubation Time | Result | Assay Type | Reference |
| FRT | 10 µM | 48 hours | No significant cytotoxicity | Alamar Blue | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the validation of this compound.
In Vitro Anion Exchange Assay
This protocol describes the measurement of SLC26A6-mediated anion exchange in Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP).
Objective: To determine the potency and selectivity of this compound in inhibiting SLC26A6-mediated anion transport.
Materials:
-
FRT cells stably co-expressing human SLC26A6 and YFP-H148Q/I152L
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
-
Assay Buffer (e.g., PBS containing 1 mM CaCl₂, 1 mM MgCl₂)
-
Iodide Buffer (Assay Buffer with 100 mM NaI replacing 100 mM NaCl)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed the FRT-SLC26A6-YFP cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-incubation: Wash the cell monolayer twice with Assay Buffer. Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include vehicle control (DMSO) wells.
-
Anion Exchange Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading (Excitation ~485 nm, Emission ~520 nm).
-
Rapidly add an equal volume of Iodide Buffer to all wells to initiate iodide influx and subsequent YFP fluorescence quenching.
-
Monitor the decrease in fluorescence over time. The rate of quenching is proportional to the rate of I⁻ influx through SLC26A6.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)
This protocol describes the measurement of intestinal fluid absorption in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the ability of this compound to inhibit SLC26A6-mediated fluid absorption in the mouse small intestine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, sutures)
-
3-0 silk surgical thread
-
Saline solution (0.9% NaCl)
-
This compound formulation for in vivo use
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Identify the jejunum.
-
Create a closed intestinal loop (approximately 2-3 cm in length) by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.
-
-
Compound Administration: Inject a precise volume (e.g., 100 µL) of the this compound solution or vehicle control directly into the lumen of the ligated loop using a fine-gauge needle.
-
Incubation: Return the intestinal loop to the abdominal cavity and close the incision with sutures. Allow the animal to recover from anesthesia for the duration of the experiment (e.g., 2 hours).
-
Measurement of Fluid Absorption:
-
After the incubation period, re-anesthetize the mouse and euthanize it.
-
Carefully excise the ligated intestinal loop.
-
Measure the length of the loop.
-
Weigh the loop (wet weight).
-
Carefully blot the loop dry and remove the luminal contents.
-
Weigh the empty loop (dry weight).
-
-
Data Analysis:
-
Calculate the fluid content by subtracting the dry weight from the wet weight.
-
Express the fluid absorption as the change in fluid volume per unit length of the intestine (µL/cm).
-
Compare the fluid absorption in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound target validation.
Signaling Pathway of SLC26A6 Regulation
Caption: Regulation of SLC26A6 activity and its inhibition by this compound.
Experimental Workflow for In Vitro Anion Exchange Assay
Caption: Workflow for determining this compound potency in vitro.
Experimental Workflow for In Vivo Closed-Loop Intestinal Fluid Absorption Assay
Caption: Workflow for assessing in vivo efficacy of this compound.
Conclusion
The presented data provides strong evidence for the validation of SLC26A6 as the primary target of this compound. The inhibitor demonstrates potent and selective inhibition of SLC26A6-mediated anion exchange in vitro, which translates to effective inhibition of intestinal fluid absorption in vivo. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and characterization of this and similar compounds.
References
- 1. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Unraveling the Cellular Impact of PAT1: A Technical Guide to its Role in mRNA Metabolism
DISCLAIMER: Initial analysis indicates a potential confusion in the query between PAT1inh-B01 , a selective inhibitor of the SLC26A6 (Putative Anion Transporter 1) anion exchanger involved in intestinal fluid absorption, and the Pat1 protein (Protein Associated with Topoisomerase II) , a key regulator of mRNA decapping and P-body formation. This guide will focus on the cellular pathways and experimental methodologies related to the Pat1 protein , as the depth and nature of the user's request align with the complex role of this protein in mRNA metabolism.
Abstract
The Pat1 protein is a highly conserved and critical regulator of eukaryotic gene expression, acting as a central scaffold in the 5'-to-3' mRNA decay pathway. It plays a pivotal role in orchestrating the transition of messenger RNA (mRNA) from a translationally active state to degradation within cytoplasmic foci known as processing bodies (P-bodies). This technical guide provides an in-depth overview of the cellular pathways modulated by the Pat1 protein, detailing its interactions and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in molecular biology and drug development.
Core Cellular Pathways Influenced by Pat1
The Pat1 protein is a multifaceted regulator primarily involved in post-transcriptional gene silencing. Its main functions are centered around the decapping and subsequent degradation of mRNA.
The 5'-to-3' mRNA Decay Pathway
The canonical pathway for bulk mRNA turnover in eukaryotes begins with the shortening of the poly(A) tail, a process known as deadenylation. Following deadenylation, the mRNA can be degraded from the 3' end by the exosome or, more commonly in many organisms, the 5' cap is removed (decapping), exposing the transcript to 5'-to-3' exonucleolytic digestion by Xrn1. Pat1 is a crucial activator of the decapping step.[1][2]
The Pat1/Lsm1-7 complex binds to the 3' end of deadenylated mRNAs, which is thought to facilitate a conformational change in the mRNA-protein complex (mRNP) that promotes decapping at the 5' end by the Dcp1/Dcp2 enzyme complex.[1][3] Pat1 directly interacts with components of the decapping machinery, including Dcp1, Dcp2, and the helicase Dhh1, to enhance their activity.[1][4]
P-body Assembly and Dynamics
P-bodies are dynamic cytoplasmic granules that are enriched in non-translating mRNAs and proteins involved in mRNA decay, including the decapping machinery and the 5'-to-3' exonuclease Xrn1.[5][6] Pat1 is essential for the formation and integrity of P-bodies.[2][6] Overexpression of Pat1 leads to the accumulation of mRNAs in P-bodies, while its depletion can prevent their formation.[2] This suggests that Pat1 acts as a scaffold, bringing together the components of the decay machinery and their mRNA substrates into these specialized compartments.
Translational Repression
In addition to its role in mRNA decay, Pat1 is also involved in translational repression.[2][3] By promoting the assembly of mRNPs that are incompetent for translation initiation, Pat1 helps to sequester mRNAs away from the translational machinery.[2] This function is particularly important under conditions of cellular stress, such as glucose deprivation, where a global repression of translation is observed.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the Pat1 protein.
Table 1: Protein-Protein Interactions of Pat1b (Human)
| Interacting Protein | Function | Method of Detection |
| Ccr4-Not complex | Deadenylation | Co-immunoprecipitation |
| Dcp1a-Dcp2 | Decapping | Co-immunoprecipitation |
| Rck (DDX6) | RNA helicase, translational repression | Co-immunoprecipitation |
| Lsm1 | Component of Lsm1-7 complex | Co-immunoprecipitation |
| Xrn1 | 5'-3' exoribonuclease | Co-immunoprecipitation |
| Hedls | Decapping activator | Co-immunoprecipitation |
Data derived from studies on human Pat1b, a homolog of yeast Pat1.[5]
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is a standard method used to identify proteins that interact with a protein of interest (in this case, Pat1).
-
Cell Lysis: Cells expressing a tagged version of the protein of interest (e.g., HA-Pat1b) are harvested and lysed in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to the tag (e.g., anti-HA antibody) is added to the cell lysate and incubated to allow the antibody to bind to the tagged protein.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, thus capturing the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against suspected interacting partners to confirm their presence in the complex.[5]
In Vitro Decapping Assay
This assay measures the ability of a protein or complex to stimulate the decapping activity of the Dcp1/Dcp2 enzyme on a radiolabeled, capped RNA substrate.
-
Substrate Preparation: A short RNA oligonucleotide is synthesized with a 5' cap structure and radiolabeled (e.g., with ³²P).
-
Reaction Mixture: The purified Dcp1/Dcp2 enzyme is incubated with the radiolabeled RNA substrate in a reaction buffer. The protein of interest (e.g., Pat1) is added to test its effect on decapping.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Quenching: The reaction is stopped, typically by adding EDTA.
-
Analysis: The reaction products are separated by thin-layer chromatography (TLC). The capped RNA and the cleaved cap structure will migrate to different positions.
-
Quantification: The amount of cleaved cap is quantified using a phosphorimager to determine the rate of decapping.
Conclusion
The Pat1 protein is a central hub in the regulation of mRNA fate, connecting the processes of deadenylation, translational repression, and decapping. Its role as a scaffold for the assembly of P-bodies underscores its importance in compartmentalizing and coordinating mRNA decay. The experimental approaches outlined in this guide have been instrumental in dissecting the molecular mechanisms by which Pat1 exerts its function. Future research will likely focus on the intricate regulatory networks that control Pat1 activity and its role in various physiological and pathological states.
References
- 1. Pat1 activates late steps in mRNA decay by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pat1 Contains Distinct Functional Domains That Promote P-Body Assembly and Activation of Decapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Bodies and Stress Granules: Possible Roles in the Control of Translation and mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA decapping activators Pat1 and Dhh1 regulate transcript abundance and translation to tune cellular responses to nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Pat1b Connects Deadenylation with mRNA Decapping and Controls the Assembly of Processing Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-body proteins regulate transcriptional rewiring to promote DNA replication stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PAT1inh-B01: A Selective SLC26A6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger predominantly expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in intestinal chloride and fluid absorption. By inhibiting SLC26A6, this compound effectively blocks this absorption process, making it a valuable research tool for studying intestinal ion transport and a potential therapeutic candidate for managing small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][2]
These application notes provide detailed protocols for the experimental use of this compound to characterize its inhibitory effects on SLC26A6 function both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its potency, selectivity, and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC₅₀ | Reference |
| SLC26A6 (PAT1) | Anion Exchange (Cl⁻/I⁻) | FRT-YFP-slc26a6 | ~350 nM | [1] |
Table 2: Selectivity Profile of this compound
| Transporter/Channel | Assay Type | Cell Line | Concentration Tested | Inhibition | Reference |
| SLC26A3 (DRA) | Anion Exchange (Cl⁻/I⁻) | FRT-YFP-slc26a3 | 25 µM | No significant inhibition | [1] |
| SLC26A4 | Anion Exchange (Cl⁻/I⁻) | FRT-YFP-slc26a4 | 25 µM | No significant inhibition | |
| SLC26A9 | Anion Exchange (Cl⁻/I⁻) | FRT-YFP-SLC26A9 | 25 µM | No significant inhibition | |
| TMEM16A | Anion Exchange (Cl⁻/I⁻) | FRT-YFP-TMEM16A | 25 µM | No significant inhibition |
Table 3: In Vivo Efficacy of this compound in Mouse Intestinal Closed-Loop Model
| Intestinal Segment | Treatment | % Inhibition of Fluid Absorption | Reference |
| Mid-jejunum | This compound | 50% | [1] |
| Mid-jejunum | This compound + DRAinh-A270 | >90% | [1] |
| Ileum | This compound | >80% | [1] |
| Ileum | DRAinh-A270 | No effect | [1] |
| Colon | This compound | No effect | [1] |
| Colon | DRAinh-A270 | Complete blockage | [1] |
Signaling Pathway and Mechanism of Action
This compound directly inhibits the anion exchange function of SLC26A6 located on the apical membrane of intestinal epithelial cells. In the small intestine, SLC26A6 facilitates the absorption of luminal Cl⁻ in exchange for intracellular HCO₃⁻. This process is a key component of electroneutral NaCl absorption, which drives water absorption from the intestinal lumen into the body. By blocking SLC26A6, this compound disrupts this Cl⁻/HCO₃⁻ exchange, leading to reduced chloride and fluid absorption. This mechanism is particularly relevant in the ileum, where SLC26A6 is the predominant anion exchanger.
Experimental Protocols
In Vitro Anion Exchange Assay using a Halide-Sensing Fluorescent Protein
This protocol describes the measurement of SLC26A6-mediated anion exchange inhibition by this compound using a fluorescence-based assay in Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
FRT cells stably co-expressing murine SLC26A6 (slc26a6) and YFP (FRT-YFP-slc26a6)
-
Cell culture medium: Kaighn's modified Ham's F12 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Niflumic acid (positive control, e.g., 500 mM in DMSO)
-
DMSO (vehicle control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed FRT-YFP-slc26a6 cells into 96-well black-walled, clear-bottom plates at a density of 20,000 cells per well. Culture for 48 hours until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS. Also, prepare working solutions of the positive control (500 µM niflumic acid) and vehicle control (e.g., 0.1% DMSO) in PBS.
-
Cell Treatment: Wash the cell monolayers twice with 100 µL of PBS. After the final wash, add 100 µL of PBS containing the test compounds (this compound dilutions), positive control, or vehicle control to the respective wells. Incubate for 10 minutes at room temperature.
-
Fluorescence Measurement: a. Place the 96-well plate in a fluorescence plate reader. b. Measure the baseline YFP fluorescence for 2 seconds. c. Using an automated syringe pump, inject 100 µL of NaI-substituted PBS into each well to initiate Cl⁻/I⁻ exchange. d. Immediately begin recording the YFP fluorescence quenching over time.
-
Data Analysis: a. The initial rate of Cl⁻/I⁻ exchange is determined by fitting the fluorescence time course data to a single exponential decay function. b. Normalize the rates of the compound-treated wells to the vehicle control (100% activity) and the positive control (0% activity). c. Plot the normalized rate of anion exchange against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability (Cytotoxicity) Assay
This protocol assesses the potential cytotoxicity of this compound on FRT cells using the Alamar blue (resazurin) assay.
Materials:
-
FRT cells
-
Cell culture medium
-
This compound stock solution
-
DMSO
-
Alamar blue reagent
-
96-well clear-bottom microplates
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Plating: Seed FRT cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 10 µM this compound. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (20% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Alamar Blue Addition: Add Alamar blue reagent to each well, typically at 10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Compare the fluorescence or absorbance values of the this compound-treated wells to the vehicle control to determine the percentage of cell viability.
In Vivo Closed-Loop Intestinal Fluid Absorption Assay
This protocol details the procedure for measuring the effect of this compound on fluid absorption in a closed-loop model in the mouse intestine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture
-
This compound
-
Vehicle solution (e.g., PBS with a small percentage of a solubilizing agent like DMSO)
-
37°C saline solution
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the small intestine and colon.
-
Loop Creation: a. Identify the desired intestinal segment (e.g., mid-jejunum, ileum, or proximal colon). b. Create a closed loop of approximately 2-3 cm in length by ligating both ends with suture. Be careful not to obstruct the blood supply.
-
Injection: Gently inject a known volume (e.g., 100 µL) of the test solution (vehicle or this compound in vehicle) into the lumen of the closed loop using a fine-gauge needle.
-
Incubation: Return the intestinal loop to the abdominal cavity and close the incision with sutures. Allow the experiment to proceed for a set duration (e.g., 60 minutes).
-
Fluid Recovery and Measurement: a. Re-anesthetize the mouse (if necessary) and re-open the abdomen. b. Carefully excise the intestinal loop. c. Aspirate the remaining fluid from the loop and measure its volume or weight.
-
Data Analysis: Calculate the percentage of fluid absorption inhibition by comparing the remaining fluid volume in the this compound-treated loops to that in the vehicle-treated loops.
Conclusion
This compound is a valuable pharmacological tool for the investigation of SLC26A6 function in intestinal physiology and pathophysiology. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to further explore the role of SLC26A6 in health and disease, and to evaluate its potential as a therapeutic agent.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]
PAT1inh-B01 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This compound has demonstrated efficacy in preclinical models by inhibiting intestinal fluid absorption, highlighting its potential as a therapeutic agent for small intestinal hyposecretory disorders. This guide synthesizes key data on its mechanism of action, physicochemical properties, and provides detailed protocols for its use in established murine models of intestinal fluid transport and constipation. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a potent and selective small-molecule inhibitor of SLC26A6 (PAT1), a chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger located on the luminal membrane of enterocytes. By blocking the activity of PAT1, this compound effectively reduces Cl⁻ and fluid absorption in the small intestine. Preclinical research has demonstrated its ability to modulate intestinal fluid dynamics, suggesting its therapeutic potential for conditions characterized by reduced intestinal fluid secretion.
Mechanism of Action
This compound selectively targets and inhibits the anion exchange activity of the SLC26A6 transporter. This transporter plays a crucial role in the electroneutral absorption of NaCl in the small intestine, which in turn drives water absorption. By inhibiting this process, this compound leads to a net reduction in fluid movement from the intestinal lumen into the body.
Signaling Pathway of PAT1-mediated Fluid Absorption and its Inhibition by this compound
Caption: Inhibition of SLC26A6 (PAT1) by this compound blocks Cl⁻/HCO₃⁻ exchange, reducing intestinal fluid absorption.
Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈BrF₃N₆O₂ | Vendor Data |
| Molecular Weight | 535.32 g/mol (free base) | Vendor Data |
| Molecular Weight (HCl salt) | 571.78 g/mol | Vendor Data |
| IC₅₀ (PAT1-mediated anion exchange) | ~350 nM | [1] |
| Solubility | Soluble in DMSO | Vendor Data |
| Cytotoxicity | No significant cytotoxicity observed at 10 µM in FRT cells after 48 hours | N/A |
In Vivo Administration Protocols
The following protocols are based on published preclinical studies in murine models.
Formulation for In Vivo Administration
A common formulation for creating a stock solution and subsequent dosing solution for in vivo use is outlined below.
| Component | Purpose |
| This compound | Active Pharmaceutical Ingredient |
| DMSO | Initial solvent for stock solution |
| PEG300 | Solubilizing agent |
| Tween 80 | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | Vehicle for final dilution |
Protocol for Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix until the solution is clear. Note: The exact ratios of the components should be optimized based on the desired final concentration and administration route.
Closed-Loop Intestinal Model
This model is used to directly assess the effect of this compound on fluid absorption in a specific segment of the intestine.
Experimental Workflow for the Closed-Loop Intestinal Model
Caption: Workflow for assessing the effect of this compound on intestinal fluid absorption using a closed-loop model in mice.
Protocol:
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the small intestine.
-
Identify the jejunum or ileum.
-
Ligate a 2-3 cm segment of the intestine at both ends, ensuring not to obstruct major blood vessels.
-
-
Administration:
-
Gently inject the this compound dosing solution or vehicle control directly into the lumen of the ligated loop. The exact concentration should be determined based on the research question, starting with a concentration range informed by the IC₅₀ (e.g., 10-100 µM).
-
-
Incubation: Return the intestine to the abdominal cavity and suture the incision. Maintain the animal under anesthesia for the desired experimental duration (e.g., 60 minutes).
-
Endpoint Analysis:
-
At the end of the incubation period, euthanize the animal.
-
Excise the ligated intestinal loop.
-
Measure the weight and length of the loop.
-
Calculate the weight-to-length ratio as an indicator of fluid absorption (a lower ratio indicates more absorption).
-
Loperamide-Induced Constipation Model
This model is used to evaluate the pro-motility and secretagogue effects of this compound in a functional model of constipation.
Protocol:
-
Animal Model: Wild-type mice.
-
Induction of Constipation:
-
Administer loperamide (e.g., 5 mg/kg, subcutaneously or orally) to induce constipation. The dosing regimen may vary, for example, twice daily for 2-3 days.
-
-
This compound Administration:
-
Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection). The dosage should be determined through dose-response studies.
-
In some studies, this compound has been co-administered with an inhibitor of the SLC26A3 (DRA) transporter, such as DRAinh-A270, to achieve a synergistic effect on stool output.[1]
-
-
Endpoint Analysis:
-
Monitor and quantify fecal parameters, including:
-
Total stool count over a defined period.
-
Total stool weight.
-
Fecal water content.
-
-
Gastrointestinal transit time can also be measured by administering a non-absorbable marker (e.g., carmine red or charcoal meal) and measuring the time to its expulsion.
-
Pharmacokinetics and Toxicology
As of the latest available information, detailed pharmacokinetic (e.g., half-life, bioavailability, Cmax) and comprehensive toxicology (e.g., LD₅₀, long-term safety) data for this compound have not been extensively published in peer-reviewed literature. Researchers should perform their own assessments to determine the pharmacokinetic profile and safety of this compound in their specific experimental settings.
Data Interpretation and Troubleshooting
-
Variability in Animal Response: As with any in vivo study, expect some inter-animal variability. Ensure adequate group sizes to achieve statistical power.
-
Solubility Issues: If the dosing solution is not clear, consider optimizing the formulation by adjusting the ratios of the solubilizing agents.
-
Surgical Complications: In the closed-loop model, careful surgical technique is critical to avoid tissue damage and inflammation, which can affect experimental outcomes.
-
Off-Target Effects: While this compound is reported to be selective, it is good practice to include appropriate controls to rule out potential off-target effects in your model system.
Conclusion
This compound is a valuable research tool for investigating the role of SLC26A6 in intestinal physiology and pathophysiology. The protocols outlined in this guide provide a framework for its in vivo application. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs while adhering to all relevant animal welfare guidelines.
References
Application Notes and Protocols for PAT1inh-B01 in FRT Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger, primarily facilitating chloride/bicarbonate (Cl⁻/HCO₃⁻) exchange at the apical membrane of epithelial cells.[1][2] This transporter plays a significant role in electroneutral NaCl absorption in the small intestine, making it a key target for therapeutic intervention in intestinal disorders.[1][2] Fischer Rat Thyroid (FRT) epithelial cells are a widely used model system for studying ion transport due to their ability to form polarized monolayers with high electrical resistance and low endogenous transporter activity.[1] These application notes provide detailed protocols for utilizing this compound in FRT cell-based assays to investigate the function and inhibition of SLC26A6.
Key Characteristics of this compound
| Property | Value | Reference |
| Target | SLC26A6 (PAT1) | [1][2] |
| Mechanism of Action | Inhibition of Cl⁻/HCO₃⁻ exchange | [1][2] |
| IC₅₀ | ~350 nM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Selectivity Profile of this compound
This compound exhibits high selectivity for SLC26A6 over other related SLC26A family members. At a concentration of 25 µM, this compound showed no significant inhibition of SLC26A3, SLC26A4, or SLC26A9 in FRT cell assays.[1]
| Transporter | % Inhibition by 25 µM this compound |
| SLC26A6 (PAT1) | >95% |
| SLC26A3 (DRA) | Not significant |
| SLC26A4 (Pendrin) | Not significant |
| SLC26A9 | Not significant |
Signaling Pathway of Apical Anion Exchange in Intestinal Epithelial Cells
The following diagram illustrates the role of SLC26A6 (PAT1) in the apical membrane of an intestinal epithelial cell, functioning in concert with the Na⁺/H⁺ exchanger NHE3 to mediate electroneutral NaCl absorption.
Caption: Apical ion exchangers in intestinal epithelial cells.
Experimental Protocols
Protocol 1: YFP-Based Halide Exchange Assay for this compound Potency Determination
This assay measures the rate of iodide (I⁻) influx in exchange for intracellular chloride (Cl⁻) in FRT cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). Iodide quenches YFP fluorescence, and the rate of quenching is proportional to the anion exchange activity.
Materials:
-
FRT cells stably co-expressing murine slc26a6 (PAT1) and YFP-H148Q/I152L.
-
Cell Culture Medium: Kaighn's Modified Ham's F-12 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
Iodide-Containing Buffer: PBS with 140 mM NaCl replaced by 140 mM NaI.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with syringe pump for additions.
Procedure:
-
Cell Plating: Seed the FRT-PAT1-YFP cells into 96-well plates at a density of 20,000 cells per well.[1]
-
Cell Culture: Culture the cells for 48 hours at 37°C and 5% CO₂ until they form a confluent monolayer.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in PBS. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Assay Protocol: a. Wash the cells twice with 100 µL of PBS per well. b. Add 100 µL of PBS containing the desired concentration of this compound or DMSO vehicle to each well. c. Incubate the plate at room temperature for 10 minutes.[1] d. Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence for 2 seconds. e. Using the plate reader's injector, add 100 µL of the iodide-containing buffer to each well. f. Immediately begin kinetic measurement of YFP fluorescence for at least 30 seconds.
-
Data Analysis: a. Determine the initial rate of fluorescence quenching for each well by fitting the fluorescence decay curve to a single exponential function. b. Normalize the rates to the DMSO control. c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Caption: Workflow for YFP-based halide exchange assay.
Protocol 2: BCECF-Based Cl⁻/HCO₃⁻ Exchange Assay
This assay measures the Cl⁻/HCO₃⁻ exchange activity by monitoring intracellular pH (pHi) changes using the pH-sensitive fluorescent dye BCECF. The exchange of extracellular HCO₃⁻ for intracellular Cl⁻ leads to an increase in pHi.
Materials:
-
FRT cells expressing SLC26A6 (PAT1).
-
BCECF-AM (pH-sensitive dye).
-
Chloride-Containing Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
Chloride-Free Bicarbonate Buffer: 140 mM Sodium Gluconate, 5 mM Potassium Gluconate, 1 mM Calcium Gluconate, 1 mM Magnesium Gluconate, 25 mM NaHCO₃, 10 mM HEPES, gassed with 5% CO₂/95% air.
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 440 nm and 490 nm, emission at 535 nm).
Procedure:
-
Cell Plating and Culture: Plate and culture FRT-PAT1 cells in 96-well plates as described in Protocol 1.
-
BCECF Loading: a. Wash cells once with Chloride-Containing Buffer. b. Load cells with 5 µM BCECF-AM in Chloride-Containing Buffer for 30-60 minutes at 37°C. c. Wash cells three times with Chloride-Containing Buffer to remove extracellular dye.
-
Compound Incubation: Add Chloride-Containing Buffer with the desired concentrations of this compound or DMSO vehicle and incubate for 10 minutes.
-
Assay Protocol: a. Place the plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence ratio. c. Replace the buffer with the Chloride-Free Bicarbonate Buffer (pre-warmed and gassed). d. Immediately start recording the ratiometric fluorescence signal over time. The influx of HCO₃⁻ will cause an increase in pHi and a change in the fluorescence ratio.
-
Data Analysis: a. Calculate the initial rate of change in the fluorescence ratio after the buffer exchange. This rate is proportional to the Cl⁻/HCO₃⁻ exchange activity. b. Normalize the rates to the DMSO control and plot against the this compound concentration to determine the inhibitory effect.
Caption: Workflow for BCECF-based Cl⁻/HCO₃⁻ exchange assay.
Protocol 3: Short-Circuit Current (Isc) Measurements in Polarized FRT Monolayers
This electrophysiological technique measures the net ion transport across a polarized epithelial monolayer mounted in an Ussing chamber. While SLC26A6 is electroneutral, its activity can be coupled to electrogenic transporters, and Isc measurements can provide insights into the overall ion transport physiology.
Materials:
-
FRT cells expressing SLC26A6 (PAT1).
-
Permeable filter supports (e.g., Transwell®).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose), gassed with 5% CO₂/95% O₂.
-
This compound stock solution.
-
Other pharmacological agents as needed (e.g., amiloride to block ENaC, forskolin to activate CFTR).
Procedure:
-
Cell Culture on Filters: Seed FRT-PAT1 cells on permeable filter supports and culture for 7-14 days to allow for polarization and formation of a high-resistance monolayer (Transepithelial Electrical Resistance, TEER > 1000 Ω·cm²).
-
Ussing Chamber Setup: a. Mount the filter support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. b. Fill both compartments with pre-warmed and gassed Ringer's solution. c. Maintain the temperature at 37°C.
-
Isc Measurement: a. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). b. Allow the baseline Isc to stabilize. c. Add this compound to the apical chamber and record the change in Isc. d. Other compounds can be added sequentially to dissect the contributions of different transporters. For example, amiloride can be added to inhibit sodium absorption, followed by forskolin to stimulate chloride secretion if CFTR is present.
-
Data Analysis: a. Measure the change in Isc (ΔIsc) following the addition of this compound. b. Compare the ΔIsc in treated versus untreated monolayers.
Troubleshooting and Considerations
-
Cell Line Stability: Regularly verify the expression and function of SLC26A6 and YFP in the stable cell line.
-
DMSO Concentration: Ensure the final DMSO concentration in the assays is low (typically ≤ 0.1%) to avoid solvent effects.
-
Buffer pH and Gassing: For bicarbonate-based assays, it is critical to maintain the pH and CO₂ levels by continuous gassing of the solutions.
-
TEER Measurement: For Ussing chamber experiments, monitor the TEER of the monolayers to ensure their integrity and polarization.
-
Light Sensitivity: Fluorescent dyes like YFP and BCECF are sensitive to photobleaching. Minimize light exposure during the experiments.
These detailed application notes and protocols should enable researchers to effectively utilize this compound as a tool to study the function and pharmacology of the SLC26A6 anion exchanger in FRT cells.
References
Application Notes and Protocols for PAT1inh-B01 in Closed-Loop Intestinal Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger located on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal fluid and electrolyte absorption.[1][2] The targeted inhibition of this transporter by this compound provides a valuable tool for investigating the physiological roles of SLC26A6 in health and disease, particularly in conditions characterized by altered intestinal fluid transport such as cystic fibrosis and certain diarrheal diseases.
This document provides detailed application notes and a comprehensive protocol for the use of this compound in murine closed-loop intestinal perfusion studies, a robust in vivo model for assessing intestinal ion and fluid transport.
Mechanism of Action of PAT1 (SLC26A6) and Inhibition by this compound
SLC26A6 (PAT1) facilitates the electroneutral exchange of chloride (Cl⁻) into the enterocyte for bicarbonate (HCO₃⁻) secreted into the intestinal lumen. This process is a key component of intestinal salt absorption, which in turn drives water absorption. By inhibiting SLC26A6, this compound blocks this anion exchange, leading to a reduction in chloride and, consequently, fluid absorption from the intestinal lumen.
Below is a diagram illustrating the mechanism of SLC26A6-mediated ion transport and its inhibition by this compound.
Caption: Mechanism of SLC26A6 (PAT1) and inhibition by this compound.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant efficacy in inhibiting intestinal fluid absorption in preclinical models. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | SLC26A6 (PAT1) | [1] |
| IC₅₀ | 350 nM | [1] |
| Selectivity | No inhibition of SLC26A3 (DRA) | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Closed-Loop Intestinal Perfusion
| Intestinal Segment | Treatment | Inhibition of Fluid Absorption | Reference |
| Mid-jejunum | This compound | ~50% | [1] |
| Mid-jejunum | This compound + DRAinh-A270 | >90% | [1] |
| Ileum | This compound | >80% | [1] |
| Ileum | DRAinh-A270 | No effect | [1] |
Experimental Protocol: Closed-Loop Intestinal Perfusion in Mice
This protocol describes an in vivo method to measure the effect of this compound on intestinal fluid absorption. The closed-loop model, also known as the Doluisio method, is a well-established technique for studying intestinal transport processes.[3][4][5]
Materials and Reagents
-
This compound
-
Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)
-
Non-absorbable marker (e.g., phenol red)
-
Syringes and needles
-
Heating pad to maintain body temperature
-
Male Wistar rats or C57BL/6 mice (fasted overnight with free access to water)
Experimental Workflow
Caption: Workflow for the closed-loop intestinal perfusion study.
Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Fast adult mice (e.g., C57BL/6, 8-12 weeks old) overnight (12-18 hours) before the experiment, ensuring free access to water.
-
Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized animal on a heating pad to maintain a body temperature of 37°C.
-
-
Surgical Procedure:
-
Make a midline abdominal incision (laparotomy) of approximately 2-3 cm to expose the small intestine.
-
Carefully handle the intestine with saline-moistened gauze to prevent tissue damage and dehydration.
-
-
Intestinal Segment Isolation:
-
Identify the desired intestinal segment (e.g., jejunum or ileum).
-
Isolate a segment of approximately 3-5 cm in length. Be careful not to disrupt the local blood supply.
-
-
Loop Flushing and Ligation:
-
Gently flush the isolated segment with pre-warmed (37°C) saline to remove residual contents.
-
Securely ligate both ends of the segment with surgical silk suture, creating a "closed loop."
-
-
Instillation of Test Solution:
-
Prepare the perfusion solution containing the vehicle control or this compound at the desired concentration. Include a non-absorbable marker if necessary for water flux calculations.
-
Using a fine-gauge needle and syringe, inject a precise volume of the test solution into the ligated loop. The volume should be sufficient to distend the loop without causing excessive pressure.
-
-
Incubation Period:
-
Return the intestinal loop to the abdominal cavity.
-
Cover the incision with saline-moistened gauze or close the abdominal wall with sutures or clips.
-
Allow the perfusion to proceed for a defined period (e.g., 30-60 minutes).
-
-
Sample and Tissue Collection:
-
At the end of the incubation period, re-expose the loop.
-
Carefully aspirate the entire fluid content from the loop into a pre-weighed tube.
-
Excise the intestinal loop, remove any adhering mesenteric tissue, and measure its length.
-
-
Data Analysis:
-
Determine the final volume of the recovered fluid by weight (assuming a density of 1 g/mL).
-
Calculate the net fluid absorption using the following formula: Net Fluid Absorption (µL/cm/hr) = [(Initial Volume - Final Volume) / (Loop Length x Incubation Time)]
-
If a non-absorbable marker was used, its concentration change can also be used to calculate water flux.
-
Compare the net fluid absorption in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of SLC26A6 (PAT1)-mediated intestinal transport. The closed-loop intestinal perfusion model provides a robust and reproducible method to quantify the effects of this compound on intestinal fluid absorption. These studies are essential for understanding the role of PAT1 in intestinal physiology and for the preclinical development of novel therapeutics targeting this transporter.
References
- 1. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Closed-Loop Doluisio (Colon, Small Intestine) and Single-Pass Intestinal Perfusion (Colon, Jejunum) in Rat-Biophysical Model and Predictions Based on Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring SLC26A6 Activity with the Selective Inhibitor PAT1inh-B01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 26, member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), is a versatile anion exchanger crucial for various physiological processes. It is predominantly expressed on the apical membrane of epithelial cells in organs such as the small intestine, kidney, and pancreas. SLC26A6 facilitates the exchange of chloride (Cl⁻) with other anions, including bicarbonate (HCO₃⁻), oxalate, and sulfate. This transport activity is integral to maintaining ion homeostasis, regulating intracellular pH, and absorbing essential nutrients. Dysregulation of SLC26A6 function has been implicated in several pathologies, including congenital chloride-losing diarrhea and calcium oxalate kidney stones.
The development of selective inhibitors is paramount for elucidating the precise physiological roles of SLC26A6 and for its validation as a therapeutic target. PAT1inh-B01 has been identified as a potent and selective inhibitor of SLC26A6, making it an invaluable tool for studying its function. These application notes provide detailed protocols for utilizing this compound to measure SLC26A6 activity in a laboratory setting.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental transport mechanism of SLC26A6 and a typical experimental workflow for its inhibition by this compound.
Caption: SLC26A6-mediated anion exchange at the apical membrane.
Caption: Experimental workflow for measuring SLC26A6 inhibition.
Quantitative Data: Inhibition of SLC26A6 by this compound
The following table summarizes the inhibitory potency of this compound on different SLC26A6-mediated anion exchange modes. This data is crucial for designing experiments and interpreting results.
| Anion Exchange Mode | Inhibitor | IC₅₀ (nM) | Cell System | Reference |
| Cl⁻/HCO₃⁻ | This compound | 290 | FRT cells | [1] |
| Cl⁻/SCN⁻ | This compound | 260 | FRT cells | [1] |
| Cl⁻/I⁻ | This compound | ~350 | FRT cells | [2] |
Experimental Protocols
Protocol 1: Cell-Based Anion Exchange Assay Using a Halide-Sensitive YFP
This protocol describes the measurement of SLC26A6-mediated Cl⁻/I⁻ exchange in Fischer Rat Thyroid (FRT) cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). The influx of iodide (I⁻) quenches the YFP fluorescence, and the rate of quenching is proportional to the anion exchange activity.
Materials and Reagents:
-
FRT cells stably co-expressing human SLC26A6 and YFP-H148Q/I152L
-
Cell culture medium (e.g., Coon’s modified Ham’s F-12 medium) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-buffered saline (PBS)
-
Chloride buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Iodide buffer: 135 mM NaI, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound (stock solution in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with bottom-read capabilities (Excitation: ~485 nm, Emission: ~525 nm)
Procedure:
-
Cell Seeding: Seed the FRT-SLC26A6-YFP cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 48-72 hours of culture.
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in the Chloride buffer. A typical concentration range to determine the IC₅₀ would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of PBS.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader pre-set to 37°C.
-
Set the instrument to record fluorescence from the bottom of the wells every 1-2 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injection system, rapidly add 100 µL of the Iodide buffer to each well to initiate the anion exchange.
-
Continue recording the fluorescence for at least 60-120 seconds to monitor the quenching.
-
-
Data Analysis:
-
For each well, calculate the initial rate of fluorescence quenching (dF/dt) from the linear portion of the curve immediately following the iodide addition.
-
Normalize the rates by expressing them as a percentage of the rate observed in the vehicle-treated control wells (representing 100% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Measurement of Cl⁻/HCO₃⁻ Exchange Using BCECF
This protocol measures SLC26A6-mediated Cl⁻/HCO₃⁻ exchange by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye BCECF. The efflux of HCO₃⁻ in exchange for extracellular Cl⁻ will cause intracellular acidification.
Materials and Reagents:
-
Cells expressing SLC26A6 (e.g., HEK293 or FRT cells)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Pluronic F-127
-
Chloride-containing, bicarbonate-free buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Chloride-free, bicarbonate-containing buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 25 mM NaHCO₃, 10 mM HEPES, 10 mM glucose, pH 7.4, gassed with 5% CO₂)
-
This compound (stock solution in DMSO)
-
Fluorescence microscopy system or plate reader capable of ratiometric measurements (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding and Dye Loading:
-
Seed cells on glass coverslips or in 96-well plates suitable for fluorescence measurements.
-
Once confluent, load the cells with 2-5 µM BCECF-AM in the presence of 0.02% Pluronic F-127 in the Chloride-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the Chloride-containing buffer to remove extracellular dye.
-
-
Intracellular Alkalinization:
-
To load the cells with HCO₃⁻, perfuse or replace the buffer with the Chloride-free, bicarbonate-containing buffer. This will cause an initial intracellular alkalinization.
-
-
Inhibitor Incubation:
-
Once a stable, elevated pHi is reached, add this compound at the desired concentration (or vehicle control) to the bicarbonate-containing buffer and incubate for 15-30 minutes.
-
-
Initiation of Exchange and pHi Measurement:
-
To initiate Cl⁻/HCO₃⁻ exchange, rapidly switch back to the Chloride-containing, bicarbonate-free buffer. This will drive HCO₃⁻ out of the cell in exchange for Cl⁻, causing a decrease in pHi.
-
Monitor the fluorescence ratio (F₄₉₀/F₄₄₀) over time.
-
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using a calibration curve (e.g., using the nigericin/high K⁺ method).
-
Calculate the initial rate of pHi decrease (dpHi/dt) after the switch to the chloride-containing buffer.
-
Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.
-
Selectivity of this compound
It is crucial to assess the selectivity of an inhibitor. This compound has been shown to be highly selective for SLC26A6 over other members of the SLC26A family.
| Transporter | % Inhibition by 25 µM this compound |
| SLC26A3 (DRA) | Not significant |
| SLC26A4 (Pendrin) | Not significant |
| SLC26A9 | Not significant |
Data from Cil O, et al. JCI Insight. 2021.[1]
Conclusion
This compound is a potent and selective inhibitor of SLC26A6, providing a critical tool for investigating the transporter's function in health and disease. The protocols outlined above offer robust methods for quantifying SLC26A6 activity and its inhibition in a cellular context. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results, which will ultimately contribute to a deeper understanding of SLC26A6 physiology and its potential as a therapeutic target.
References
Application Notes and Protocols: Determination of PAT1inh-B01 IC50 for the SLC26A6 (PAT1) Anion Exchanger
Audience: Researchers, scientists, and drug development professionals.
Introduction
PAT1inh-B01 is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a versatile anion exchanger crucial for various physiological processes, including intestinal chloride and fluid absorption, bicarbonate secretion in the pancreas, and oxalate transport in the kidney. Its dysfunction is implicated in several gastrointestinal and renal disorders. Accurate determination of the half-maximal inhibitory concentration (IC50) of inhibitors like this compound is fundamental for pharmacological characterization and drug development.
This document provides a detailed protocol for determining the IC50 of this compound using a cell-based fluorescence quenching assay that measures SLC26A6-mediated anion exchange.
Quantitative Data Summary
The following table summarizes the reported IC50 value for this compound against the SLC26A6 (PAT1) transporter.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | SLC26A6 (PAT1) | Cell-based Cl⁻/I⁻ exchange | ~350 nM | [1] |
| This compound | SLC26A6 (PAT1) | Cell-based Cl⁻/HCO₃⁻ exchange | 290 nM | [1] |
Signaling and Functional Pathway
SLC26A6 (PAT1) is not a classical signaling molecule that activates downstream kinase cascades. Instead, it is a transporter protein located on the apical membrane of epithelial cells that directly mediates the exchange of anions, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate, across the cell membrane. Its activity is crucial for maintaining ion homeostasis and pH regulation. This compound directly inhibits this transport function. The functional role of SLC26A6 in an intestinal epithelial cell is depicted below.
Caption: Functional role of SLC26A6 (PAT1) in intestinal ion exchange.
Experimental Protocol: IC50 Determination of this compound
This protocol is based on a fluorescence quenching assay that measures SLC26A6-mediated iodide (I⁻) transport in cells stably expressing the transporter and a halide-sensitive yellow fluorescent protein (YFP).
Materials and Reagents
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A6 (PAT1) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Phosphate-buffered saline (PBS).
-
Assay Buffer (Cl⁻-containing): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Assay Buffer (I⁻-containing): Same as Cl⁻-containing buffer, but with 137 mM NaI instead of NaCl.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
Experimental Workflow
Caption: Experimental workflow for this compound IC50 determination.
Step-by-Step Procedure
-
Cell Seeding: Seed the FRT cells expressing SLC26A6 and YFP into 96-well black, clear-bottom microplates at a density that allows them to reach confluence within 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the Cl⁻-containing assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dilution.
-
Assay Initiation:
-
Wash the confluent cell monolayers twice with PBS.
-
Add 100 µL of the appropriate this compound dilution or vehicle control in Cl⁻-containing buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well (Excitation: ~485 nm, Emission: ~520 nm).
-
Program the plate reader to rapidly add 100 µL of the I⁻-containing assay buffer (also containing the corresponding concentrations of this compound) to each well.
-
Immediately begin kinetic measurements of YFP fluorescence quenching every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of fluorescence quenching (dF/dt) by calculating the slope of the initial linear portion of the fluorescence decay curve.
-
Normalize the quenching rates to the vehicle control (representing 0% inhibition) and a maximal inhibition control (if available, or use the lowest rate observed at the highest inhibitor concentration as ~100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the anion exchange rate.
-
Selectivity and Off-Target Effects
To confirm the selectivity of this compound, similar anion exchange assays can be performed on cell lines expressing other members of the SLC26A family (e.g., SLC26A3, SLC26A4, SLC26A9). As reported, this compound shows high selectivity for SLC26A6.[1]
Conclusion
This application note provides a comprehensive protocol for the accurate determination of the IC50 value of this compound against its target, the SLC26A6 (PAT1) anion exchanger. Adherence to this detailed methodology will enable researchers to reliably assess the potency of this and other potential inhibitors, facilitating further research and development in areas where SLC26A6 modulation is of therapeutic interest.
References
Application Notes and Protocols for PAT1inh-B01 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger, primarily mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) across the apical membrane of epithelial cells. This transporter plays a significant role in various physiological processes, including intestinal fluid absorption, renal oxalate secretion, and maintaining intracellular pH. Dysregulation of SLC26A6 has been implicated in several diseases, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.
Mechanism of Action
This compound directly inhibits the anion exchange activity of the SLC26A6 transporter. By blocking the Cl⁻/HCO₃⁻ exchange, this compound can modulate intracellular and extracellular ion concentrations, leading to changes in intracellular pH and fluid transport. Research suggests that the regulation of SLC26A6 itself can be influenced by signaling pathways such as Protein Kinase C (PKC), which can induce the redistribution of the transporter from the plasma membrane. Furthermore, SLC26A6 has been shown to interact with and modulate the activity of other ion transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Signaling Pathway of SLC26A6 and Inhibition by this compound
Caption: Signaling pathway of SLC26A6 and its inhibition by this compound.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Comments |
| IC₅₀ (Anion Exchange) | ~350 nM | FRT cells expressing murine SLC26A6 | General anion exchange inhibition. |
| IC₅₀ (Cl⁻/HCO₃⁻ Exchange) | 290 nM | Not specified | Specific for chloride/bicarbonate exchange.[1] |
| Selectivity | No significant inhibition of SLC26A3, SLC26A4, SLC26A9, TMEM16A at 25 µM | FRT cells expressing respective transporters | Demonstrates high selectivity for SLC26A6.[1] |
| Cytotoxicity | No significant cytotoxicity observed at 10 µM for 48 hours | FRT cells | Assessed by Alamar Blue assay.[1] |
| Time to 50% Inhibition | ~3 minutes (at 1 µM) | Not specified | Suggests a possible intracellular site of action.[1] |
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for studying the effects of this compound.
Cell Viability Assay (Alamar Blue)
This protocol is designed to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., FRT, Caco-2, or other epithelial cell lines expressing SLC26A6)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Alamar Blue reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point based on existing data.
-
-
Alamar Blue Assay:
-
After the incubation period, add Alamar Blue reagent to each well at 10% of the total volume (10 µL for a 100 µL well volume).
-
Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the metabolic activity of the cell line.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm reference wavelength) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (from wells with medium and Alamar Blue but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the dose-response curve (Cell Viability % vs. This compound Concentration) to determine the IC₅₀ for cytotoxicity, if any.
-
Western Blot Analysis
This protocol is for detecting changes in the protein expression of SLC26A6 or other target proteins upon treatment with this compound.
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SLC26A6 (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies for SLC26A6:
| Provider | Catalog Number | Type | Applications |
| Thermo Fisher Scientific | PA5-37970 | Polyclonal (Goat) | WB, IHC (P) |
| Novus Biologicals | NBP1-88123 | Polyclonal (Rabbit) | WB, IHC |
| Santa Cruz Biotechnology | sc-515230 | Monoclonal (Mouse) | WB, IP, IF, ELISA |
| St John's Laboratory | STJ72195 | Polyclonal (Goat) | ELISA, WB |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SLC26A6 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) Analysis
This protocol is for measuring changes in the mRNA expression of SLC26A6 or other target genes following treatment with this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes and housekeeping genes
-
qPCR instrument
Potential Target Genes for qPCR Analysis:
| Gene | Function | Rationale for Analysis |
| SLC26A6 | The direct target of this compound. | To assess if inhibition affects its own gene expression (feedback loop). |
| SLC26A3 (DRA) | Another major intestinal anion exchanger. | To investigate potential compensatory changes in expression.[2] |
| CFTR | Interacts functionally with SLC26A6. | To determine if SLC26A6 inhibition affects CFTR expression.[2] |
| Carbonic Anhydrases (e.g., CA2, CA4) | Provide substrate (HCO₃⁻) for SLC26A6. | To explore effects on bicarbonate metabolism-related genes. |
| Genes involved in pH regulation | e.g., NHE3 (SLC9A3) | To assess broader impacts on cellular pH homeostasis. |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western Blot protocol.
-
Wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for your target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
Perform the qPCR reaction using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure primer specificity.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.
-
Compare the relative expression in this compound-treated samples to the vehicle-treated control.
-
References
Application Notes and Protocols for PAT1inh-B01 in Cystic Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel crucial for ion and fluid balance across epithelial surfaces. While significant advancements have been made in CFTR modulator therapies, gastrointestinal complications, such as meconium ileus and distal intestinal obstruction syndrome (DIOS), remain a challenge. These conditions are associated with reduced fluid secretion and obstruction of the intestinal lumen.
PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger expressed on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal chloride and fluid absorption. By inhibiting SLC26A6, this compound reduces intestinal fluid absorption, offering a promising therapeutic strategy for CF-related intestinal hyposecretory disorders.[1]
These application notes provide detailed protocols for utilizing this compound as a research tool to study its effects on intestinal ion and fluid transport in in vitro and in vivo models of cystic fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (this compound) | ~350 nM | HEK293 cells expressing SLC26A6 | [1][2] |
Table 2: Selectivity Profile of this compound
| Transporter/Channel | Inhibition by this compound (at 25 µM) | Cell Line/System | Reference |
| SLC26A3 (DRA) | No significant inhibition | FRT cells | [1] |
| SLC26A4 (Pendrin) | No significant inhibition | FRT cells | |
| SLC26A9 | No significant inhibition | FRT cells | |
| CFTR | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | [1] |
| ENaC | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | [1] |
| CaCC | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Experimental Model | Treatment | Effect on Fluid Absorption | Reference |
| Closed mid-jejunal loops in wild-type mice | This compound | ~50% inhibition | [1] |
| Closed mid-jejunal loops in wild-type mice | This compound + DRA inhibitor (DRAinh-A270) | >90% inhibition | [1] |
| Closed ileal loops in wild-type mice | This compound | >80% inhibition | [1] |
| Closed ileal loops in CF mice (F508del homozygous) | This compound | Complete blockage of fluid absorption | [1] |
Signaling Pathway
The functional relationship between SLC26A6 and CFTR is critical in maintaining intestinal fluid balance. CFTR provides a Cl⁻ conductance pathway, which is necessary for the Cl⁻/HCO₃⁻ exchange activity of SLC26A6. In cystic fibrosis, the dysfunction of CFTR impairs this coordinated activity.
Experimental Protocols
YFP-Based Halide Transport Assay for Screening SLC26A6 Inhibitors
This high-throughput assay is used to identify and characterize inhibitors of SLC26A6 by measuring halide transport in cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a halide-sensing YFP (e.g., YFP-H148Q/I152L).
-
96-well black-walled, clear-bottom microplates.
-
Phosphate-Buffered Saline (PBS).
-
NaI solution (PBS with NaCl replaced by NaI).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the FRT cells in 96-well plates at a density that allows them to reach confluency within 48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS. Include a vehicle control (DMSO in PBS).
-
Cell Treatment:
-
Wash the confluent cell monolayers twice with 100 µL of PBS.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 10 minutes at room temperature.
-
-
Assay:
-
Place the 96-well plate in a fluorescence plate reader.
-
Measure the baseline YFP fluorescence for 2-5 seconds.
-
Using an automated injector, add 100 µL of NaI solution to each well to initiate Cl⁻/I⁻ exchange.
-
Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and thus SLC26A6 activity.
-
Calculate the initial rate of quenching for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity) and a well with no SLC26A6 expression or a maximally inhibiting concentration of a known inhibitor (0% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Short-Circuit Current (Isc) Measurement in Human Bronchial Epithelial (HBE) Cells
This protocol assesses the selectivity of this compound by measuring its effect on the activity of other key ion channels, such as CFTR, ENaC, and CaCC, in well-differentiated HBE cells using an Ussing chamber.
Materials:
-
Well-differentiated primary human bronchial epithelial (HBE) cells cultured on permeable supports.
-
Ussing chamber system.
-
Ringer's solution.
-
Amiloride (ENaC inhibitor).
-
Forskolin (CFTR activator).
-
CFTRinh-172 (CFTR inhibitor).
-
ATP or UTP (CaCC activator).
-
This compound.
Protocol:
-
Cell Mounting: Mount the HBE cell culture inserts in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add Ringer's solution to both compartments and allow the system to equilibrate until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add amiloride to the apical chamber to block ENaC-mediated sodium absorption. The resulting decrease in Isc represents the ENaC activity.
-
This compound Treatment: Add this compound to the apical chamber and observe for any change in the Isc to assess its direct effect on baseline ion transport.
-
CFTR Activation and Inhibition:
-
Add forskolin to the basolateral chamber to activate CFTR-mediated chloride secretion, observed as an increase in Isc.
-
After the forskolin-stimulated current has stabilized, add CFTRinh-172 to the apical chamber to inhibit CFTR. The magnitude of the current decrease reflects CFTR activity.
-
-
CaCC Activation: Add ATP or UTP to the apical chamber to activate CaCC-mediated chloride secretion, observed as a transient increase in Isc.
-
Data Analysis: Compare the changes in Isc in response to the activators and inhibitors in the presence and absence of this compound to determine its effect on ENaC, CFTR, and CaCC activity.
In Vivo Closed-Loop Intestinal Fluid Absorption in Mice
This in vivo model directly measures the effect of this compound on intestinal fluid absorption in wild-type and CF mouse models.
Materials:
-
Wild-type or CF (e.g., F508del homozygous) mice.
-
Anesthetics.
-
Surgical instruments.
-
Surgical sutures.
-
Test solution (e.g., saline) containing either vehicle (DMSO) or this compound.
-
Micro-syringe.
Protocol:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Identify the desired intestinal segment (jejunum or ileum).
-
Create a closed intestinal loop (approximately 2-3 cm in length) by ligating both ends with surgical sutures, being careful not to obstruct major blood vessels.
-
-
Compound Administration:
-
Inject a precise volume (e.g., 100 µL) of the test solution (vehicle or this compound) into the lumen of the closed loop using a micro-syringe.
-
Carefully return the loop to the abdominal cavity and close the incision.
-
-
Incubation: Allow the mouse to recover from anesthesia and maintain it for a predetermined period (e.g., 30-60 minutes).
-
Sample Collection:
-
Re-anesthetize the mouse and excise the ligated intestinal loop.
-
Gently blot the loop to remove any adherent tissue or fluid.
-
-
Measurement and Analysis:
-
Measure the weight and length of the excised loop.
-
Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio compared to the initial injected volume indicates fluid absorption.
-
Compare the weight-to-length ratios between the vehicle-treated and this compound-treated groups to determine the extent of inhibition of fluid absorption.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of SLC26A6 in intestinal physiology and pathophysiology, particularly in the context of cystic fibrosis. The protocols outlined in these application notes provide a framework for researchers to study the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models. These studies will contribute to a better understanding of intestinal fluid transport in CF and may support the development of novel therapeutic strategies for CF-related gastrointestinal disorders.
References
PAT1inh-B01: A Potent and Selective Tool for Investigating SLC26A6 (PAT1) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PAT1inh-B01 is a synthetic small molecule, a pyrazolo-pyrido-pyrimidinone, identified through high-throughput screening as a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] SLC26A6 is a crucial anion exchanger, primarily facilitating chloride/bicarbonate (Cl⁻/HCO₃⁻) exchange, and is also involved in the transport of other anions like oxalate and sulfate.[3][4][5] It plays a significant role in intestinal chloride and fluid absorption, making it a key area of research in gastrointestinal physiology and related disorders.[1][2] this compound serves as an invaluable tool for elucidating the specific roles of SLC26A6 in these processes, distinguishing its functions from other intestinal transporters like SLC26A3 (DRA).[1][6] These application notes provide comprehensive data and detailed protocols for the effective use of this compound in SLC26A6 research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy comparison and experimental planning.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | ~350 nM | FRT cells expressing SLC26A6 | Anion Exchange Assay | [1][6][7][8][9] |
Table 2: Selectivity of this compound
| Transporter | Inhibition at 25 µM | Cell Line | Assay Type | Reference |
| SLC26A3 (DRA) | No significant inhibition | FRT cells | Anion Exchange Assay | [1][2] |
| SLC26A4 | No significant inhibition | FRT cells | Anion Exchange Assay | [2] |
| SLC26A9 | No significant inhibition | FRT cells | Anion Exchange Assay | [2] |
| TMEM16A | No significant inhibition | FRT cells | Anion Exchange Assay | [2] |
| CFTR | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | Short-circuit current (Isc) | [2] |
| ENaC | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | Short-circuit current (Isc) | |
| CaCCs | No significant effect on activity | Human Bronchial Epithelial (HBE) cells | Short-circuit current (Isc) |
Table 3: In Vivo Efficacy of this compound in Mice (Closed-Loop Model)
| Intestinal Segment | This compound (30 µM) Effect on Fluid Absorption | Co-administration with DRAinh-A270 (10 µM) | Reference |
| Mid-jejunum | ~50% inhibition | >90% inhibition | [1][2] |
| Ileum | >80% inhibition | Not applicable (DRAinh-A270 has no effect) | [1][2] |
| Distal Colon | No effect | Complete inhibition (by DRAinh-A270 alone) | [1] |
Signaling Pathways and Experimental Workflows
SLC26A6-Mediated Anion Exchange and Inhibition by this compound
SLC26A6, located on the apical membrane of epithelial cells, mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process is crucial for intestinal fluid absorption. This compound acts as a selective inhibitor of this exchange, effectively blocking the transport activity of SLC26A6.
Caption: SLC26A6-mediated Cl⁻/HCO₃⁻ exchange and its inhibition by this compound.
Experimental Workflow for In Vivo Closed-Loop Intestinal Fluid Absorption Assay
The in vivo closed-loop model is a robust method to assess the direct effects of compounds like this compound on intestinal fluid transport in a specific segment of the intestine.
Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.
Logical Relationship of this compound Selectivity
This compound exhibits high selectivity for SLC26A6 over other related anion transporters, which is a critical attribute for a tool compound.
Caption: Selectivity profile of this compound.
Experimental Protocols
Halide-Sensitive YFP Anion Exchange Assay for SLC26A6 Activity
This assay is used to measure the anion transport activity of SLC26A6 in a cell-based system and to determine the inhibitory potency of compounds like this compound. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and human SLC26A6.
-
Cell culture medium (e.g., Kaighn's modified Ham's F12 medium with 10% FBS, L-glutamine, and antibiotics).
-
Phosphate-buffered saline (PBS).
-
Assay Buffer (Cl⁻-containing): 136 mM NaCl, 4.5 mM KNO₃, 1.2 mM Ca(NO₃)₂, 0.2 mM MgSO₄, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
Stimulation Buffer (I⁻-containing): 136 mM NaI, 4.5 mM KNO₃, 1.2 mM Ca(NO₃)₂, 0.2 mM MgSO₄, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with appropriate filters for YFP (Excitation ~485 nm, Emission ~535 nm).
Procedure:
-
Cell Seeding: Seed the FRT-YFP-SLC26A6 cells into the microplates at a density that results in a confluent monolayer on the day of the assay. Culture for 48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Preparation:
-
Wash the cell monolayer twice with 100 µL of Assay Buffer.
-
After the final wash, add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The time-dependent inhibition suggests an intracellular site of action, so pre-incubation is important.[2]
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record YFP fluorescence every 0.2-1 second.
-
Establish a stable baseline fluorescence reading for 5-10 seconds.
-
Rapidly add 100 µL of Stimulation Buffer to each well using the reader's injector system or a multichannel pipette.
-
Continue recording the fluorescence for at least 60 seconds.
-
-
Data Analysis:
-
The influx of I⁻ through SLC26A6 will quench the YFP fluorescence.
-
Calculate the initial rate of fluorescence decay for each well. This can be done by fitting the initial part of the quenching curve to a single exponential decay function.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Closed-Loop Intestinal Fluid Absorption Assay
This surgical model in mice allows for the direct measurement of fluid absorption in a specific intestinal segment and is ideal for evaluating the in vivo efficacy of SLC26A6 inhibitors.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps, sutures).
-
Saline solution (0.9% NaCl) containing this compound (e.g., 30 µM) or vehicle.
-
Heating pad to maintain body temperature.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose the intestines.
-
-
Loop Creation:
-
Carefully exteriorize the small intestine.
-
Identify the desired segment (e.g., mid-jejunum or ileum).
-
Create a closed loop of 2-3 cm in length by ligating both ends with silk sutures. Be careful not to obstruct major blood vessels.
-
-
Compound Administration:
-
Gently inject a known volume (e.g., 100 µL) of the saline solution containing this compound or vehicle into the lumen of the closed loop using a fine-gauge needle.
-
-
Incubation:
-
Carefully return the intestinal loop to the abdominal cavity.
-
Close the abdominal wall with sutures or clips.
-
Allow the mouse to recover from the surgical procedure for a set period (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
After the incubation period, re-anesthetize the mouse if necessary and re-open the abdomen.
-
Excise the intestinal loop.
-
Carefully blot the loop to remove any excess external fluid.
-
Measure the weight and the length of the loop.
-
Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio over time in the vehicle group indicates fluid absorption.
-
Compare the weight-to-length ratio of the this compound-treated group to the vehicle group to determine the percentage of inhibition of fluid absorption.
-
Cell Viability Assay (MTT Assay)
It is important to assess whether the observed inhibitory effects of this compound are due to specific transporter inhibition or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
FRT cells (or other relevant cell lines).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours). Include a positive control for cytotoxicity (e.g., a high concentration of DMSO).
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at 37°C, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
A significant decrease in viability would indicate cytotoxicity of the compound at the tested concentrations. A study has shown no cytotoxicity for this compound at 10 µM for 48 hours in FRT cells.[10]
-
Conclusion
This compound is a highly valuable pharmacological tool for the specific investigation of SLC26A6 function. Its potency and selectivity allow for the precise dissection of SLC26A6's contribution to intestinal ion and fluid transport, both in vitro and in vivo. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies of SLC26A6 physiology and its role in disease. As with any experimental tool, appropriate controls and careful optimization are essential for generating robust and reliable data.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAT1inh-B01 Concentration in Experiments
Welcome to the technical support center for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of SLC26A6 (PAT1), a key anion exchanger. Its primary function is to inhibit the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) across the cell membrane.[1][2] This transporter is crucial for electroneutral NaCl absorption in the small intestine, which in turn drives fluid absorption.[3][4] By blocking SLC26A6, this compound effectively reduces this fluid absorption.[1][2]
Q2: What is the IC₅₀ of this compound?
A2: The reported half-maximal inhibitory concentration (IC₅₀) of this compound for SLC26A6-mediated anion exchange is approximately 350 nM.[1][2]
Q3: In what types of experimental models has this compound been used?
A3: this compound has been validated in both in vitro and in vivo models. In vitro studies have utilized cell lines such as Fischer Rat Thyroid (FRT) cells engineered to express SLC26A6.[3] In vivo studies have been conducted in mice to investigate its effect on intestinal fluid absorption.[4]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For cell-based assays, a starting concentration range of 1-10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[5] A concentration of 10 µM for 48 hours has been shown to be non-cytotoxic in FRT cells.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is typically supplied as a hydrochloride salt. It is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Further dilutions into aqueous media should be made immediately before use.
Q6: What are the known off-target effects or selectivity profile of this compound?
A6: this compound has been shown to be selective for SLC26A6 over other related SLC26A family members, such as SLC26A3 (DRA), SLC26A4, and SLC26A9, as well as the TMEM16A chloride channel.[3] However, as with any small molecule inhibitor, it is best practice to include appropriate controls to assess potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 100 nM to 25 µM. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C. | |
| Low Expression of SLC26A6: The target protein, SLC26A6, may not be sufficiently expressed in your cell line or tissue of interest. | Confirm the expression of SLC26A6 using techniques such as qPCR, Western blot, or immunofluorescence. | |
| High cell toxicity or unexpected cellular effects | Concentration Too High: The concentration of this compound may be in the cytotoxic range for your specific cells. | Perform a cell viability assay (e.g., MTT, Alamar Blue) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.1% to avoid solvent-induced toxicity. Include a vehicle-only control in your experiments. | |
| Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular pathways. | Use the lowest effective concentration determined from your dose-response curve.[5] Consider using a secondary, structurally unrelated inhibitor of SLC26A6 if available, to confirm that the observed phenotype is due to inhibition of the target. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and carefully prepare all solutions. Prepare a fresh set of dilutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| IC₅₀ | 350 nM | FRT cells expressing SLC26A6 | Anion (Cl⁻/HCO₃⁻) exchange assay |
| Selectivity Screening Concentration | 25 µM | FRT cells expressing various SLC26A isoforms | Anion exchange or iodide influx assays |
| Non-Cytotoxic Concentration | 10 µM (for 48 hours) | FRT cells | Alamar Blue cell viability assay |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Application |
| Dosage | 15 mg/kg (example for a different small molecule inhibitor) | Mouse | Intraperitoneal injection for tumor growth inhibition |
| Formulation (General Guidance) | DMSO, PEG300, Tween 80, Saline or Corn oil | General in vivo studies | To be optimized based on the specific route of administration and experimental needs. |
Note: Specific in vivo dosage for this compound should be determined empirically. The provided dosage is an example for another small molecule inhibitor and serves as a general reference.[6]
Experimental Protocols
Protocol 1: In Vitro Anion Exchange Assay in FRT Cells
This protocol is adapted from studies on SLC26A transporters to measure the inhibitory effect of this compound on Cl⁻/HCO₃⁻ exchange.
Materials:
-
FRT cells stably expressing SLC26A6
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)
-
Chloride-free buffer (replace chloride salts with gluconate salts)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nigericin (for calibration)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed FRT-SLC26A6 cells onto 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with 5 µM BCECF-AM in chloride-containing buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with chloride-free buffer to remove extracellular dye.
-
Inhibitor Incubation: Add chloride-free buffer containing various concentrations of this compound (e.g., 0-25 µM) or a vehicle control (DMSO). Incubate for 10-15 minutes at room temperature.
-
Initiating Anion Exchange: Place the plate in a fluorescence plate reader. Measure baseline fluorescence (excitation ~490 nm and ~440 nm, emission ~535 nm). Initiate the Cl⁻/HCO₃⁻ exchange by adding a chloride-containing buffer.
-
Data Acquisition: Monitor the change in fluorescence ratio (490/440 nm) over time. The influx of Cl⁻ in exchange for intracellular HCO₃⁻ will cause a change in intracellular pH, which is detected by BCECF.
-
Data Analysis: Calculate the initial rate of pH change for each concentration of this compound. Normalize the rates to the vehicle control and plot the results to determine the IC₅₀.
Visualizations
Signaling and Experimental Diagrams
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound hydrochloride|Cas# [glpbio.cn]
- 3. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 4. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 5. SLC26A6 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PAT1inh-B01
Welcome to the technical support center for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of the SLC26A6 anion exchanger.[1][2] SLC26A6 is a protein primarily located on the apical membrane of epithelial cells, where it mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions like oxalate.[3][4] By inhibiting this transporter, this compound blocks the absorption of Cl⁻ and fluid in tissues such as the small intestine.[2][5][6]
Q2: What is the reported potency (IC₅₀) of this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for PAT1-mediated anion exchange is approximately 350 nM.[1][2][6]
Q3: Is this compound selective for SLC26A6?
Yes, this compound has demonstrated high selectivity for SLC26A6 over other related SLC26A family members, including SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9. It also does not significantly inhibit the activity of other major epithelial ion transporters such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and Calcium-Activated Chloride Channels (CaCCs).[5]
Q4: What are the known in vivo effects of this compound?
In murine models, this compound has been shown to inhibit fluid absorption in the jejunum and ileum.[5][6] This effect is consistent with its inhibition of SLC26A6-mediated Cl⁻/HCO₃⁻ exchange. When co-administered with an inhibitor of the related transporter SLC26A3 (DRA), it can lead to a more pronounced inhibition of fluid absorption.[5]
Q5: Are there any potential long-term off-target effects to consider?
While this compound is highly selective, long-term inhibition of SLC26A6 may lead to systemic effects. SLC26A6 knockout mice exhibit hyperoxaluria and calcium oxalate kidney stones due to impaired intestinal oxalate secretion.[5] Therefore, chronic use of this compound could potentially lead to similar outcomes. However, it is important to note that SLC26A6 variants in humans have not been associated with these conditions.[5]
Troubleshooting Guide
Inconsistent or Noisy Data in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffer. Visually inspect for any precipitation. Consider a brief sonication if solubility issues are suspected. |
| Cell Health Issues | Poor cell health can lead to variable results. Ensure cells are healthy, in the logarithmic growth phase, and not overgrown. Perform a viability assay (e.g., Trypan Blue) before starting the experiment. |
| Assay Interference | Small molecules can sometimes interfere with assay readouts (e.g., fluorescence). Run a control with this compound in cell-free assay medium to check for direct effects on the detection method. |
| Inconsistent Cell Seeding | Uneven cell seeding can lead to high variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly in multi-well plates. |
Unexpected Biological Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Interacting Proteins | SLC26A6 is known to interact with other transporters like CFTR and NaDC-1.[3][4][7] Although direct inhibition of these transporters by this compound has not been reported, inhibiting SLC26A6 could indirectly affect their function. Consider using specific inhibitors for these interacting proteins as controls to dissect the observed effects. |
| Alterations in Intracellular pH | As SLC26A6 is a Cl⁻/HCO₃⁻ exchanger, its inhibition can lead to changes in intracellular pH (pHi). These pHi changes can, in turn, affect various cellular processes, including calcium signaling.[8][9][10] It is advisable to monitor pHi using a fluorescent indicator if you observe unexpected cellular responses. |
| Effects on Oxalate and Citrate Homeostasis | SLC26A6 plays a role in oxalate and citrate transport.[7] Inhibition by this compound could alter the intracellular and extracellular concentrations of these anions, potentially impacting cellular metabolism. |
Experimental Protocols & Methodologies
Anion Exchange Activity Assay (Fluorescence-Based)
This protocol is adapted from methods used to characterize SLC26A inhibitors.
Objective: To measure the inhibitory effect of this compound on SLC26A6-mediated anion exchange.
Materials:
-
Cells stably expressing SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP).
-
Chloride-containing buffer (e.g., PBS).
-
Chloride-free, iodide-containing buffer (replace NaCl with NaI).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Seed the SLC26A6-YFP expressing cells in the 96-well plate and grow to confluence.
-
Wash the cells with chloride-containing buffer.
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) in chloride-containing buffer for a specified time (e.g., 15-30 minutes).
-
Using the fluorescence plate reader, establish a baseline YFP fluorescence reading.
-
Rapidly replace the buffer with the chloride-free, iodide-containing buffer (also containing the respective concentrations of this compound).
-
Immediately start recording the YFP fluorescence quenching over time as iodide enters the cells and quenches the YFP signal.
-
The rate of fluorescence quenching is proportional to the anion exchange activity. Calculate the initial rate of quenching for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.
Cytotoxicity Assay (AlamarBlue)
Objective: To assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
AlamarBlue reagent.
-
96-well clear microplate.
-
Fluorescence or absorbance plate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (including a vehicle control and a positive control for cytotoxicity, e.g., a high concentration of DMSO).
-
Incubate for the desired duration (e.g., 24 or 48 hours).
-
Add AlamarBlue reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound using a fluorescence-based anion exchange assay.
Caption: Simplified diagram of this compound's target and potential interaction pathways at the apical membrane.
References
- 1. This compound|CAS 1775330-54-5|DC Chemicals [dcchemicals.com]
- 2. This compound hydrochloride|Cas# [glpbio.cn]
- 3. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 4. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC26A6 and NaDC-1 transporters interact to regulate oxalate and citrate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular pH and calcium signalling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of intracellular pH on acetylcholine-induced Ca2+ waves in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PAT1inh-B01
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PAT1inh-B01 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For the non-hydrochloride form, a concentration of 12.5 mg/mL (23.35 mM) can be achieved, potentially requiring warming to 60°C and ultrasonication.[1] The hydrochloride salt is soluble in DMSO at 10 mg/mL (17.49 mM), also possibly requiring warming and ultrasonication.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect solubility.[1]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid form of this compound should be stored at 4°C, protected from light.[1] The hydrochloride salt should be stored at 4°C in a sealed container, away from moisture and light.[2]
For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its low aqueous solubility. Prepare a concentrated stock solution in DMSO first and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental system.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed after diluting DMSO stock in aqueous buffer/media. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. | - Increase the final DMSO concentration slightly (while keeping it non-toxic to your cells).- Decrease the final working concentration of this compound.- Vortex the solution thoroughly during and after dilution. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation of this compound in the stock solution.- Degradation of this compound in the final working solution.- Adsorption of the compound to plasticware. | - Use a fresh aliquot of the DMSO stock solution.- Prepare working solutions immediately before use.- Consider using low-adhesion microplates or tubes.- Perform a concentration-response curve in every experiment to verify potency. |
| Variability between experiments. | - Repeated freeze-thaw cycles of the stock solution.- Inconsistent final DMSO concentrations.- Exposure of working solutions to light or elevated temperatures for varying durations. | - Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[1]- Ensure the final DMSO concentration is consistent across all experimental conditions.- Protect working solutions from light and maintain a consistent temperature. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound and its Hydrochloride Salt
| Form | CAS No. | Molecular Weight | Solvent | Solubility | Storage of Solid | Storage of Stock Solution |
| This compound | 1775330-54-5 | 535.32 g/mol | DMSO | 12.5 mg/mL (23.35 mM)[1] | 4°C, protect from light[1] | -80°C (6 months) or -20°C (1 month)[1] |
| This compound hydrochloride | Not specified | 571.78 g/mol | DMSO | 10 mg/mL (17.49 mM)[2] | 4°C, sealed, away from moisture and light[2] | -80°C (6 months) or -20°C (1 month)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If necessary, warm the solution to 37-60°C and use an ultrasonic bath for a short period.[1][2]
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol 2: Preparation of Working Solutions
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Perform a serial dilution of the stock solution in your chosen experimental buffer or cell culture medium to achieve the desired final concentrations.
-
It is recommended to add the small volume of DMSO stock to the larger volume of aqueous solution while vortexing to facilitate mixing and prevent precipitation.
-
Prepare the working solutions fresh for each experiment and use them promptly.
-
Include a vehicle control in your experiment with the same final concentration of DMSO as in your highest this compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 2. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PAT1inh-B01 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with PAT1inh-B01.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: this compound is known to be soluble in DMSO, but several factors can affect its dissolution.[1] Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: this compound is sensitive to moisture. Use a new, sealed vial of anhydrous DMSO for the best results.[1]
-
Warming and Sonication: Gently warm the solution to 37-60°C and use an ultrasonic bath to aid dissolution.[1]
-
Concentration: Ensure you are not exceeding the known solubility limit of 12.5 mg/mL (23.35 mM) in DMSO.[1]
Q2: I have dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try a lower final concentration.
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can help maintain the solubility of this compound.[2][3]
-
Optimize buffer conditions: Adjusting the pH or ionic strength of your buffer can sometimes improve the solubility of small molecules.[4][5]
-
Use of surfactants or cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant or a cyclodextrin can help to solubilize hydrophobic compounds in aqueous solutions.[2][6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and activity of your this compound stock solution, it is recommended to:
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]
-
Protect from Light: Store the stock solution protected from light.[1]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 | 23.35 | Requires sonication and warming to 60°C. Use of newly opened DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block set to 60°C
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 186.8 µL of DMSO per 1 mg of this compound).[1]
-
Vortex the tube for 30 seconds to mix.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Qualitative Assessment of this compound Solubility in Different Solvents
Materials:
-
This compound powder
-
A panel of solvents to test (e.g., DMSO, Ethanol, Methanol, PBS)
-
Small, clear glass vials
-
Vortex mixer
-
Micro-stir bar (optional)
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 1 mg) to individual glass vials.
-
Add a defined volume of the first solvent to be tested (e.g., 100 µL) to the corresponding vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound is not fully dissolved, continue adding the solvent in small, defined increments (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.
-
Record the final concentration at which the compound fully dissolves.
-
Repeat steps 2-6 for each solvent to be tested.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound action.
References
- 1. glpbio.com [glpbio.com]
- 2. longdom.org [longdom.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with PAT1inh-B01 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as PAT1 (Putative Anion Transporter 1).
Troubleshooting Guide
This guide addresses potential unexpected results during experiments with this compound.
| Problem ID | Unexpected Result | Potential Causes | Recommended Solutions |
| B01-01 | Variability in Inhibition (IC50) | - Inconsistent compound purity or degradation.- Cell line instability or passage number variation.- Fluctuations in experimental conditions (pH, temperature).- Inaccurate serial dilutions. | - Verify compound purity with the supplier.- Use a consistent, low-passage number cell line.- Strictly control all experimental parameters.- Prepare fresh serial dilutions for each experiment. |
| B01-02 | No Inhibition Observed | - Incorrect compound concentration.- Low expression of SLC26A6 in the cell model.- Compound precipitation in media.- Inactive batch of the inhibitor. | - Perform a dose-response curve from nM to µM range.- Confirm SLC26A6 expression via qPCR or Western blot.- Visually inspect for precipitation; consider using a solubilizing agent like DMSO.- Test a new batch of the compound. |
| B01-03 | Cell Viability Issues | - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture. | - Determine the maximum non-toxic concentration with a viability assay (e.g., MTT, LDH).- Ensure the final solvent concentration is below 0.1%.- Regularly test for mycoplasma and other contaminants. |
| B01-04 | Inconsistent In Vivo Efficacy | - Poor bioavailability or rapid metabolism.- Incorrect formulation or administration route.- Animal model variability. | - Review the provided in vivo formulation protocols.- Consider pharmacokinetic studies to determine optimal dosing.- Ensure consistency in animal age, weight, and health status. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of SLC26A6 (PAT1), a chloride-bicarbonate (Cl⁻/HCO₃⁻) anion exchanger. By blocking this transporter, this compound can inhibit processes such as fluid absorption in the small intestine.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported IC50 for this compound is approximately 350 nM for inhibiting PAT1-mediated anion exchange.[1] We recommend starting with a dose-response curve ranging from 10 nM to 10 µM to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare this compound for in vivo studies?
A3: A common formulation involves dissolving the compound in a vehicle suitable for the chosen administration route. One suggested method is to dissolve the compound in DMSO, then dilute with PEG300, Tween 80, and finally saline. Always ensure the solution is clear and homogenous before administration.
| Component | Example Formulation (for illustration) |
| This compound Stock | 10 mM in DMSO |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 55% |
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed as a selective inhibitor of SLC26A6, high concentrations may potentially interact with other anion transporters or cellular pathways. It is crucial to include appropriate controls and perform dose-response studies to identify a specific inhibitory window.
Q5: What is the expected effect of this compound on intracellular pH?
A5: By inhibiting the exchange of extracellular Cl⁻ for intracellular HCO₃⁻, this compound can lead to an accumulation of intracellular bicarbonate, potentially causing a slight increase in intracellular pH (alkalinization). This effect is cell-type dependent and should be experimentally verified.
Experimental Protocols
Protocol 1: In Vitro Anion Exchange Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on SLC26A6-mediated chloride-bicarbonate exchange using a pH-sensitive fluorescent dye.
Materials:
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Cells expressing SLC26A6 (e.g., HEK293-SLC26A6)
-
BCECF-AM (pH-sensitive dye)
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Chloride-containing buffer (Buffer A)
-
Chloride-free buffer (Buffer B, substituting chloride with gluconate)
-
This compound
-
Fluorometric plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Load cells with BCECF-AM according to the manufacturer's instructions.
-
Pre-incubation: Wash cells and pre-incubate with varying concentrations of this compound (or vehicle control) in a bicarbonate-containing medium for 15-30 minutes.
-
Anion Exchange Measurement: a. Replace the medium with Buffer A (chloride-containing). b. Switch to Buffer B (chloride-free) to induce an intracellular alkalinization (HCO₃⁻ efflux is reduced, leading to its accumulation). c. Monitor the change in fluorescence over time using a plate reader (Excitation: ~490nm, Emission: ~535nm).
-
Data Analysis: Calculate the rate of pH change and determine the IC50 of this compound.
Visualizations
References
Technical Support Center: PAT1inh-B01 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAT1inh-B01 in in vivo experiments. Our aim is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1] SLC26A6 is a Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes.[1] By inhibiting this exchanger, this compound blocks chloride and fluid absorption in the small intestine.[1][2]
Q2: What are the recommended in vivo formulation strategies for this compound?
A2: Based on available information, two potential vehicle formulations can be considered for in vivo administration of this compound. The choice of vehicle will depend on the desired route of administration and experimental model.
Table 1: In Vivo Formulation Options for this compound
| Formulation Component | Option 1 (Aqueous-based) | Option 2 (Oil-based) |
| Solubilizing Agent | DMSO | DMSO |
| Vehicle | PEG300, Tween 80, Saline | Corn oil |
Source: Adapted from publicly available formulation guidelines.
Q3: What is the reported in vivo efficacy of this compound?
A3: In a study using a closed-loop model in mice, this compound was shown to effectively block fluid absorption in the ileum. This provides evidence for its role as a modulator of intestinal fluid transport.[1][2]
Q4: Is this compound selective for SLC26A6?
A4: Yes, this compound has been shown to be selective for SLC26A6. At a concentration of 25 μM, it did not significantly inhibit other major intestinal SLC26A isoforms (slc26a3, slc26a4, SLC26A9) or the calcium-activated chloride channel TMEM16A.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
Table 2: Troubleshooting Common In Vivo Issues with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | Suboptimal Formulation/Solubility: this compound may precipitate out of solution, reducing its bioavailability. | - Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding aqueous components. - Prepare fresh formulations for each experiment. - Consider using the corn oil-based formulation for improved solubility of hydrophobic compounds. |
| Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | - Perform a dose-response study to determine the optimal effective dose in your animal model. - Review literature for similar small molecule inhibitors to inform dose selection. | |
| Route of Administration: The chosen route may not provide adequate exposure to the small intestine. | - For localized intestinal effects, consider oral gavage or direct intestinal administration. - For systemic effects, intraperitoneal or intravenous injections are common, but pharmacokinetics will differ.[4][5] | |
| High Variability in Results | Inconsistent Formulation: Variability in the preparation of the dosing solution can lead to inconsistent results. | - Standardize the formulation protocol, ensuring consistent volumes and mixing procedures. - Prepare a single batch of formulation for all animals in an experimental group. |
| Animal-to-Animal Variation: Biological differences between animals can contribute to variability. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and sex-matched. | |
| Timing of Administration and Measurement: The pharmacokinetic profile of this compound may lead to variations in efficacy depending on the timing of measurements. | - Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life. - Standardize the time between drug administration and endpoint measurement. | |
| Observed Toxicity or Adverse Events | Off-Target Effects: Although shown to be selective, high concentrations of this compound could potentially have off-target effects. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD). - Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). - If off-target effects are suspected, consider testing against a broader panel of related transporters or receptors. |
| Vehicle Toxicity: The vehicle itself may cause adverse effects, particularly with chronic dosing. | - Run a vehicle-only control group to assess any effects of the formulation components. - Minimize the percentage of DMSO in the final formulation, as it can be toxic at high concentrations. |
Experimental Protocols
Protocol 1: In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)
This protocol is adapted from the methodology used to demonstrate this compound efficacy in vivo.[1][2]
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Animal Preparation: Anesthetize mice according to approved institutional protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Ligate the ileum at two points to create a closed loop of a defined length (e.g., 2-3 cm).
-
Inject a precise volume of a test solution (e.g., PBS) containing this compound or vehicle into the lumen of the ligated loop.
-
-
Incubation: Return the loop to the peritoneal cavity and suture the abdominal wall. Maintain the animal under anesthesia for the duration of the experiment (e.g., 1-2 hours).
-
Measurement:
-
Re-open the abdomen and carefully dissect the intestinal loop.
-
Measure the length and weigh the loop.
-
Aspirate the remaining fluid from the loop and measure its volume.
-
-
Analysis: Calculate the net fluid absorption by subtracting the final fluid volume from the initial injected volume. Compare the results between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Workflows
SLC26A6 (PAT1) Signaling Pathway in Intestinal Enterocytes
The following diagram illustrates the role of SLC26A6 in intestinal fluid absorption and the point of inhibition by this compound. SLC26A6 mediates the exchange of luminal chloride (Cl⁻) for intracellular bicarbonate (HCO₃⁻). This process is a key component of electroneutral NaCl absorption, which drives water movement from the intestinal lumen into the enterocyte.[1]
Caption: Mechanism of this compound action in enterocytes.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps for assessing the in vivo efficacy of this compound.
Caption: Workflow for this compound in vivo studies.
References
- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 2. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cea.unizar.es [cea.unizar.es]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
PAT1inh-B01 Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PAT1inh-B01 in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular target?
This compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger involved in ion transport and pH regulation in various tissues. The IC50 for this compound's inhibition of PAT1-mediated anion exchange is approximately 350 nM.
Q2: Is this compound expected to be cytotoxic?
Existing data indicates that this compound at a concentration of 10 μM for 48 hours did not exhibit cytotoxicity in FRT (Fischer Rat Thyroid) cells, as measured by the Alamar Blue assay[1]. However, the effect of this compound on other cell types, particularly cancer cell lines, may differ and should be determined empirically.
Q3: Could inhibition of SLC26A6 by this compound induce cytotoxicity in cancer cells?
While direct evidence for this compound-induced cytotoxicity in cancer cells is limited, studies on its target, SLC26A6, suggest a potential for anti-cancer effects. Research has shown that SLC26A6 is overexpressed in hepatocellular carcinoma (HCC) and that its knockdown suppressed tumor growth both in vitro and in vivo[2][3]. Therefore, inhibiting SLC26A6 with this compound could potentially lead to reduced proliferation or cytotoxicity in cancer cells that rely on this transporter.
Q4: What is a recommended starting concentration range for cytotoxicity testing with this compound?
Based on its IC50 of 350 nM for PAT1 inhibition, a starting concentration range for cytotoxicity testing could be from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the specific cytotoxic concentration for your cell line of interest.
Q5: What solvent should be used to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Alamar Blue Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Reagent breakdown due to light exposure. | Store Alamar Blue reagent protected from light. Avoid prolonged exposure of the reagent to direct light during the experiment.[4] |
| Low fluorescence values | Insufficient incubation time; low cell number; incorrect instrument settings. | Increase the incubation time with Alamar Blue. Optimize the initial cell seeding density. Check the instrument's gain/voltage settings and filter/wavelength settings.[5] |
| Erratic readings across the plate | Precipitation of the dye in the reagent; pipetting errors. | Warm the Alamar Blue reagent to 37°C and swirl to ensure all components are dissolved. Ensure your pipettor is calibrated and pipette tips are securely fitted.[4] |
| Unexpected results with serum-containing media | Serum components can quench fluorescence. | Use the same concentration of serum in all wells, including controls, to account for any quenching effects.[6] |
| Microbial contamination affecting results | Bacteria and fungi can also reduce the Alamar Blue reagent. | Maintain sterile technique throughout the experiment. Include a media-only control with Alamar Blue to check for contamination.[6][7] |
MTT Assay
| Problem | Possible Cause | Solution |
| Low absorbance readings | Cell number per well is too low; insufficient incubation time with MTT reagent. | Increase the initial cell seeding density. Ensure cells are in the exponential growth phase. Increase the incubation time with the MTT reagent until purple formazan crystals are visible.[8] |
| High absorbance readings in blanks | Contamination of the culture medium with bacteria or yeast; presence of a reducing agent in the medium. | Use sterile technique and fresh, sterile medium. Ensure the medium does not contain reducing agents like ascorbic acid.[8] |
| Incomplete solubilization of formazan crystals | Insufficient incubation time with the solubilization solution. | Increase the incubation time with the detergent reagent. Gently mix by pipetting to ensure complete dissolution of the crystals before reading the absorbance.[9] |
| Cell loss during washing steps | Aggressive pipetting. | Be gentle during washing steps to avoid detaching adherent cells. Consider assays that do not require washing steps if this is a persistent issue.[9] |
| MTT reagent is blue-green | Contamination of the reagent. | Discard the reagent and use a fresh, sterile stock. |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| High background LDH activity | Presence of LDH in the serum used to supplement the culture medium. | Use a serum-free medium for the assay or reduce the serum concentration. Always include a medium-only background control.[10] |
| High spontaneous LDH release | High cell density leading to cell death; vigorous pipetting during cell plating. | Optimize the cell seeding density to avoid overgrowth. Handle cells gently during plating and other manipulations.[11] |
| Underestimation of cytotoxicity | The standard protocol may not account for growth inhibition, leading to an underestimation of the percentage of dead cells. | Use a modified protocol that accounts for differences in total cell number between treated and untreated wells.[12] |
| Intra- and inter-assay variability | Inherent variability of the assay. | Perform experiments with a sufficient number of replicates. Ensure consistent timing and technique for all steps.[10] |
Annexin V Apoptosis Assay
| Problem | Possible Cause | Solution |
| False positives in the control group | Mechanical damage to cells during harvesting; over-trypsinization. | Handle cells gently. Use a non-enzymatic cell dissociation method if possible.[13] |
| Weak or no positive signal | Insufficient concentration or duration of the apoptosis-inducing agent; loss of apoptotic cells from the supernatant. | Optimize the concentration and treatment time of this compound. Ensure that both adherent and floating cells (from the supernatant) are collected for analysis.[13] |
| High percentage of Annexin V+/PI+ cells | Cells are in late-stage apoptosis or necrosis. | Analyze cells at an earlier time point after treatment to detect early apoptotic events (Annexin V+/PI-). |
| Cell aggregates | Improper cell handling. | Ensure a single-cell suspension before staining and analysis by gentle pipetting or passing through a cell strainer.[14] |
| Non-specific binding of Annexin V | Inadequate washing. | Optimize washing steps and ensure the correct composition of the binding buffer. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across different human cancer cell lines. Note: This data is for illustrative purposes and must be determined experimentally.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | MTT | 48 | 25.5 |
| PLC/PRF/5 | Hepatocellular Carcinoma | Alamar Blue | 48 | 32.1 |
| MCF-7 | Breast Cancer | LDH | 72 | 45.8 |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 55.2 |
| A549 | Lung Cancer | Alamar Blue | 48 | > 100 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100.
Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.
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Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[14]
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Ion Exchanger Inhibition-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic characterization of the SLC family genes reveals SLC26A6 as a novel oncogene in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic characterization of the SLC family genes reveals SLC26A6 as a novel oncogene in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. alamarBlue™ Standard Cell Viability Reagent, 100 mL - FAQs [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. galaxy.ai [galaxy.ai]
- 10. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. bosterbio.com [bosterbio.com]
avoiding PAT1inh-B01 degradation during experiments
This technical support center provides guidance on the proper handling and use of PAT1inh-B01 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term storage (days to weeks), a concentrated stock solution in an appropriate solvent (e.g., DMSO) can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for resuspending small-molecule inhibitors.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.[1] Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Q3: How can I assess the stability of this compound in my experimental buffer?
A3: To assess stability, you can incubate this compound in your experimental buffer under the same conditions as your experiment (e.g., temperature, duration). At different time points, you can analyze the remaining concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q4: Can I add this compound to my cell culture medium for long-term experiments?
A4: The stability of this compound in cell culture medium over extended periods should be determined empirically. Factors such as the components of the medium, pH, and temperature can affect its stability.[2] For long-term experiments, it may be necessary to replenish the inhibitor at regular intervals. It's also important to consider the metabolic stability of the compound within the cells.[3][4]
Q5: Are there any general precautions I should take when handling this compound?
A5: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid direct contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | Degradation of this compound stock solution. | Prepare a fresh stock solution from the powdered compound. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes for single use. |
| Degradation in experimental buffer. | Check the pH of your buffer; extreme pH values can promote hydrolysis.[2] Minimize the time the inhibitor is in the aqueous buffer before use. Consider performing a stability test of this compound in your buffer. | |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Decreased inhibitor activity over the course of a long experiment. | Instability at experimental temperature. | If the experiment is performed at 37°C, the inhibitor may degrade over time. Determine the half-life of this compound at this temperature and consider replenishing the compound at appropriate intervals. |
| Metabolic degradation by cells. | If working with live cells, the inhibitor may be metabolized. You can investigate this by analyzing cell lysates and culture medium for the presence of the parent compound and potential metabolites using LC-MS. | |
| Precipitation of the inhibitor in the experimental medium. | Low solubility in aqueous solution. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the inhibitor in solution but not high enough to affect the experiment. Sonication may help to dissolve the compound initially. Do not use a working concentration that exceeds the inhibitor's solubility in the final buffer. |
| Interaction with components of the medium. | Some components in complex media (e.g., serum proteins) can bind to small molecules and reduce their effective concentration or cause precipitation. Try reducing the serum concentration if possible or using a serum-free medium for the duration of the treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (e.g., 10 mM):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial and vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in low-adhesion tubes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in your experimental buffer to the desired final concentrations.
-
It is recommended to perform serial dilutions.
-
Use the working solutions immediately after preparation to minimize degradation in the aqueous buffer.
-
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare fresh working solutions of this compound by diluting the stock solution in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: At the end of the incubation period, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA extraction for qPCR).
Stability Data (Hypothetical)
The following tables provide hypothetical stability data for this compound to illustrate how different conditions can affect its integrity.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Solvent | Incubation Time (hours) | Remaining this compound (%) |
| 4°C | PBS, pH 7.4 | 24 | 95 |
| 25°C (Room Temp) | PBS, pH 7.4 | 24 | 80 |
| 37°C | PBS, pH 7.4 | 24 | 65 |
| -20°C | DMSO | 168 (1 week) | >99 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 8 | 70 |
| 7.4 | 8 | 85 |
| 8.5 | 8 | 60 |
Visual Guides
Caption: Workflow for using this compound.
Caption: Decision tree for troubleshooting.
Caption: Key factors impacting stability.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
interpreting negative results with PAT1inh-B01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as PAT1 (Putative Anion Transporter 1). SLC26A6 is a versatile anion exchanger involved in processes such as fluid absorption, bicarbonate secretion, and oxalate transport.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not observing any effect of this compound in my experimental model. What are the possible reasons?
Answer: A lack of response to this compound can stem from several factors, ranging from experimental setup to the biological context of your model. Below is a step-by-step guide to troubleshoot potential issues.
Troubleshooting Workflow for Negative Results
Caption: Troubleshooting workflow for interpreting negative results with this compound.
Question 2: How can I be sure my experimental system is suitable for testing this compound?
Answer: The suitability of your system depends on the expression and localization of the target protein, SLC26A6.
-
Expression: SLC26A6 is highly expressed in the apical membrane of epithelial cells in the small intestine, kidney proximal tubules, and pancreatic ducts.[2][4] You should confirm its expression in your specific cell line or tissue model using methods like qPCR, Western blotting, or immunohistochemistry.
-
Localization: Proper function of SLC26A6 requires its localization to the apical (luminal) membrane.[5][4] Immunofluorescence staining can verify its subcellular localization. Mislocalization, which can occur in certain cell culture conditions, would render the cells unresponsive to an inhibitor targeting extracellular or transmembrane domains.
-
Functionality: The primary function of SLC26A6 is the exchange of anions like Cl⁻, HCO₃⁻, and oxalate.[1][3][6] Your assay should be designed to measure one of these transport activities.
Question 3: What concentration of this compound should I use?
Answer: The reported IC50 for this compound is approximately 350 nM for the inhibition of PAT1 (SLC26A6)-mediated anion exchange. A standard approach is to perform a dose-response curve starting from a concentration at least 10-fold below the IC50 to a concentration 10-100-fold above it (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific system. Always use the lowest effective concentration to minimize potential off-target effects.[7]
| Parameter | Recommended Value/Range | Reference |
| IC50 | ~350 nM | [1] |
| Working Concentration Range | 10 nM - 10 µM | General Practice |
| Vehicle (e.g., DMSO) Concentration | < 0.5% | [8] |
Question 4: Could other transporters be compensating for the inhibition of SLC26A6?
Answer: Yes, functional redundancy is a key consideration. In the intestine, for example, another anion exchanger, SLC26A3 (also known as DRA), is co-expressed and shares some overlapping functions with SLC26A6.[1] If your experimental endpoint is a general physiological effect like fluid absorption, it's possible that the activity of other transporters masks the effect of SLC26A6 inhibition. Consider using systems where SLC26A6 is the dominant transporter for the process you are studying or use additional inhibitors to block potential compensatory pathways.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol is for measuring Cl⁻/HCO₃⁻ exchange activity, a primary function of SLC26A6.
Materials:
-
BCECF-AM fluorescent dye
-
HEPES-buffered solution (Solution A)
-
Bicarbonate-buffered solution (Solution B)
-
This compound
-
Cells expressing SLC26A6 (e.g., Caco-2, or transfected HEK293)
-
Fluorescence plate reader or microscope
Methodology:
-
Cell Preparation: Seed cells on a 96-well plate (or coverslips for microscopy) and grow to confluence.
-
Dye Loading: Load cells with 2-5 µM BCECF-AM in Solution A for 30-60 minutes at 37°C.
-
Washing: Wash cells twice with Solution A to remove extracellular dye.
-
Baseline Measurement: Measure baseline fluorescence at excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm. The ratio of the emissions (490/440) is proportional to pHi.
-
Inhibitor Incubation: Add this compound (at desired concentrations) or vehicle control to the cells and incubate for 15-30 minutes.
-
Anion Exchange Assay: Perfuse the cells with the bicarbonate-buffered Solution B. The influx of HCO₃⁻ in exchange for Cl⁻ will cause an increase in pHi, reflected by a change in the fluorescence ratio.
-
Data Analysis: Calculate the rate of pHi change (ΔpHi/Δt). Compare the rates between vehicle-treated and this compound-treated cells. A significant reduction in the rate of pHi change in the presence of the inhibitor indicates successful inhibition of SLC26A6.
Protocol 2: Intestinal Fluid Absorption Assay (In Vitro)
This protocol assesses the effect of this compound on a key physiological function of SLC26A6.
Materials:
-
Excised segment of small intestine (e.g., from a mouse model)
-
Krebs-bicarbonate buffer
-
This compound
-
Surgical thread
-
Analytical balance
Methodology:
-
Tissue Preparation: Evert a segment of the jejunum and tie off one end with surgical thread.
-
Filling: Fill the intestinal sac with a known volume of Krebs-bicarbonate buffer.
-
Initial Weighing: Blot the sac dry and record its initial weight (W_initial).
-
Incubation: Place the sac in a beaker containing Krebs-bicarbonate buffer (with or without this compound) and incubate at 37°C with aeration for 60 minutes.
-
Final Weighing: After incubation, remove the sac, blot it dry, and record its final weight (W_final).
-
Data Analysis: The rate of fluid absorption is calculated as the change in weight over time: (W_initial - W_final) / time. A significant decrease in this rate in the this compound treated group compared to the control group indicates inhibition of fluid transport.
Signaling Pathway and Logic Diagrams
Caption: Mechanism of SLC26A6 and its inhibition by this compound.
References
- 1. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 2. SLC26A6 - Wikipedia [en.wikipedia.org]
- 3. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apical anion exchanger Slc26a6 promotes oxalate secretion by murine submandibular gland acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
PAT1inh-B01 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide is designed to help you address potential issues with batch-to-batch variation and other common experimental challenges.
Section 1: Troubleshooting Guide
Issue: Inconsistent Results and Suspected Batch-to-Batch Variation
You may observe variability in the inhibitory effect of this compound across different lots. This can manifest as shifts in IC50 values or a reduced maximal effect in your assays. The following steps and quality control parameters are crucial for identifying and mitigating these issues.
1.1 Initial Assessment of the New Batch
Before using a new batch of this compound in your experiments, it is critical to perform a set of quality control checks. Compare the results to the data from a previous, well-performing batch.
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | ¹H-NMRMass Spectrometry (MS) | Spectrum conforms to the known structure of this compound. | Incorrect compound will lead to a complete lack of expected activity. |
| Purity | HPLC/UPLC | ≥98% | Impurities may have off-target effects or interfere with the assay, leading to inconsistent or misleading results.[1] |
| Solubility | Visual Inspection in DMSO | Clear solution at the desired stock concentration (e.g., 10 mg/mL).[2] | Poor solubility can lead to inaccurate dosing and lower than expected potency. |
| Potency (Functional Assay) | Cell-based anion exchange assay | IC50 within an acceptable range of the reference value (e.g., ~350 nM).[3] | A significant shift in IC50 indicates a problem with the compound's activity. |
1.2 Troubleshooting Workflow for Batch Variation
If you suspect batch-to-batch variation, follow this logical progression to identify the source of the problem.
Caption: Troubleshooting workflow for this compound batch-to-batch variation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of SLC26A6 (PAT1), a Cl⁻/HCO₃⁻ and Cl⁻/oxalate exchanger located on the apical membrane of epithelial cells, particularly in the small intestine.[3] By blocking this transporter, this compound inhibits the absorption of chloride ions from the lumen, which in turn reduces intestinal fluid absorption.[3] It has a reported IC50 of approximately 350 nM for PAT1-mediated anion exchange.[3]
Q2: My cells are not responding to this compound. What are the possible causes?
A2: There are several potential reasons for a lack of response:
-
Cell Line: Ensure your cell line endogenously expresses SLC26A6 or has been successfully transfected to express it.
-
Compound Integrity: Verify the identity, purity, and solubility of your this compound batch as outlined in the troubleshooting guide above. Improper storage can also lead to degradation.
-
Experimental Conditions: The ionic composition of your buffers is critical. The activity of SLC26A6 depends on the presence of its substrate anions (e.g., Cl⁻, HCO₃⁻).
-
Regulatory Pathways: The activity of SLC26A6 can be regulated by cellular signaling pathways. For instance, activation of Protein Kinase C (PKC) can lead to the internalization of SLC26A6 from the plasma membrane, rendering it inaccessible to the inhibitor.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3:
-
Solid Form: Store at 4°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for SLC26A6. At a concentration of 25 µM, it did not significantly inhibit other related SLC26A family members (SLC26A1, SLC26A2, SLC26A3, SLC26A4, SLC26A9) or the calcium-activated chloride channel TMEM16A. Additionally, it has been reported to have no cytotoxic effects in FRT cells at a concentration of 10 µM over 48 hours.
Q5: What are the downstream consequences of inhibiting SLC26A6 with this compound?
A5: Inhibition of SLC26A6 primarily leads to a reduction in the transport of Cl⁻ and HCO₃⁻ across the apical membrane of intestinal epithelial cells. This has several downstream effects:
-
Reduced Fluid Absorption: As water follows the osmotic gradient created by ion transport, inhibiting Cl⁻ absorption significantly reduces intestinal fluid absorption.[3]
-
Altered Intracellular pH: By blocking HCO₃⁻ transport, this compound can affect intracellular pH (pHi) regulation.[3] In cells where SLC26A6 is a key acid loader, its inhibition can lead to an increase in pHi.
-
Changes in Luminal pH: Inhibition of Cl⁻/HCO₃⁻ exchange prevents the increase in luminal pH that is typically observed during fluid absorption in the ileum.[1]
Caption: Downstream effects of this compound on intestinal epithelial cells.
Section 3: Experimental Protocols
In Vitro Intestinal Fluid Transport Assay (Ussing Chamber)
This protocol provides a method for measuring the effect of this compound on ion transport across an isolated segment of mouse intestine using an Ussing chamber.
Materials:
-
Ussing Chamber System (e.g., EasyMount)[2]
-
Krebs Bicarbonate Ringer (KBR) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄).[5]
-
Glucose and Mannitol
-
This compound stock solution in DMSO
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Mouse intestine (e.g., ileum)
Procedure:
-
Prepare KBR Solution: Prepare KBR solution and warm to 37°C. Continuously bubble with carbogen gas. Add 10 mM glucose to the serosal buffer and 10 mM mannitol to the mucosal buffer to maintain osmotic balance.[5]
-
Tissue Preparation: Euthanize a mouse according to approved institutional guidelines. Immediately excise the desired intestinal segment (e.g., ileum) and place it in ice-cold, oxygenated KBR.
-
Mounting: Cut the intestinal segment open along the mesenteric border. Gently rinse away luminal contents. Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[2]
-
Equilibration: Fill both the mucosal and serosal chambers with the appropriate warmed and oxygenated KBR solution. Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Experiment:
-
Add this compound to the desired final concentration in the mucosal chamber.
-
Add an equivalent volume of DMSO to a control chamber.
-
Record the change in Isc, which reflects net ion transport. A decrease in Isc upon addition of this compound indicates inhibition of electrogenic anion transport.
-
-
Data Analysis: Calculate the change in Isc from baseline after the addition of this compound. Compare the response between treated and control tissues.
In Vivo Closed-Loop Intestinal Absorption Model in Mice
This protocol describes a method to measure the effect of this compound on fluid absorption in a ligated segment of the mouse intestine.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Surgical silk sutures
-
PBS (pH 7.4)
-
This compound
-
30-gauge needle and syringe
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a midline laparotomy to expose the small intestine.
-
Create Loops: Identify the desired intestinal segment (e.g., mid-jejunum or ileum). Create a closed loop of approximately 2-3 cm by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.
-
Injection: Inject a known volume (e.g., 100 µL) of PBS (pH 7.4) containing either vehicle (DMSO) or this compound (e.g., 30 µM) into the lumen of the loop using a 30-gauge needle.
-
Incubation: Return the intestine to the peritoneal cavity and close the abdominal wall. Maintain the mouse under anesthesia for the desired time period (e.g., 30 minutes).
-
Measurement: Euthanize the mouse and carefully re-expose the intestine. Excise the ligated loop.
-
Data Analysis:
-
Measure the length of the loop.
-
Aspirate the remaining fluid to measure its volume.
-
Weigh the empty loop.
-
Calculate fluid absorption as the difference between the initial injected volume and the final recovered volume. Compare the results between the this compound treated group and the vehicle control group. A significant reduction in fluid absorption is expected in the treated group.
-
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. Cellular chloride and bicarbonate retention alters intracellular pH regulation in Cftr KO crypt epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor bioavailability of PAT1inh-B01
Welcome to the technical support center for PAT1inh-B01. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges related to the bioavailability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] It functions by inhibiting the PAT1-mediated anion exchange of chloride (Cl-) and bicarbonate (HCO3-).[1][3] This action has been shown to block fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders.[1]
Q2: I am observing low efficacy of this compound in my in vivo experiments. Could this be related to poor bioavailability?
A2: Yes, low in vivo efficacy is a common consequence of poor oral bioavailability. Poorly soluble compounds often exhibit low dissolution and absorption in the gastrointestinal tract, leading to reduced systemic exposure and diminished therapeutic effect.[4][5] It is crucial to assess the pharmacokinetic profile of this compound to determine if low bioavailability is the underlying issue.
Q3: What are the known solubility properties of this compound?
Q4: What initial steps can I take to troubleshoot suspected poor bioavailability of this compound?
A4: A logical first step is to assess the compound's fundamental physicochemical properties, including its aqueous solubility and membrane permeability. An in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, can provide initial insights into its potential for passive diffusion across the intestinal barrier.[7][8][9]
Q5: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A5: Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs like this compound.[4][10] These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[6][10]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its solubility and dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][10]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4]
Troubleshooting Guides
Issue: Inconsistent or low this compound exposure in animal studies.
This troubleshooting guide will walk you through a systematic approach to identify and address the potential causes of low and variable bioavailability of this compound.
Data Presentation
The following table summarizes potential formulation approaches to enhance the bioavailability of a poorly soluble compound like this compound. The values presented are hypothetical and for illustrative purposes to guide experimental design.
| Formulation Strategy | Drug Load (% w/w) | Particle Size / Droplet Size | In Vitro Dissolution Enhancement (vs. unformulated) | Predicted In Vivo Bioavailability Enhancement (Fold Increase) |
| Unformulated this compound | 100% | > 10 µm | 1x | 1x |
| Micronized Suspension | 50% | 2-5 µm | 5-10x | 2-4x |
| Amorphous Solid Dispersion | 20% | N/A | 20-50x | 5-15x |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15% | 100-250 nm | > 50x | 10-25x |
| Cyclodextrin Complex | 10% | N/A | 15-30x | 4-10x |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to predict intestinal drug absorption and to determine if a compound is a substrate of P-glycoprotein (P-gp) or other efflux transporters.[7][11]
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer.
-
For A-B permeability, this compound is added to the apical (donor) side, and the basolateral (receiver) side contains drug-free buffer.
-
For B-A permeability, this compound is added to the basolateral (donor) side, and the apical (receiver) side contains drug-free buffer.
-
Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice or rats following oral and intravenous administration.[12][13][14]
Objective: To determine key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
-
Animal Model: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: this compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.
-
Oral (PO) Group: this compound, in the formulation being tested, is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-Life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Signaling Pathway
The following diagram illustrates the role of PAT1 (SLC26A6) in intestinal anion exchange, the target of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 1775330-54-5|DC Chemicals [dcchemicals.com]
- 3. This compound hydrochloride|Cas# [glpbio.cn]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nuvisan.com [nuvisan.com]
- 8. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 13. selvita.com [selvita.com]
- 14. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing non-specific binding of PAT1inh-B01
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of PAT1inh-B01 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] PAT1 is a chloride-bicarbonate (Cl⁻/HCO₃⁻) exchanger.[1] this compound inhibits this anion exchange with an IC50 of 350 nM.[1] Its primary application is in research related to small intestinal fluid absorption and posecretory disorders.[1]
Q2: What is non-specific binding and why is it a concern for this compound?
Non-specific binding refers to the interaction of this compound with molecules other than its intended target, SLC26A6. This can lead to off-target effects, false-positive results, and misinterpretation of experimental data. For any small molecule inhibitor, including this compound, minimizing non-specific binding is crucial for ensuring that the observed biological effects are a direct result of modulating the intended target.
Q3: What are the common causes of non-specific binding for small molecule inhibitors like this compound?
Common causes of non-specific binding for small molecules include:
-
Hydrophobic interactions: The compound may adhere to plasticware, other proteins, or cellular membranes.
-
Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged surfaces on proteins or other biomolecules.[3][4]
-
High inhibitor concentration: Using concentrations significantly above the IC50 can lead to binding to lower-affinity, off-target sites.
-
Sub-optimal buffer conditions: The pH, salt concentration, and lack of blocking agents in experimental buffers can promote non-specific interactions.[3]
Q4: How can I determine if the effects I'm seeing are due to non-specific binding of this compound?
Validating target engagement is key.[5][6] This involves experiments to confirm that this compound is interacting with SLC26A6 in your experimental system and that the observed phenotype is a consequence of this specific interaction.[5] Techniques like Cellular Thermal Shift Assay (CETSA), activity-based protein profiling (ABPP), and using structurally related but inactive control compounds can help differentiate between specific and non-specific effects.[5][7]
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in cell-based assays.
High background can often be attributed to the non-specific binding of this compound to cell culture plates or other proteins in the medium.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Add a surfactant: Include a low concentration of a non-ionic surfactant, such as Tween-20 (0.01-0.05%), in your assay buffer to disrupt hydrophobic interactions.[4]
-
Include a blocking protein: Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help block non-specific binding sites on surfaces and other proteins.[3][4]
-
-
Pre-treat plates: Incubate culture plates with a blocking buffer (e.g., PBS with 1% BSA) before adding cells and the compound to saturate non-specific binding sites on the plastic.
-
Review Inhibitor Concentration: Titrate this compound to determine the lowest effective concentration that yields a specific effect. High concentrations are more likely to cause off-target binding.
-
Use Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates.
Table 1: Recommended Starting Buffer Compositions for Cell-Based Assays
| Component | Recommended Concentration | Purpose |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduces hydrophobic interactions.[4] |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific binding sites.[3] |
| NaCl | 150 mM (adjust as needed) | Shields electrostatic interactions.[3] |
| HEPES | 10-25 mM | pH buffering |
Problem 2: Suspected off-target effects in cellular or in vivo models.
Observing phenotypes that are not readily explained by the inhibition of SLC26A6 may indicate off-target effects.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting suspected off-target effects.
Caption: Workflow for investigating unexpected phenotypes.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a ligand to its target protein in a cellular environment.[7] Ligand binding stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing SLC26A6 to ~80% confluency.
-
Treat one set of cells with this compound at a desired concentration (e.g., 1-10 µM) and another with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SLC26A6 in each sample by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble SLC26A6 as a function of temperature for both treated and control samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
-
Protocol 2: Immunoprecipitation (IP) Wash Buffer Optimization
Optimizing wash buffers in immunoprecipitation or pull-down assays can significantly reduce the non-specific binding of proteins to beads or antibodies.[8]
Methodology:
-
Prepare a Range of Wash Buffers: Start with a base buffer (e.g., RIPA or a Tris-based buffer) and create variations by modifying the salt and detergent concentrations.
-
Perform Immunoprecipitation:
-
Lyse cells and perform immunoprecipitation of your protein of interest as per your standard protocol.
-
After the antibody-bead-lysate incubation, split the beads into equal aliquots.
-
-
Wash with Different Buffers: Wash each aliquot with one of the prepared wash buffers. Perform 3-5 washes for each condition.
-
Elute and Analyze:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western Blotting for both the target protein and known non-specific binders.
-
-
Select Optimal Buffer: Choose the wash buffer that provides the best signal-to-noise ratio (i.e., retains the target protein while removing the most non-specific proteins).
Table 2: Example Wash Buffer Optimization Conditions
| Buffer Component | Condition 1 (Low Stringency) | Condition 2 (Medium Stringency) | Condition 3 (High Stringency) |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 300 mM | 500 mM |
| NP-40 or Triton X-100 | 0.1% | 0.5% | 1.0% |
| SDS | 0% | 0.05% | 0.1% |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for validating a small molecule inhibitor and characterizing its specificity.
Caption: General workflow for inhibitor validation.
References
- 1. This compound hydrochloride|Cas# [glpbio.cn]
- 2. researchgate.net [researchgate.net]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to PAT1inh-B01 and Other SLC26A6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member A6 (SLC26A6), with other known inhibitors. SLC26A6, also known as Putative Anion Transporter 1 (PAT1), is a crucial anion exchanger involved in chloride/bicarbonate and chloride/oxalate exchange, playing a significant role in intestinal fluid absorption and acid-base homeostasis. Its inhibition is a promising therapeutic strategy for small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][2]
Quantitative Comparison of SLC26A6 Inhibitors
The following table summarizes the quantitative data for this compound and other notable SLC26A6 inhibitors. The data highlights the potency and selectivity of these compounds, which are critical parameters for their utility as research tools and potential therapeutic agents.
| Inhibitor | Chemical Class | IC50 (SLC26A6) | Selectivity Profile | Key Findings |
| This compound | Pyrazolo-pyrido-pyrimidinone | 350 nM[1][2][3][4][5] | Highly selective; no significant inhibition of SLC26A3 (DRA), SLC26A4, SLC26A9, or TMEM16A at 25 µM.[2] | Identified through high-throughput screening, effectively blocks fluid absorption in the small intestine.[1][2][3] |
| PAT1inh-A0030 | Isoxazolopyrimidine | 1.0 µM[6][7][8][9][10] | Selective; no activity on SLC26A3, SLC26A4, SLC26A9, CFTR, or TMEM16A.[6][7][10] | An optimized analog with improved potency over the initial hit compound (PAT1inh-A0001).[6][8] |
| PAT1inh-A0001 | Isoxazolopyrimidine | 5.2 µM[6][8][9][11] | Lead compound identified from a high-throughput screen. | Served as the basis for the development of more potent analogs like PAT1inh-A0030.[8] |
| Niflumic Acid | Fenamate (NSAID) | ~200 µM[2] | Non-selective; inhibits various anion transporters and channels. | A commonly used, but non-selective, anion transport inhibitor.[2] |
| DRAinh-A270 | (Data not specific to SLC26A6) | (Data not specific to SLC26A6) | Selective inhibitor of SLC26A3 (DRA). | Used in comparative studies with this compound to differentiate the roles of SLC26A6 and SLC26A3 in intestinal fluid transport.[2][12] |
Experimental Methodologies
The characterization of these inhibitors relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
High-Throughput Screening and IC50 Determination: Halide-Sensitive YFP Quenching Assay
This assay is the primary method used to identify and characterize SLC26A6 inhibitors.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). The assay measures the rate of iodide (I⁻) influx into the cells, which is mediated by the SLC26A6 transporter in exchange for intracellular chloride (Cl⁻). The entry of iodide quenches the YFP fluorescence. Inhibitors of SLC26A6 will slow down the rate of iodide influx and thus reduce the rate of YFP fluorescence quenching.[2]
Protocol:
-
Cell Culture: FRT cells stably co-expressing SLC26A6 and YFP are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.
-
Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. The test compounds, including this compound and its analogs, are then added to the wells at various concentrations and incubated for a specified period (e.g., 10 minutes).
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured.
-
Anion Exchange and Quenching: An equal volume of a high-iodide solution (e.g., PBS with NaCl replaced by NaI) is rapidly added to each well.
-
Data Analysis: The rate of fluorescence decay is monitored over time. The initial rate of quenching is proportional to the SLC26A6 activity. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unity Is Strength: The Mutual Alliance between CFTR and SLC26A6 as Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR–SLC26 transporter interactions in epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Participation of the Cl−/HCO3− Exchangers SLC26A3 and SLC26A6, the Cl− Channel CFTR, and the Regulatory Factor SLC9A3R1 in Mouse Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
PAT1inh-B01: A Highly Selective Inhibitor of SLC26A6 (PAT1) for Research and Drug Development
For researchers, scientists, and drug development professionals, PAT1inh-B01 emerges as a potent and selective tool for investigating the physiological and pathological roles of the SLC26A6 (Putative Anion Transporter 1, PAT1) anion exchanger. This guide provides a comprehensive comparison of this compound's selectivity against other members of the SLC26 transporter family, supported by experimental data and detailed methodologies.
This compound is a small molecule inhibitor of SLC26A6, a crucial transporter involved in chloride and bicarbonate exchange in various tissues. With a half-maximal inhibitory concentration (IC50) in the nanomolar range for SLC26A6, this compound offers a significant advantage for targeted studies.[1][2]
Unparalleled Selectivity Profile
Experimental data demonstrates the exceptional selectivity of this compound for SLC26A6 over other closely related SLC26 family members. This high degree of selectivity is critical for elucidating the specific functions of SLC26A6 without confounding effects from the inhibition of other transporters.
A key study evaluated the inhibitory activity of this compound against several SLC26 transporters using a cell-based halide exchange assay with a halide-sensitive Yellow Fluorescent Protein (YFP). The results, summarized in the table below, highlight the remarkable selectivity of this compound.
| Transporter | Alias | IC50 of this compound |
| SLC26A6 | PAT1 | ~350 nM [1][2] |
| SLC26A1 | SAT1 | > 25 µM |
| SLC26A2 | DTDST | > 25 µM |
| SLC26A3 | DRA | > 25 µM[1][2] |
| SLC26A4 | Pendrin | > 25 µM |
| SLC26A9 | - | > 25 µM |
Data sourced from studies utilizing a halide-sensing fluorescent protein assay. The ">" symbol indicates no significant inhibition was observed at the highest tested concentration of 25 µM.
The IC50 value for SLC26A6 can vary slightly depending on the specific anions being transported, with values of approximately 260 nM for Cl⁻/SCN⁻ exchange and 290 nM for Cl⁻/HCO₃⁻ exchange also being reported.[1]
Experimental Methodologies
The selectivity of this compound was primarily determined using a robust and high-throughput fluorescence-based assay.
YFP-Based Halide Exchange Assay
This assay utilizes Fischer Rat Thyroid (FRT) cells co-transfected with a specific SLC26 transporter and a halide-sensitive mutant of Yellow Fluorescent Protein (YFP-H148Q/I152L). The principle of the assay is based on the quenching of YFP fluorescence by iodide ions (I⁻).
Detailed Protocol:
-
Cell Culture and Transfection: FRT cells are stably co-transfected with the plasmid for the specific human SLC26 transporter of interest (e.g., SLC26A6, SLC26A3, etc.) and the YFP-based halide sensor. Cells are seeded in 96-well black-walled microplates and cultured to confluence.
-
Assay Buffer Preparation: A standard chloride-containing buffer (e.g., PBS) and a chloride-free, iodide-containing buffer are prepared.
-
Compound Incubation: The cells are washed to remove culture medium and then incubated with varying concentrations of this compound or a vehicle control (DMSO) in the chloride-containing buffer for a specified period.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline YFP fluorescence is recorded.
-
Initiation of Anion Exchange: The iodide-containing buffer is added to the wells to create an inwardly directed iodide gradient, initiating anion exchange mediated by the expressed SLC26 transporter (Cl⁻ efflux and I⁻ influx).
-
Data Acquisition: The decrease in YFP fluorescence over time due to iodide influx is monitored by the plate reader. The initial rate of fluorescence decrease is proportional to the transporter activity.
-
Data Analysis: The rates of fluorescence quenching in the presence of different concentrations of this compound are compared to the vehicle control to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
This methodology allows for the precise and quantitative assessment of the inhibitory effect of compounds on specific SLC26 transporters, enabling the determination of their selectivity profile.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of this compound using the YFP-based halide exchange assay.
Caption: Experimental workflow for assessing SLC26 transporter inhibition.
Proposed Mechanism of Action
While the precise binding site of this compound on SLC26A6 has not yet been fully elucidated, experimental evidence suggests a potential intracellular site of action. The inhibition of SLC26A6 by this compound exhibits a time-dependent onset, with approximately 50% inhibition observed after about 3 minutes of exposure.[1] This delayed effect is consistent with the compound needing to first traverse the cell membrane to interact with an intracellular domain of the transporter or a regulatory protein.
The following diagram provides a conceptual illustration of this proposed mechanism.
Caption: Proposed intracellular mechanism of this compound action.
References
Validating PAT1inh-B01: A Comparative Guide for Researchers
For researchers in gastroenterology, epithelial transport, and drug development, the selective inhibition of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1), presents a promising avenue for therapeutic intervention in intestinal disorders. This guide provides a comprehensive validation of PAT1inh-B01 as a potent and selective research tool, comparing its performance against other relevant inhibitors and detailing the experimental protocols for its characterization.
This compound is a pyrazolo-pyrido-pyrimidinone identified through high-throughput screening as a selective inhibitor of PAT1.[1][2] It has been shown to effectively block PAT1-mediated anion exchange, a key process in intestinal chloride and fluid absorption.[1][2] This guide will delve into the quantitative data supporting its efficacy and selectivity, outline the methods for its experimental validation, and visualize the underlying biological pathways and experimental workflows.
Performance Comparison of Intestinal Ion Transport Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to its precursors and inhibitors of other key intestinal ion transporters.
| Inhibitor | Target | IC50 | Reference |
| This compound | SLC26A6 (PAT1) | ~350 nM | [2][3] |
| PAT1inh-A0030 | SLC26A6 (PAT1) | 1.0 µM | [1][4] |
| PAT1inh-A01 | SLC26A6 (PAT1) | 5.2 µM | [1][3] |
| DRAinh-A270 | SLC26A3 (DRA) | Not specified for PAT1 | [2] |
| Tenapanor | NHE3 | Not applicable | [2][5] |
Selectivity and Cytotoxicity Profile of this compound
A critical aspect of a research tool's utility is its specificity. This compound has been demonstrated to be highly selective for SLC26A6 over other related anion transporters. Furthermore, it exhibits a favorable cytotoxicity profile.
Selectivity Data:
| Transporter | % Inhibition by 25 µM this compound |
| SLC26A3 (DRA) | Not significant |
| SLC26A4 (Pendrin) | Not significant |
| SLC26A9 | Not significant |
| TMEM16A | Not significant |
Data sourced from Cil O, et al. JCI Insight. 2021.[2]
Cytotoxicity Data:
| Cell Line | Concentration of this compound | Incubation Time | Result |
| Fischer Rat Thyroid (FRT) | 10 µM | 48 hours | No significant cytotoxicity observed |
Data sourced from Cil O, et al. JCI Insight. 2021.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols used to characterize this compound.
Anion Exchange Activity Assay using YFP-Expressing FRT Cells
This assay is the primary method for identifying and characterizing inhibitors of SLC26A6.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both the target transporter (SLC26A6) and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) through the transporter in exchange for intracellular chloride (Cl⁻) quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the transporter activity.
Protocol:
-
Cell Culture: Plate FRT cells stably co-expressing SLC26A6 and YFP in 96-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Culture for 48 hours until confluent.[2]
-
Compound Incubation: Wash cells twice with Phosphate-Buffered Saline (PBS). Incubate the cells for 10 minutes in 100 µL of PBS containing the test compound (e.g., this compound) at the desired concentration.[2]
-
Fluorescence Measurement: Measure the baseline cellular fluorescence for 2 seconds using a fluorescence plate reader.
-
Data Analysis: Record the time course of YFP fluorescence quenching. The initial rate of fluorescence decay is determined by fitting the data to a single exponential function. This rate is then used to calculate the percentage of inhibition by the test compound relative to a vehicle control (e.g., DMSO).
Short-Circuit Current (Isc) Measurement in Human Bronchial Epithelial (HBE) Cells
This electrophysiological technique is used to assess the effect of inhibitors on net ion transport across an epithelial monolayer.
Principle: HBE cells are grown on permeable supports to form a polarized monolayer. The monolayer is then mounted in an Ussing chamber, and the transepithelial voltage is clamped to zero. The resulting short-circuit current (Isc) is a measure of the net active ion transport across the epithelium.
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with a Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.[6]
-
Equilibration and Baseline Measurement: Allow the system to equilibrate and record a stable baseline Isc.
-
Pharmacological Manipulation: Sequentially add ion channel inhibitors and activators to dissect the contribution of different transporters to the total Isc. A typical sequence for assessing the effect on various channels in airway epithelia is:
-
Amiloride: To inhibit the epithelial sodium channel (ENaC).
-
Forskolin: To activate CFTR through cAMP stimulation.
-
CFTRinh-172: To inhibit the CFTR chloride channel.
-
ATP or UTP: To activate calcium-activated chloride channels (CaCCs).
-
-
Test Compound Application: To assess the effect of this compound on these transport processes, pre-incubate the HBE cell monolayers with the compound before the addition of the pharmacological agents.
-
Data Analysis: Analyze the changes in Isc in response to each pharmacological agent in the presence and absence of this compound.
Alamar Blue Cytotoxicity Assay
This assay is used to evaluate the effect of a compound on cell viability.
Principle: The Alamar Blue reagent contains resazurin, a blue and non-fluorescent compound that is reduced to the red and highly fluorescent resorufin by the metabolic activity of viable cells. The amount of fluorescence is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed FRT cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).[2]
-
Alamar Blue Incubation: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v). Incubate for 1-4 hours at 37°C, protected from light.[7]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.[5]
-
Data Analysis: Calculate cell viability as the percentage of the fluorescence signal in treated wells compared to the vehicle-treated control wells.
Visualizing the Molecular and Experimental Context
To further aid in the understanding of this compound's role and its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Signaling pathway of intestinal fluid absorption.
Caption: Experimental workflow for this compound validation.
References
- 1. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to SLC26A6 Inhibition: PAT1inh-B01 vs. Niflumic Acid
For Immediate Release
This guide provides a detailed comparison of two inhibitors of the solute carrier family 26 member 6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). We will objectively evaluate the performance of the novel selective inhibitor, PAT1inh-B01, against the non-selective anion transporter inhibitor, niflumic acid, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Performance Comparison
The inhibitory activities of this compound and niflumic acid on SLC26A6-mediated anion exchange have been quantitatively assessed, revealing significant differences in potency and selectivity.
Inhibitory Potency (IC50)
A key metric for evaluating inhibitor performance is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a target by 50%. Experimental data demonstrates that this compound is a substantially more potent inhibitor of SLC26A6 than niflumic acid.
| Compound | IC50 for SLC26A6 | Selectivity |
| This compound | ~350 nM[1][2][3] | Selective for SLC26A6; does not inhibit the related intestinal transporter SLC26A3 (DRA)[1][2][3]. |
| Niflumic Acid | ~200 μM[3] | Non-selective anion transporter inhibitor[3]. Also a known COX-2 inhibitor[4]. |
The data clearly indicates that this compound is several orders of magnitude more potent in its inhibition of SLC26A6 compared to niflumic acid.
Experimental Methodologies
The inhibitory effects of these compounds on SLC26A6 were determined using a robust cell-based high-throughput screening assay.
SLC26A6 Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the anion exchange activity of the SLC26A6 transporter.
-
Cell Line: Fischer Rat Thyroid (FRT) cells are co-transfected to express both murine SLC26A6 (PAT1) and a halide-sensing yellow fluorescent protein (YFP)[3].
-
Assay Principle: The assay measures the rate of iodide (I⁻) influx in exchange for intracellular chloride (Cl⁻), which leads to the quenching of the YFP fluorescence[3].
-
Procedure:
-
The transfected FRT cells are plated in 96-well plates.
-
Cells are pre-incubated with either a vehicle control (DMSO), the test compound (e.g., this compound), or a positive control (e.g., niflumic acid)[3].
-
An inwardly directed iodide gradient is established by adding a solution containing NaI to the cells bathed in a NaCl-containing solution[3].
-
The YFP fluorescence is monitored over time. A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of SLC26A6-mediated anion exchange[3].
-
-
Data Analysis: The rate of fluorescence quenching is used to determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the concentration-response curve[3].
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of SLC26A6, the following diagrams have been generated.
Conclusion
Based on the presented data, this compound is a highly potent and selective inhibitor of the SLC26A6 anion transporter. Its superior potency and selectivity compared to the non-selective inhibitor niflumic acid make it a valuable research tool for studying the physiological roles of SLC26A6 in intestinal ion and fluid transport[1][2]. Furthermore, its targeted action suggests potential as a therapeutic candidate for disorders related to small intestinal hyposecretion[2]. Researchers utilizing an inhibitor for SLC26A6 will find this compound to be a more precise and effective tool, minimizing off-target effects associated with compounds like niflumic acid.
References
- 1. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the SLC26A6 Inhibitor, PAT1inh-B01, and the Slc26a6 Knockout Mouse Model in Intestinal Transport Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potent and selective pharmacological inhibitor, PAT1inh-B01, and a genetic loss-of-function model, the Slc26a6 knockout mouse. Both are pivotal tools for investigating the physiological and pathophysiological roles of the solute carrier family 26 member 6 (SLC26A6), an anion exchanger also known as Putative Anion Transporter 1 (PAT1). This analysis focuses on their application in studying intestinal ion and fluid transport, a critical area for understanding and developing treatments for secretory diarrheas and malabsorptive conditions like cystic fibrosis.
Executive Summary
SLC26A6 is a key apical membrane anion exchanger in the small intestine, mediating the transport of chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate. Its role in intestinal fluid balance makes it a target of interest for therapeutic intervention. This guide compares two primary methodologies for studying SLC26A6 function:
-
This compound: A selective small molecule inhibitor of SLC26A6. It offers acute, dose-dependent, and reversible inhibition, making it a valuable tool for preclinical pharmacological studies.
-
Slc26a6 Knockout (KO) Mouse: A genetic model where the Slc26a6 gene is inactivated. This model provides insights into the systemic and chronic consequences of the complete absence of SLC26A6 function.
This comparison will delve into the quantitative performance of this compound and the phenotypic characteristics of the Slc26a6 KO mouse, provide detailed experimental protocols, and visualize the relevant biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and the Slc26a6 knockout mouse model, allowing for a direct comparison of their effects on intestinal transport.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value/Effect | Intestinal Segment | Species | Citation |
| IC₅₀ (PAT1-mediated anion exchange) | ~350 nM | - | - | [1][2] |
| Selectivity | No inhibition of SLC26A3 (DRA) | - | - | [2] |
| Inhibition of Fluid Absorption | 50% | Mid-jejunum | Mouse | [2] |
| Inhibition of Fluid Absorption (with DRA inhibitor) | >90% | Mid-jejunum | Mouse | [2] |
| Inhibition of Fluid Absorption | >80% | Ileum | Mouse | [2] |
| Inhibition of Fluid Absorption | No effect | Colon | Mouse | [2] |
Table 2: Phenotypic Characteristics of the Slc26a6 Knockout Mouse
| Parameter | Observation in KO vs. Wild-Type | Intestinal/Renal Segment | Citation |
| Baseline Fluid Absorption | No difference | Proximal Tubule (Kidney) | [3] |
| Oxalate-Stimulated Fluid Absorption | Completely abolished | Proximal Tubule (Kidney) | |
| Formate-Stimulated Fluid Absorption | Partially reduced (not statistically significant) | Proximal Tubule (Kidney) | |
| Apical Membrane Cl⁻/Base Exchange | Decreased by 58% | Proximal Tubule (Kidney) | |
| Baseline HCO₃⁻ Secretion | Decreased by ~30% | Duodenum | [4] |
| Jejunal Fluid Absorption | Reduced | Jejunum | [5] |
| Intestinal Oxalate Secretion | Reduced, leading to hyperoxaluria and kidney stones | Intestine | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for understanding the context of the presented data.
In Vivo Intestinal Closed-Loop Model for Fluid Absorption
This protocol is used to assess the in vivo effect of compounds like this compound on intestinal fluid absorption.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, sutures)
-
Saline solution (vehicle)
-
Test compound solution (e.g., this compound in saline)
-
3-0 silk sutures
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the small intestine.
-
Identify the intestinal segment of interest (e.g., jejunum, ileum).
-
Gently ligate the distal end of the desired segment with a silk suture.
-
Inject a known volume (e.g., 100 µL) of the test or vehicle solution into the lumen.
-
Ligate the proximal end of the segment to create a "closed loop" of a defined length (e.g., 2-3 cm).
-
Return the intestine to the abdominal cavity and close the incision with sutures.
-
Allow the experiment to proceed for a set time (e.g., 2 hours).
-
Re-anesthetize the mouse and euthanize via cervical dislocation.
-
Carefully excise the intestinal loop.
-
Measure the length and weight of the loop (with contents).
-
Open the loop, remove the contents, and re-weigh the empty loop.
-
Calculate the remaining fluid volume and determine the rate of fluid absorption.
Ussing Chamber for Measuring Transepithelial Ion Transport
This in vitro technique is used to measure ion transport across the intestinal epithelium, as seen in studies characterizing knockout mice.
Materials:
-
Ussing chamber system with electrodes and amplifier
-
Intestinal tissue from wild-type and Slc26a6 KO mice
-
Krebs-Ringer bicarbonate buffer
-
Carbogen gas (95% O₂, 5% CO₂)
-
Pharmacological agents (e.g., forskolin, amiloride)
Procedure:
-
Euthanize the mouse and excise the desired intestinal segment.
-
Place the tissue in ice-cold, oxygenated Krebs-Ringer buffer.
-
Gently strip the muscle layers to isolate the mucosa.
-
Mount the mucosal sheet in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with oxygenated Krebs-Ringer buffer and maintain at 37°C.
-
Equilibrate the tissue for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc), which represents net ion transport.
-
Pharmacological agents can be added to either the apical or basolateral side to stimulate or inhibit specific transport processes.
-
Record changes in Isc to determine the activity of specific ion transporters. For bicarbonate secretion, a pH-stat method can be employed.
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed.
Concluding Remarks
The selective inhibitor this compound and the Slc26a6 knockout mouse are complementary tools for dissecting the function of SLC26A6. This compound is ideal for studying the acute effects of SLC26A6 inhibition and for preclinical evaluation of a potential therapeutic strategy. Its region-specific effects in the intestine highlight the differential roles of anion exchangers along the gastrointestinal tract. The Slc26a6 knockout mouse, on the other hand, reveals the long-term physiological consequences of the absence of this transporter, including systemic effects like the development of hyperoxaluria and kidney stones. For drug development professionals, this compound represents a lead compound for targeting intestinal hyposecretory disorders, while the knockout mouse serves as an invaluable model for target validation and for understanding potential on-target toxicities of chronic inhibition. The combined use of these pharmacological and genetic tools provides a robust framework for advancing our understanding of intestinal physiology and for the development of novel therapeutics.
References
- 1. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Renal and intestinal transport defects in Slc26a6-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
On-Target Efficacy of PAT1inh-B01: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), with an alternative compound, tenapanor. The focus is on the on-target effects and supporting experimental data to aid researchers in their evaluation of these compounds for studies related to intestinal fluid transport and associated disorders.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SLC26A6, a key Cl⁻/HCO₃⁻ exchanger located on the apical membrane of intestinal epithelial cells.[1] By inhibiting this transporter, this compound effectively blocks intestinal chloride and fluid absorption, making it a valuable tool for investigating the physiological roles of SLC26A6 and a potential therapeutic candidate for hypersecretory intestinal disorders.
Comparative Analysis: this compound vs. Tenapanor
To provide a clear comparison, this guide evaluates this compound against tenapanor, an inhibitor of the Na⁺/H⁺ exchanger isoform 3 (NHE3). While both compounds impact intestinal fluid absorption, they do so by targeting different transporters involved in the overall process of electroneutral NaCl absorption.[1][2]
Quantitative Inhibitor Profile
The following table summarizes the key quantitative data for this compound and tenapanor based on available experimental evidence.
| Feature | This compound | Tenapanor |
| Primary Target | SLC26A6 (PAT1) | NHE3 |
| IC₅₀ (on-target) | ~350 nM (SLC26A6)[1] | 5 nM (human NHE3), 10 nM (rat NHE3)[3] |
| IC₅₀ (SLC26A6) | ~350 nM | Not reported in the reviewed literature |
| Selectivity | No significant inhibition of SLC26A3, SLC26A4, SLC26A9, TMEM16A, ENaC, CFTR, or CaCC at 25 µM | Primarily targets NHE3 |
| Cytotoxicity | No cytotoxicity observed in FRT cells at 10 µM for 48 hours | Information not available in the reviewed literature |
Experimental Data and Protocols
The following sections detail the key experiments used to characterize the on-target effects of this compound and provide the methodologies for replication.
Anion Exchange Inhibition Assay
Objective: To determine the potency and selectivity of this compound in inhibiting SLC26A6-mediated anion exchange.
Experimental Data: this compound fully inhibited PAT1-mediated anion exchange with an IC₅₀ of approximately 350 nM.[1] At a concentration of 25 µM, it showed no significant inhibition of related transporters SLC26A3, SLC26A4, and SLC26A9.
Methodology: Halide-Sensitive YFP Quenching Assay
This assay utilizes Fischer Rat Thyroid (FRT) cells co-transfected with the transporter of interest (e.g., SLC26A6) and a halide-sensitive Yellow Fluorescent Protein (YFP). The principle is that the influx of iodide (I⁻) into the cells quenches the YFP fluorescence.
-
Cell Culture: FRT cells stably expressing the halide-sensitive YFP (e.g., YFP-H148Q/I152L) are transiently or stably transfected with the SLC26 transporter of interest.
-
Assay Preparation: Cells are seeded in 96-well or 384-well plates and grown to confluence.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.
-
Anion Exchange Initiation: A solution containing iodide is added to the wells to initiate anion exchange (Cl⁻ efflux for I⁻ influx) through the expressed transporter.
-
Data Acquisition: The rate of fluorescence quenching is monitored over time. A decrease in the rate of quenching in the presence of the inhibitor indicates inhibition of the transporter.
-
Data Analysis: The initial rate of fluorescence decay is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow: YFP Quenching Assay
References
- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 2. NHE3 inhibitor tenapanor maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of PAT1inh-B01 and Other Diarrheal Treatments: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the novel investigational agent PAT1inh-B01 against established diarrheal treatments. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, preclinical efficacy data, and experimental protocols.
Executive Summary
Diarrheal diseases, characterized by excessive fluid and electrolyte loss, are managed by a variety of therapeutic agents with distinct mechanisms. Standard treatments primarily focus on reducing intestinal motility or promoting fluid absorption. This compound, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), presents a novel mechanism by directly targeting and inhibiting Cl⁻/HCO₃⁻ exchange, a key driver of fluid absorption in the small intestine.
This guide reveals that while traditional antidiarrheals like loperamide and bismuth subsalicylate are effective in hypersecretory diarrheal models, this compound's primary characterization has been in a constipation model, where it increases stool output. This suggests a potential therapeutic application for hyposecretory conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome, rather than for typical hypersecretory diarrhea. The following sections provide a detailed comparison to elucidate these differences.
Mechanism of Action
A clear distinction in the mode of action exists between this compound and other diarrheal treatments.
-
This compound: This agent selectively inhibits the PAT1 (SLC26A6) Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes.[1] By blocking this transporter, this compound effectively reduces the absorption of chloride and, consequently, water from the intestinal lumen.[1]
-
Loperamide: An opioid-receptor agonist, loperamide acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This action decreases the activity of the intestinal smooth muscles, which slows down intestinal transit time, allowing for more water to be absorbed from the fecal matter. It also reduces colonic mass movements and suppresses the gastrocolic reflex.
-
Bismuth Subsalicylate: This compound exhibits multiple effects. The salicylate component has anti-inflammatory and antisecretory actions, while the bismuth moiety is believed to have antimicrobial properties. It is thought to stimulate the absorption of fluid and electrolytes across the intestinal wall.
-
Oral Rehydration Solutions (ORS): ORS does not treat the underlying cause of diarrhea but is a critical life-saving therapy for rehydration. It works by leveraging the coupled transport of sodium and glucose (or other small organic molecules) in the small intestine, which facilitates the absorption of water and electrolytes.
Comparative Preclinical Efficacy
Direct head-to-head clinical trials comparing this compound with other diarrheal treatments are not yet available. The preclinical data presented below is derived from different experimental models, highlighting the distinct pharmacological profiles of these agents.
Table 1: Preclinical Efficacy Data
| Treatment | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Mouse Closed Intestinal Loop (Constipation Model) | Inhibition of fluid absorption | - 50% inhibition in the mid-jejunum - >80% inhibition in the ileum - >90% inhibition in the mid-jejunum when co-administered with a DRA inhibitor | [1] |
| Loperamide | Castor Oil-Induced Diarrhea (Mouse) | Reduction in diarrheal episodes and intestinal motility | - ED₅₀ for 1-hour protection: 0.082 mg/kg p.o. - ED₅₀ for 2-hour protection: 0.42 mg/kg p.o. - 88.08% inhibition of diarrhea at 3 mg/kg | [2][3] |
| Bismuth Subsalicylate | Castor Oil-Induced Diarrhea (Mouse and Rat) | Reduction in fecal output and intestinal motility | - Significantly prevented the enhancement of charcoal-meal transport - Significantly reduced increased fecal output (wet and dry weight) in a dose-related manner | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are outlines of key experimental protocols cited in this guide.
Closed Intestinal Loop Model (for this compound)
This in vivo model directly assesses intestinal fluid absorption.
-
Animal Preparation: Mice are anesthetized, and their body temperature is maintained. A midline abdominal incision is made to expose the small intestine.
-
Loop Creation: Several closed loops (2-3 cm in length) are created in the jejunum or ileum by tying sutures, ensuring the vascular supply remains intact.
-
Test Substance Administration: A precise volume of a test solution (e.g., PBS containing this compound or vehicle) is injected into each ligated loop.
-
Incubation: The intestine is returned to the abdominal cavity for a defined period (e.g., 30-60 minutes) to allow for fluid absorption.
-
Measurement: The loops are then excised, and the volume of the remaining fluid is measured. The difference between the initial and final volume represents the amount of fluid absorbed.
Castor Oil-Induced Diarrhea Model (for Loperamide and Bismuth Subsalicylate)
This is a widely used preclinical model to evaluate anti-diarrheal agents.
-
Animal Preparation: Mice are fasted for a period (e.g., 18-24 hours) with free access to water.
-
Drug Administration: The test compound (e.g., loperamide, bismuth subsalicylate, or vehicle) is administered orally at a specified time before the induction of diarrhea.
-
Induction of Diarrhea: A standardized dose of castor oil (e.g., 0.5 mL) is administered orally to each mouse.[5]
-
Observation: The animals are placed in individual cages with absorbent paper lining the floor. The onset of diarrhea, the number of wet and total fecal pellets, and the total weight of the feces are recorded over a set period (e.g., 4 hours).
-
Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the results from the treated groups with the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can facilitate a deeper understanding.
Caption: Mechanism of this compound in inhibiting intestinal fluid absorption.
Caption: Loperamide's mechanism of action on intestinal motility.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antidiarrheal action of bismuth subsalicylate in the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnfs.or.kr [pnfs.or.kr]
Validating PAT1inh-B01 Specificity: A Comparative Guide for Researchers
For researchers and drug development professionals investigating intestinal fluid and electrolyte transport, the selective inhibition of the SLC26A6 anion exchanger, also known as the Putative Anion Transporter 1 (PAT1), presents a promising therapeutic avenue. This guide provides a comparative analysis of PAT1inh-B01, a potent and selective SLC26A6 inhibitor, against other available alternatives, supported by experimental data and detailed protocols to aid in the validation of its specificity across different cell lines.
Performance Comparison of SLC26A6 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against the SLC26A6 transporter. The data is compiled from in vitro studies and highlights the superior potency of this compound.
| Inhibitor | Target(s) | IC50 (SLC26A6) | Cell Line (for IC50) | Reference(s) |
| This compound | Selective SLC26A6 | ~350 nM | FRT | [1] |
| PAT1inh-A0030 | Selective SLC26A6 | 1.0 µM | FRT | [2] |
| PAT1inh-A01 | SLC26A6 | 5.2 µM | FRT | [2] |
| Niflumic Acid | Non-selective anion transporter and COX-2 inhibitor | ~200 µM | Not Specified | [1] |
Specificity Profile of this compound
A critical aspect of a chemical probe or potential therapeutic is its specificity. This compound has been evaluated against other members of the SLC26 family and other key ion transporters, demonstrating a high degree of selectivity.
| Transporter/Channel | Cell Line | This compound Concentration | Effect | Reference(s) |
| SLC26A3 (DRA) | FRT | 25 µM | No significant inhibition | [1] |
| SLC26A4 (Pendrin) | FRT | 25 µM | No significant inhibition | [1] |
| SLC26A9 | FRT | 25 µM | No significant inhibition | [1] |
| TMEM16A | FRT | 25 µM | No significant inhibition | [1] |
| ENaC | HBE | Not Specified | No significant effect | [3] |
| CFTR | HBE | Not Specified | No significant effect | [3] |
Experimental Protocols
To facilitate the independent validation of this compound specificity, detailed protocols for key experiments are provided below.
YFP-Based Halide Exchange Assay for SLC26A6 Inhibition
This assay is the primary method used for screening and characterizing inhibitors of SLC26A6. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx through the transporter.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A6 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
96-well black, clear-bottom microplates.
-
Phosphate-Buffered Saline (PBS).
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the FRT-SLC26A6-YFP cells into 96-well plates at a density that allows them to reach confluence within 48 hours.
-
Compound Incubation: On the day of the assay, wash the confluent cell monolayers twice with PBS. Add 100 µL of PBS containing the desired concentration of the test compound or vehicle control (e.g., 0.1% DMSO) to each well. Incubate for 10-30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Measure the baseline YFP fluorescence for 2-5 seconds (Excitation: ~500 nm, Emission: ~530 nm).
-
Data Acquisition: Continue to record the YFP fluorescence every 1-2 seconds for 10-12 seconds. The influx of iodide will quench the YFP fluorescence.
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the SLC26A6 activity. Fit the fluorescence decay curve to a single exponential function to determine the initial rate. Calculate the percentage of inhibition by comparing the rates in the presence of the inhibitor to the vehicle control.
Short-Circuit Current (Isc) Measurement for Off-Target Effects
This technique is used to assess the effect of inhibitors on electrogenic ion transport, such as that mediated by CFTR or ENaC, in polarized epithelial cells.
Materials:
-
Human Bronchial Epithelial (HBE) cells or other suitable polarized epithelial cells grown on permeable supports (e.g., Snapwell™ inserts).
-
Ussing chamber system.
-
Voltage-clamp amplifier.
-
Ringer's solution.
-
Agonists and inhibitors for transporters of interest (e.g., forskolin for CFTR, amiloride for ENaC).
-
Test compound (this compound).
Procedure:
-
Monolayer Mounting: Mount the permeable supports with confluent cell monolayers in the Ussing chambers.
-
Equilibration: Bathe both the apical and basolateral sides with Ringer's solution, maintain at 37°C, and bubble with 5% CO2/95% O2. Allow the short-circuit current (Isc) to stabilize.
-
Compound Addition: Add this compound to the apical or basolateral bath and observe any change in the baseline Isc.
-
Agonist/Inhibitor Response: Sequentially add specific agonists and inhibitors to the appropriate chambers to measure the activity of other transporters. For example, add amiloride to the apical side to inhibit ENaC, followed by forskolin to activate CFTR.
-
Data Analysis: Record the changes in Isc in response to each addition. Compare the responses in the presence and absence of this compound to determine its effect on the activity of other ion transporters.
Alamar Blue Cell Viability Assay
This assay is used to assess the potential cytotoxicity of the inhibitor.
Materials:
-
Cell line of interest (e.g., FRT, Caco-2, T84).
-
96-well clear-bottom microplates.
-
Complete cell culture medium.
-
Alamar Blue reagent.
-
Test compound (this compound).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. A positive control for cytotoxicity (e.g., 10% DMSO) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reduced reagent (resorufin) at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Cell viability is proportional to the fluorescence intensity. Express the results as a percentage of the vehicle-treated control cells.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the YFP-based halide exchange assay.
Caption: Mechanism of SLC26A6 and its inhibition by this compound.
References
- 1. Differential multidrug resistance-associated protein 1 through 6 isoform expression and function in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing Small Changes in Protein Abundance: Stimulation of Caco-2 Cells by Human Whey Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAT1inh-B01 in Combination with Other Ion Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective SLC26A6 (PAT1) inhibitor, PAT1inh-B01, and its efficacy in combination with other ion transport inhibitors. The data presented herein is intended to inform research and development efforts targeting intestinal ion transport and fluid regulation, particularly in the context of hyposecretory disorders.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal chloride and fluid absorption.[1] this compound has been identified as a valuable research tool and a potential therapeutic candidate for managing small intestinal hyposecretory conditions, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]
Co-inhibition of PAT1 and DRA: A Synergistic Approach
Recent studies have demonstrated a powerful synergistic effect when this compound is co-administered with an inhibitor of the related anion exchanger, SLC26A3, also known as Downregulated in Adenoma (DRA). The combination of this compound with the DRA inhibitor, DRAinh-A270, has been shown to produce a more profound blockade of intestinal fluid absorption than either inhibitor used alone, highlighting the complementary roles of these two transporters in different segments of the intestine.[1]
Data Presentation: In Vivo Fluid Absorption in Mice
The following table summarizes the quantitative data from a closed-loop in vivo mouse model, demonstrating the percentage of fluid absorption inhibition by this compound, DRAinh-A270, and their combination in different intestinal segments.
| Intestinal Segment | This compound | DRAinh-A270 | This compound + DRAinh-A270 |
| Jejunum | ~50% | - | >90% |
| Ileum | >80% | No Effect | >80% |
| Colon | No Effect | Complete Blockade | Complete Blockade |
Data extracted from a study by Cil O, et al. (2021) in JCI Insight.[1]
Comparison with Other Classes of Ion Transport Inhibitors
To provide a broader context, this section compares the mechanism and effects of this compound with other key classes of intestinal ion transport inhibitors: NHE3 inhibitors and SGLT1 inhibitors.
| Inhibitor Class | Target Transporter | Mechanism of Action | Primary Effect on Intestinal Fluid |
| PAT1 Inhibitor (this compound) | SLC26A6 (PAT1) | Blocks Cl⁻/HCO₃⁻ exchange | Reduces chloride and fluid absorption from the intestinal lumen. |
| DRA Inhibitor (DRAinh-A270) | SLC26A3 (DRA) | Blocks Cl⁻/HCO₃⁻ exchange | Primarily reduces chloride and fluid absorption in the colon. |
| NHE3 Inhibitor (e.g., Tenapanor) | SLC5A8 (NHE3) | Inhibits Na⁺/H⁺ exchange on the apical membrane of enterocytes.[2][3] | Increases luminal sodium concentration, leading to osmotic water retention in the gut, softer stools, and increased transit.[2][3][4][5] |
| SGLT1 Inhibitor (e.g., Mizagliflozin) | SLC5A1 (SGLT1) | Inhibits the co-transport of sodium and glucose from the intestinal lumen into enterocytes.[6][7] | Delays and reduces glucose and subsequent water absorption from the small intestine.[6][8] |
Signaling Pathways and Experimental Workflows
Intestinal Ion Transport and Fluid Absorption Pathway
The following diagram illustrates the key apical transporters involved in intestinal fluid absorption and the points of inhibition for this compound, DRAinh-A270, and Tenapanor.
Caption: Apical ion transporters and their inhibitors.
Experimental Workflow: In Vivo Closed-Loop Intestinal Fluid Absorption Assay
This diagram outlines the key steps in the in vivo closed-loop intestinal perfusion model used to generate the fluid absorption data.
Caption: In vivo intestinal loop fluid absorption workflow.
Experimental Protocols
In Vivo Closed-Loop Intestinal Fluid Absorption Assay
This protocol is adapted from methodologies used to study intestinal fluid transport in mice.
-
Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the surgical procedure.[9][10]
-
Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The desired intestinal segment (e.g., jejunum, ileum, or colon) is carefully identified and isolated.[9]
-
Loop Creation: Two ligatures are placed to create a closed intestinal loop of a defined length, ensuring the mesenteric blood supply remains intact.
-
Injection of Test Solution: A pre-warmed physiological salt solution containing a non-absorbable marker, with or without the test inhibitors (e.g., this compound, DRAinh-A270), is injected into the lumen of the ligated loop.
-
Incubation: The intestinal loop is returned to the peritoneal cavity, and the abdominal incision is temporarily closed. The animal is kept on a heated pad to maintain body temperature for the duration of the experiment (typically 30-60 minutes).
-
Sample Collection and Analysis: At the end of the incubation period, the animal is euthanized. The ligated intestinal loop is excised, and its length and weight are recorded. The luminal fluid is collected to determine the change in volume and/or the concentration of the non-absorbable marker.
-
Calculation of Fluid Absorption: Fluid absorption is calculated based on the change in the weight of the loop or the change in the concentration of the non-absorbable marker relative to the initial injected volume.
Ex Vivo Ussing Chamber Assay for Ion Transport
This protocol is a generalized method for measuring ion transport across isolated intestinal tissue.
-
Tissue Preparation: Immediately after euthanasia, a segment of the intestine is removed and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are carefully stripped away to isolate the mucosal-submucosal layers.[11][12]
-
Mounting: The isolated intestinal tissue is mounted between two halves of an Ussing chamber, separating the apical and basolateral sides.[11][13]
-
Equilibration: Both chambers are filled with warmed, oxygenated Ringer's solution. The tissue is allowed to equilibrate for a period to achieve stable baseline electrical readings.[11]
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured. Transepithelial resistance (TER) is also monitored as an indicator of tissue viability and integrity.[11]
-
Inhibitor Addition: Once a stable baseline is established, inhibitors are added to the apical or basolateral chamber to assess their effect on ion transport. Changes in Isc following the addition of inhibitors are recorded and analyzed.
-
Data Analysis: The change in Isc (ΔIsc) is calculated to quantify the effect of the inhibitor on net ion transport across the intestinal epithelium.
Conclusion
This compound is a selective and potent inhibitor of SLC26A6-mediated anion exchange. The experimental data strongly support a synergistic effect when this compound is combined with a DRA inhibitor, leading to a more comprehensive blockade of intestinal fluid absorption across different segments of the gut. This combination therapy approach may offer a promising strategy for conditions characterized by excessive fluid absorption or hyposecretion. A comparative analysis with other ion transport inhibitors, such as those targeting NHE3 and SGLT1, reveals distinct but potentially complementary mechanisms for modulating intestinal fluid balance. Further research into the combined effects of these different classes of inhibitors could unveil novel therapeutic strategies for a range of gastrointestinal disorders.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tenapanor in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibsrela-hcp.com [ibsrela-hcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of SGLT1 Sugar Uptake Inhibitors on Water Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an SGLT Inhibitor on the Production, Toxicity, and Elimination of Gut-Derived Uremic Toxins: A Call for Additional Evidence [mdpi.com]
- 9. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. journals.physiology.org [journals.physiology.org]
Benchmarking PAT1inh-B01: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of PAT1inh-B01, a selective inhibitor of the SLC26A6 anion exchanger (also known as PAT1), against other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate informed decisions in research applications.
Performance Comparison of Intestinal Fluid Absorption Inhibitors
The following table summarizes the performance of this compound and alternative compounds based on available experimental data. Direct comparison is facilitated by focusing on inhibitory concentrations and observed effects on intestinal fluid transport.
| Compound | Target(s) | IC50 (SLC26A6 Inhibition) | Effect on Intestinal Fluid Absorption | Cytotoxicity |
| This compound | Selective SLC26A6 | ~350 nM [1] | Blocks >80% of fluid absorption in ileal loops. [2] | No significant cytotoxicity observed at 10 µM in FRT cells. [3] |
| PAT1inh-A0030 | SLC26A6 | 1.0 µM | Potent inhibitor of fluid absorption in mouse ileum. | Not specified. |
| Niflumic Acid | Non-selective anion transporter inhibitor, COX-2 | ~200 µM[1] | Used as a positive control for SLC26A inhibition.[1] | Induces apoptosis in lung cancer cells at 100-200 µM.[4] |
| Tenapanor | Sodium/Hydrogen Exchanger 3 (NHE3) | Not applicable (different mechanism) | Reduces intestinal sodium and phosphate absorption, leading to increased stool water content.[5][6] | Cytotoxic to HepaRG cells at 50 µM.[7] |
Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for evaluating intestinal fluid absorption inhibitors.
This compound inhibits the SLC26A6-mediated exchange of chloride and bicarbonate, thereby blocking intestinal fluid absorption.
A generalized workflow for the comparative evaluation of SLC26A6 inhibitors, from in vitro screening to in vivo validation and safety assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
YFP-Based Halide Exchange Assay
This in vitro assay is a primary method for screening and characterizing inhibitors of SLC26A6.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells are co-transfected to stably express the human SLC26A6 transporter and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). Cells are seeded in 96- or 384-well black-walled microplates and cultured to confluence.
-
Compound Incubation: Cells are washed with a chloride-containing buffer (e.g., PBS). Test compounds, including this compound and alternatives, are dissolved in DMSO and then diluted in the chloride buffer to the desired final concentrations. The compound solutions are then added to the cells and incubated for a specified period (e.g., 10-15 minutes) at room temperature.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
Anion Exchange: A high-concentration iodide-containing solution (e.g., NaI replacing NaCl in the buffer) is rapidly added to each well. The influx of iodide through SLC26A6 quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence decay is proportional to the SLC26A6-mediated halide exchange activity. The initial rate of fluorescence quenching is calculated for each well. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the vehicle control (DMSO). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Intestinal Closed-Loop Fluid Absorption Assay
This in vivo assay directly measures the effect of inhibitors on intestinal fluid transport.
-
Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the surgical procedure. A midline abdominal incision is made to expose the small intestine.
-
Loop Creation: A segment of the distal small intestine (ileum) of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical sutures, creating a "closed loop." Care is taken to avoid compromising the mesenteric blood supply.
-
Injection of Test Solution: A pre-warmed saline solution containing the test compound (e.g., this compound, vehicle control) is injected into the lumen of the closed loop.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept warm for the duration of the experiment (e.g., 30-60 minutes).
-
Measurement of Fluid Absorption: After the incubation period, the animal is euthanized, and the closed loop is carefully excised. The length and weight of the loop are measured. The fluid remaining in the loop is collected and its volume is measured. Fluid absorption is calculated as the difference between the initial injected volume and the final recovered volume, often normalized to the length of the intestinal segment.
-
Data Analysis: The percentage of inhibition of fluid absorption is calculated by comparing the results from the compound-treated groups to the vehicle-treated control group.
Cytotoxicity Assay (Alamar Blue Assay)
This assay assesses the general toxicity of the compounds on cell viability.
-
Cell Seeding: FRT cells (or other relevant cell lines) are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, tenapanor) or a vehicle control. A positive control for cytotoxicity (e.g., a high concentration of DMSO) is also included. Cells are incubated with the compounds for an extended period (e.g., 48 hours).
-
Alamar Blue Addition: The Alamar Blue reagent is added to each well and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the resazurin in the Alamar Blue reagent to the fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence of each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the vehicle-treated control cells. A significant decrease in fluorescence compared to the control indicates cytotoxicity.
References
- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics, Safety, and Tolerability of Tenapanor in Healthy Chinese and Caucasian Volunteers: A Randomized, Open-Label, Single-Center, Placebo-Controlled Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tenapanor on Cytochrome P450‐Mediated Drug‐Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PAT1inh-B01 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PAT1inh-B01, a selective inhibitor of the SLC26A6 anion exchanger, with other relevant compounds. The information is based on published experimental data to facilitate informed decisions in research applications.
This compound is a recently identified small molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger crucial for chloride and fluid absorption in the small intestine.[1][2] Inhibition of this transporter is a potential therapeutic strategy for intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[2] This guide summarizes the key characteristics of this compound and compares it with another class of SLC26A6 inhibitors.
Comparative Analysis of SLC26A6 Inhibitors
The following table summarizes the quantitative data for this compound and a comparator from the isoxazolopyrimidine class of inhibitors, PAT1inh-A0030.
| Inhibitor | Chemical Class | Target | IC₅₀ (µM) | Selectivity | Key Findings | Reference |
| This compound | Pyrazolo-pyrido-pyrimidinone | SLC26A6 (PAT1) | 0.35 | Selective over SLC26A3 (DRA) | Inhibited fluid absorption by >80% in mouse ileal loops. | Cil O, et al. JCI Insight. 2021.[1][2] |
| PAT1inh-A0030 | Isoxazolopyrimidine | SLC26A6 (PAT1) | 1.0 | No activity on SLC26A3, SLC26A4, SLC26A9, CFTR, TMEM16A. | >90% prevention of fluid absorption decrease in mouse ileum. | Chu T, et al. RSC Med Chem. 2023.[3][4] |
| DRAinh-A270 | Thiazolidinone | SLC26A3 (DRA) | 0.035 | Selective for SLC26A3 | Used to functionally distinguish between SLC26A3 and SLC26A6 activity. | Cil O, et al. JCI Insight. 2022.[5][6] |
Experimental Protocols
High-Throughput Screening for PAT1 (SLC26A6) Inhibitors
The identification of this compound was accomplished through a cell-based high-throughput screening assay.[1][2]
Objective: To identify small molecule inhibitors of PAT1-mediated anion exchange.
Methodology:
-
Cell Line: Fischer Rat Thyroid (FRT) cells were co-transfected to express murine Slc26a6 (PAT1) and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Assay Principle: The assay measures the rate of iodide (I⁻) influx into the cells, which is mediated by the PAT1 Cl⁻/I⁻ exchange activity. The intracellular YFP is quenched by iodide, leading to a decrease in fluorescence intensity.
-
Procedure:
-
FRT cells expressing PAT1 and YFP were plated in 96-well microplates.
-
Cells were washed with a chloride-containing buffer.
-
Test compounds (from a 50,000-compound library) were added to the wells.
-
The plate was placed in a fluorescence plate reader.
-
An iodide-containing solution was injected into each well to initiate the Cl⁻/I⁻ exchange.
-
YFP fluorescence was recorded over time.
-
-
Data Analysis: The rate of fluorescence decay was used to determine the level of PAT1 inhibition. Compounds that significantly reduced the rate of quenching were identified as hits.
Screening workflow for identifying PAT1 inhibitors.
In Vivo Closed-Loop Model of Intestinal Fluid Absorption
To assess the efficacy of this compound in a physiological context, an in vivo closed-loop model in mice was utilized.[1][2]
Objective: To measure the effect of this compound on fluid absorption in different segments of the small intestine.
Methodology:
-
Animal Model: Wild-type or cystic fibrosis (F508del homozygous) mice were used.
-
Surgical Procedure:
-
Mice were anesthetized.
-
A midline laparotomy was performed to expose the small intestine.
-
Closed loops (2-3 cm in length) were created in the jejunum or ileum by ligation with sutures.
-
Care was taken to avoid compromising the mesenteric blood supply.
-
-
Inhibitor Administration:
-
A saline solution containing the test inhibitor (e.g., this compound, DRAinh-A270) or vehicle control was injected into the lumen of the sealed loop.
-
-
Incubation: The loops were returned to the peritoneal cavity, and the abdomen was closed. The animals were kept anesthetized for the duration of the experiment (typically 30-60 minutes).
-
Measurement:
-
After the incubation period, the loops were excised.
-
The length and weight of each loop were measured.
-
The fluid volume remaining in the loop was determined.
-
-
Data Analysis: The change in fluid volume or the loop weight-to-length ratio was calculated to determine the rate of fluid absorption. A decrease in these parameters indicates fluid absorption, and inhibition is observed as a smaller change compared to the vehicle control.
Signaling and Functional Pathway
SLC26A6 (PAT1) is a key component of electroneutral NaCl absorption in the small intestine, operating in concert with a Na⁺/H⁺ exchanger (NHE3).[1] This process drives fluid absorption from the intestinal lumen into the body.
Mechanism of NaCl and fluid absorption in the small intestine and the site of this compound action.
Independent Verification Status
As of late 2025, independent verification of this compound's activity and selectivity by research groups other than the discovering laboratory has not been identified in the public literature. The primary data for this compound currently originates from the initial high-throughput screening and subsequent characterization studies. Researchers should consider this when designing experiments and interpreting results. Further studies from diverse laboratories will be crucial for fully validating the utility of this compound as a selective tool for studying SLC26A6 function.
References
- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]
- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. JCI Insight - Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis [insight.jci.org]
- 6. JCI Insight - Citations to Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis [insight.jci.org]
Safety Operating Guide
Essential Safety and Disposal Guide for PAT1inh-B01
This guide provides crucial safety and logistical information for the proper disposal of PAT1inh-B01, a small-molecule inhibitor of the putative anion transporter 1 (PAT1). The following procedures are based on general laboratory safety protocols and information derived from a structurally related compound, PAT1inh-A0030, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Hazard and Precautionary Data
While specific quantitative data for this compound is not available, the hazards associated with the related compound PAT1inh-A0030 are summarized below. It is prudent to handle this compound with similar precautions.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personal safety and environmental protection. The following protocol outlines the necessary steps for compliant disposal of chemical waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
-
-
Containerization:
-
Use a dedicated, chemically resistant, and leak-proof container clearly labeled as "Hazardous Waste: this compound".
-
Ensure the container is appropriate for the type of waste (solid or liquid).
-
Keep the container securely closed when not in use.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide EHS with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for PAT1inh-B01
This document provides crucial safety and logistical information for the handling and disposal of PAT1inh-B01, a selective SLC26A6 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Physicochemical and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information derived from supplier data and general knowledge of similar research compounds.
| Property | Value | Source |
| Chemical Name | This compound | DC Chemicals |
| CAS Number | 1775330-54-5 | DC Chemicals |
| Molecular Formula | C22H18BrF3N6O2 | DC Chemicals |
| Function | Selective SLC26A6 (PAT1) inhibitor | GlpBio, DC Chemicals |
| IC50 | 350 nM for PAT1-mediated anion exchange | GlpBio, DC Chemicals |
| Primary Application | Research on small intestinal secretory disorders | GlpBio |
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, single-use | Protects against skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling powders or creating stock solutions. | Prevents inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Receiving | Inspect packaging for damage upon arrival. Log the compound in your chemical inventory. |
| Storage | Store at -20°C for powder form or -80°C when in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. |
| Weighing | Handle the powdered form in a chemical fume hood to avoid inhalation. |
| Solution Preparation | A sample solution is typically provided at 10mM in 25 µL. For in-vivo studies, a suggested formulation involves dissolving the DMSO mother solution in a mixture of PEG300, Tween 80, and saline. |
| General Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
Standard Operating Procedures
This compound Handling Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
